Technical Documentation Center

2-(4-Bromophenyl)piperidine;oxalic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-Bromophenyl)piperidine;oxalic acid
  • CAS: 2101207-01-4

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 2-(4-Bromophenyl)piperidine Hemioxalate: Chemical Architecture, Synthesis, and Applications

Target Audience: Research Chemists, Medicinal Chemists, and Pharmaceutical Development Professionals Document Type: Technical Whitepaper Executive Summary The compound 2-(4-Bromophenyl)piperidine and its stable salt form...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Medicinal Chemists, and Pharmaceutical Development Professionals Document Type: Technical Whitepaper

Executive Summary

The compound 2-(4-Bromophenyl)piperidine and its stable salt form, 2-(4-Bromophenyl)piperidine hemioxalate (CAS: 383128-14-1), represent critical building blocks in contemporary medicinal chemistry and materials science[1],[2]. Featuring a highly versatile piperidine core substituted with a halophenyl moiety, this compound serves as a privileged scaffold for the synthesis of complex neuroactive agents, selective receptor modulators, and advanced agrochemicals[2],[3].

As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. We will explore the mechanistic rationale behind its structural design, detail a self-validating synthetic protocol, and examine its pharmacological utility.

Structural Chemistry & Physicochemical Profiling

The Rationale Behind the Scaffold

The architecture of 2-(4-Bromophenyl)piperidine is strategically designed for late-stage functionalization and target-specific binding:

  • The Piperidine Ring: Confers essential basicity and conformational flexibility. In biological systems, the protonated secondary amine often anchors the molecule to receptor binding pockets via critical salt-bridge interactions (e.g., with aspartate or glutamate residues in GPCRs)[4].

  • The 4-Bromophenyl Vector: The bromine atom is not merely a lipophilic enhancer; it is a synthetic handle. It enables rapid diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing chemists to rapidly synthesize libraries of complex biaryl or aminated derivatives[2],[5].

  • The Hemioxalate Salt Form: Free base piperidines are prone to oxidative degradation and can be difficult to handle as viscous oils. By reacting the free base with oxalic acid, chemists isolate the compound as a highly crystalline "hemioxalate" salt (one molecule of oxalic acid per two molecules of the piperidine derivative)[6],[3]. This drastically improves shelf-life, handling, and purification without the need for extensive chromatography.

Quantitative Data Summary

The following table synthesizes the critical physicochemical properties of the compound, crucial for formulation and synthetic planning[7],[3].

PropertyValue / Description
Chemical Name 2-(4-Bromophenyl)piperidine hemioxalate
CAS Number 383128-14-1
Molecular Formula C₁₂H₁₅BrNO₂ (Salt) / C₁₁H₁₄BrN (Free Base)
Molecular Weight 285.16 g/mol (Salt) / 240.14 g/mol (Free Base)
Appearance Off-white solid
XLogP3 (Lipophilicity) 2.9 (Free Base)
Density 1.3 ± 0.1 g/cm³
Boiling Point 305.1 °C at 760 mmHg
Storage Conditions 0–8 °C, dry and dark

Synthetic Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the synthesis of 2-(4-Bromophenyl)piperidine hemioxalate must be approached as a self-validating system. The following protocol utilizes a Grignard addition to a protected cyclic imine equivalent, followed by deprotection and salt formation.

Step-by-Step Methodology

Phase 1: Nucleophilic Addition (C-C Bond Formation)

  • Preparation: Purge a flame-dried round-bottom flask with inert N₂. Dissolve 1-Boc-2-methoxypiperidine (1.0 eq) in anhydrous Tetrahydrofuran (THF) and cool to -78 °C using a dry ice/acetone bath.

  • Addition: Dropwise, add 4-Bromophenylmagnesium bromide (1.2 eq, 1M in THF) over 30 minutes. Causality: The low temperature prevents unwanted ring-opening side reactions and controls the exothermicity of the Grignard addition.

  • Validation (IPC 1): Quench a 0.1 mL aliquot in saturated NH₄Cl. Analyze via LC-MS to confirm the disappearance of the starting material and the presence of the 1-Boc-2-(4-bromophenyl)piperidine intermediate.

Phase 2: Deprotection (Free Base Isolation) 4. Reaction: Concentrate the organic layer and redissolve the intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA) (10.0 eq) at 0 °C, then warm to room temperature for 2 hours. 5. Workup: Neutralize the reaction mixture carefully with 1M NaOH until pH > 10. Extract the aqueous layer with DCM. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo. 6. Validation (IPC 2): Perform TLC (Eluent: 90:10 DCM:MeOH with 1% NH₄OH). A ninhydrin stain should reveal a dark spot indicative of the secondary amine (free base).

Phase 3: Hemioxalate Salt Crystallization 7. Salt Formation: Dissolve the crude 2-(4-Bromophenyl)piperidine free base in anhydrous ethanol. In a separate flask, dissolve anhydrous oxalic acid (0.5 eq) in a minimal amount of ethanol. 8. Crystallization: Slowly add the oxalic acid solution to the free base solution while stirring. A white/off-white precipitate will begin to form. Causality: The stoichiometric ratio of 0.5 eq specifically drives the formation of the hemioxalate, optimizing the crystal lattice energy and yielding a highly pure solid[6],[3]. 9. Isolation: Filter the solid under vacuum, wash with cold ethanol, and dry under high vacuum at 40 °C for 12 hours.

Synthetic Workflow Visualization

SynthesisWorkflow A 1-Boc-2-methoxypiperidine (Precursor) C Nucleophilic Addition (THF, -78°C) A->C B 4-Bromophenylmagnesium bromide (Grignard Reagent) B->C D 1-Boc-2-(4-bromophenyl)piperidine (Intermediate) C->D IPC: LC-MS Verification E Boc Deprotection (TFA / DCM) D->E F 2-(4-Bromophenyl)piperidine (Free Base) E->F IPC: TLC & Ninhydrin Stain G Salt Formation (Oxalic Acid, EtOH) F->G H 2-(4-Bromophenyl)piperidine hemioxalate (Final Product) G->H Controlled Crystallization

Figure 1: Self-validating synthetic workflow for 2-(4-Bromophenyl)piperidine hemioxalate.

Applications in Drug Discovery & Material Science

Neurological Pharmaceutical Development

The 2-arylpiperidine motif is a foundational pharmacophore in neuropharmacology. Derivatives of 2-(4-Bromophenyl)piperidine are extensively investigated as antagonists for tachykinin receptors (such as Substance P)[4]. By modulating these pathways, these compounds exhibit potential therapeutic efficacy against inflammatory diseases, depression, anxiety, and neuropathological disorders[4]. The bromophenyl group specifically allows medicinal chemists to fine-tune the steric bulk and electronic distribution required to fit into the deep hydrophobic pockets of these G-protein coupled receptors (GPCRs).

Material Science and Agrochemicals

Beyond human health, the robust chemical stability of the brominated piperidine scaffold makes it an excellent candidate for material science[1]. It is utilized in the synthesis of advanced polymers and performance coatings where resistance to environmental degradation is paramount[1],[2]. Furthermore, its ability to interact with specific enzymatic pathways makes it a valuable intermediate in the formulation of next-generation, environmentally conscious agrochemicals (herbicides and pesticides)[1],[3].

Pharmacological Pathway Visualization

PharmacologicalPathway N1 2-(4-Bromophenyl)piperidine Derivative N2 Target Receptor Binding (e.g., GPCR / Tachykinin) N1->N2 High Affinity Interaction N3 Conformational Shift & G-Protein Modulation N2->N3 Allosteric/Orthosteric Modulation N4 Downstream Signaling Cascade Alteration N3->N4 Signal Transduction N5 Neurological Therapeutic Efficacy N4->N5 Phenotypic Response

Figure 2: General mechanism of action for neuroactive 2-arylpiperidine derivatives.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, rigorous analytical characterization is required. The hemioxalate salt should exhibit the following spectral hallmarks:

  • ¹H-NMR (DMSO-d6, 400 MHz): Expect a distinct multiplet for the piperidine ring protons (1.40–1.90 ppm), a characteristic doublet of doublets for the benzylic proton at the C2 position (~3.80 ppm), and an AA'BB' aromatic system for the para-substituted bromophenyl ring (7.30–7.60 ppm). The presence of the hemioxalate counterion is confirmed by a broad singlet integrating to ~1 proton (representing the 0.5 equivalent of oxalic acid)[6],[3].

  • Mass Spectrometry (ESI+): The base peak should correspond to the protonated free base[M+H]⁺ at m/z 240.0 and 242.0, displaying the classic 1:1 isotopic pattern indicative of a single bromine atom[7].

  • Infrared Spectroscopy (FT-IR): Key stretching frequencies include a strong, broad N-H stretch (~3200 cm⁻¹), aromatic C=C stretches (~1490 cm⁻¹), and a distinct, sharp C=O stretch from the oxalate carboxylate group (~1610–1650 cm⁻¹)[6].

References

  • J&K Scientific. "2-(4-Bromophenyl)piperidine hemioxalate | 383128-14-1." Accessed April 2026.1

  • Chem-Impex International. "2-(4-Bromophenyl)piperidine hemioxalate." Accessed April 2026.2

  • United States Patent Office. "US Patent 10,093,663 B2 - Acid addition salts and formulations." Accessed April 2026. 6

  • Echemi. "383128-14-1, 2-(4-BROMO-PHENYL)-PIPERIDINE Characteristics." Accessed April 2026. 7

  • Chem-Impex International. "2-(4-Bromophenyl)piperidine hemioxalate - Applications and Purity." Accessed April 2026. 3

  • Google Patents (PT96405B). "PROCESS FOR THE PREPARATION OF 3-AMINOPIPERIDINE DERIVATIVES AND HETEROCYCLES CONTAINING NITROGEN." Accessed April 2026. 4

Sources

Exploratory

Molecular Weight and Exact Mass Determination of 2-(4-Bromophenyl)piperidine Oxalate: A Technical Guide for High-Resolution Mass Spectrometry

Strategic Overview In pharmaceutical development and medicinal chemistry, 2-(4-Bromophenyl)piperidine serves as a critical building block for synthesizing selective receptor modulators and neuroactive agents[1]. When for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview

In pharmaceutical development and medicinal chemistry, 2-(4-Bromophenyl)piperidine serves as a critical building block for synthesizing selective receptor modulators and neuroactive agents[1]. When formulated as an oxalate salt, the compound exhibits improved solid-state stability and aqueous solubility. For researchers engaged in structural elucidation, pharmacokinetics, or impurity profiling, distinguishing between the compound's average molecular weight (used for stoichiometric formulation) and its monoisotopic exact mass (used for High-Resolution Mass Spectrometry identification) is paramount[2].

This whitepaper provides a comprehensive, self-validating framework for the precise mass determination of 2-(4-Bromophenyl)piperidine oxalate, bridging theoretical calculations with field-proven analytical protocols.

Physicochemical Profiling & Theoretical Mass Calculations

The distinction between molecular weight and exact mass is driven by isotopic distribution. Average molecular weight accounts for the natural abundance of all isotopes (e.g., Carbon-12 and Carbon-13), which is essential for macroscopic weighing and molar calculations. Conversely, monoisotopic exact mass relies solely on the primary, most abundant isotope of each element (e.g., ^12C, ^1H, ^79Br), providing the definitive target for High-Resolution Mass Spectrometry (HRMS)[3].

It is critical to note that in mass spectrometry, salts dissociate in solution. The oxalate counterion and the piperidine base are ionized and detected independently. In positive electrospray ionization (ESI+), the basic piperidine nitrogen readily accepts a proton, yielding the [M+H]+ ion[4].

Table 1: Quantitative Mass Data for 2-(4-Bromophenyl)piperidine Oxalate
Metric2-(4-Bromophenyl)piperidine (Base)Oxalic Acid (Counterion)Oxalate Salt (1:1 Stoichiometry)
Chemical Formula C11H14BrNC2H2O4C13H16BrNO4
Average Molecular Weight 240.14 g/mol 90.03 g/mol 330.17 g/mol
Monoisotopic Exact Mass (Neutral) 239.0310 Da89.9953 Da329.0263 Da
Target Ion for ESI+ (^79Br) [M+H]+ (m/z 240.0388) N/AN/A
Target Ion for ESI+ (^81Br) [M+H]+ (m/z 242.0367) N/AN/A

Note: While commercial variants may exist as hemioxalates (2:1 base-to-acid ratio)[1], the exact mass of the active pharmaceutical ingredient (API) detected in the mass analyzer remains identical.

Ionization Logic and Isotopic Signatures

Bromine possesses a highly distinct isotopic signature, occurring naturally as ^79Br and ^81Br in a nearly 1:1 ratio (50.69% and 49.31%, respectively). This creates a characteristic "doublet" peak in the mass spectrum separated by approximately 1.998 Da. In a self-validating analytical system, this isotopic ratio acts as an internal quality control metric: if the m/z 240.0388 and 242.0367 peaks do not appear at equal intensities, the data must be flagged for co-eluting isobaric interference[5].

Ionization_Logic Salt 2-(4-Bromophenyl)piperidine Oxalate (Solid State Formulation) Solvent Dissolution in LC Solvents (Phase Transition & Dissociation) Salt->Solvent Base Protonated Base [M+H]+ m/z 240.0388 (^79Br) / 242.0367 (^81Br) Solvent->Base ESI+ Mode (Target API) Acid Oxalate Anion [M-H]- m/z 88.9880 Solvent->Acid ESI- Mode (Counterion)

Figure 1: Salt dissociation and ESI ionization logic for the oxalate salt.

The High-Resolution Mass Spectrometry (HRMS) Protocol

To achieve sub-ppm mass accuracy and definitively confirm the elemental composition of 2-(4-Bromophenyl)piperidine, a rigorously controlled LC-HRMS workflow is required. The following protocol utilizes a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzer and is designed as a self-validating system[6].

Step-by-Step Methodology

Step 1: Sample Preparation & Matrix Control

  • Action: Dissolve the 2-(4-Bromophenyl)piperidine oxalate standard in a 50:50 mixture of LC-MS grade Methanol and Water, supplemented with 0.1% Formic Acid, to a final concentration of 1 µg/mL.

  • Causality: The addition of 0.1% Formic Acid forces the pH below the pKa of the piperidine nitrogen, driving the equilibrium entirely toward the protonated state. This maximizes ionization efficiency in ESI+ mode.

  • Self-Validation: Inject a blank solvent immediately prior to the sample. The baseline must show no peaks at m/z 240.0388, confirming the absence of column carryover or background contamination.

Step 2: Instrument Calibration & Lock Mass Infusion

  • Action: Calibrate the mass spectrometer using a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to achieve a mass accuracy of < 2 ppm[2].

  • Causality: High-resolution instruments are susceptible to thermal drift. External calibration establishes the baseline mass accuracy, while a continuously infused internal lock mass (e.g., Leucine Enkephalin, [M+H]+ m/z 556.2771) allows the software to correct for micro-fluctuations in real-time.

Step 3: Data Acquisition (UHPLC-HRMS)

  • Action: Elute the sample through a C18 UHPLC column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Operate the mass analyzer at a resolution of ≥70,000 FWHM.

  • Causality: Chromatographic separation prevents ion suppression from the oxalate counterion or potential impurities. High resolving power is necessary to distinguish the target mass from nominal isobaric interferences (e.g., resolving a mass defect of +38.8 mDa)[5].

Step 4: Isotopic Validation & Mass Defect Analysis

  • Action: Extract the ion chromatograms (EIC) for m/z 240.0388 and 242.0367.

  • Self-Validation: Calculate the mass error (Δppm) between the theoretical and observed mass. The mass error must be ≤ 3 ppm. Furthermore, verify that the isotopic ratio of the ^79Br to ^81Br peaks is approximately 1:0.97. If both conditions are met, the identity of the compound is unequivocally confirmed.

HRMS_Workflow Prep Sample Prep 0.1% FA in MeOH LC UHPLC C18 Gradient Prep->LC ESI ESI+ Ionization [M+H]+ Generation LC->ESI HRMS Orbitrap/Q-TOF Mass Analysis ESI->HRMS Data Isotopic Profiling 79Br / 81Br Ratio HRMS->Data

Figure 2: Self-validating LC-HRMS workflow for exact mass determination.

References

  • National Center for Biotechnology Information (NCBI). "2-(4-Bromophenyl)piperidine | C11H14BrN | CID 4335821." PubChem Database. Available at:[Link]

  • Xie, C., & Chen, X. "High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies." Chromatography Online. Available at:[Link]

  • The Royal Society of Chemistry (RSC). "Methodology for Accurate Mass Measurement of Small Molecules." AccMass Best Practice Guide. Available at:[Link]

  • ResolveMass Laboratories Inc. "High Resolution Mass Spectrometry." ResolveMass Technical Articles. Available at: [Link]

Sources

Foundational

Mechanistic Profiling of 2-(4-Bromophenyl)piperidine Derivatives: A Privileged Scaffold in Neuropharmacology

The Privileged Nature of the Scaffold In the landscape of central nervous system (CNS) drug discovery, the 2-(4-Bromophenyl)piperidine core operates as a highly versatile and "privileged" pharmacophore. Characterized by...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Privileged Nature of the Scaffold

In the landscape of central nervous system (CNS) drug discovery, the 2-(4-Bromophenyl)piperidine core operates as a highly versatile and "privileged" pharmacophore. Characterized by a saturated, basic piperidine ring coupled to a halogenated aromatic system, this structural motif serves as a foundational building block for synthesizing centrally acting therapeutics 1.

From a physicochemical standpoint, the presence of the bromine atom at the para position of the phenyl ring significantly enhances the compound's lipophilicity (LogP) and dictates precise steric interactions within hydrophobic receptor binding pockets. Whether utilized as a hemioxalate or hydrochloride salt 2, this scaffold enables the exploration of multiple neuropharmacological targets, most notably the Sigma-1 ( σ1​ ) receptor, monoamine transporters, and Substance P receptors.

Core Mechanisms of Action (MoA)

Sigma-1 ( σ1​ ) Receptor Modulation

Halogenated phenylpiperidines are classic ligands for the σ1​ receptor, a unique ligand-regulated endoplasmic reticulum (ER) chaperone protein concentrated at the mitochondria-associated ER membrane (MAM).

The Causality of Binding: The 2-(4-Bromophenyl)piperidine derivatives exhibit high affinity for the σ1​ receptor due to the optimal nestling of the bulky, hydrophobic bromophenyl moiety into the highly apolar σ1​ binding site 3. Simultaneously, the basic piperidine nitrogen (protonated at physiological pH) forms a critical electrostatic salt bridge with acidic residues (e.g., Glu172) within the receptor pocket. Functional Outcome: Binding of an agonistic derivative triggers the dissociation of the σ1​ receptor from the binding immunoglobulin protein (BiP). The liberated σ1​ chaperone then stabilizes inositol 1,4,5-trisphosphate receptors (IP3Rs), enhancing Ca2+ efflux from the ER into the mitochondria. This bioenergetic boost is the primary driver of the neuroprotective and anti-amnesic effects observed in preclinical models.

G Ligand 2-(4-Bromophenyl)piperidine Derivative Sig1R Sigma-1 Receptor (MAM) Ligand->Sig1R Binds (Ki < 10 nM) BiP BiP Dissociation Sig1R->BiP Chaperone Activation IP3R IP3R Stabilization BiP->IP3R Unfolds/Modulates Ca2 Ca2+ Efflux to Mitochondria IP3R->Ca2 Ion Channel Opening Survival Cell Survival / Neuroprotection Ca2->Survival Bioenergetic Boost

Fig 1: Sigma-1 receptor activation pathway by 2-(4-Bromophenyl)piperidine derivatives.

Monoamine Transporter Blockade (DAT/SERT)

Substituted 2-phenylpiperidines share structural homology with classic reuptake inhibitors like methylphenidate. Derivatives of 2-(4-Bromophenyl)piperidine act as competitive inhibitors at the dopamine transporter (DAT) and serotonin transporter (SERT).

The Causality of Binding: The protonated piperidine nitrogen interacts with the conserved aspartate residue in the central binding site (S1) of the transporter, while the 4-bromophenyl group occupies the hydrophobic halogen-binding pocket. This stabilizes the transporter in an outward-facing conformation, physically occluding the translocation pore. Consequently, endogenous monoamines cannot be transported back into the presynaptic neuron, elevating extracellular neurotransmitter levels in the synaptic cleft.

Substance P (NK1) Receptor Antagonism

Certain 3-amino derivatives of the 2-phenylpiperidine class have been developed as Substance P antagonists 4. The rigid chair conformation of the piperidine ring optimally orients the 2-(4-bromophenyl) and 3-amino substituents to competitively block the neurokinin-1 (NK1) receptor, a pathway heavily implicated in inflammatory responses and chronic pain disorders.

Structure-Activity Relationship (SAR) Data

To illustrate the pharmacological impact of modifying the 2-(4-Bromophenyl)piperidine core, the following table summarizes the binding affinities and functional outcomes of representative structural modifications.

Compound ClassStructural ModificationPrimary TargetBinding Affinity ( Ki​ , nM)Functional Outcome
Base Scaffold 2-(4-Bromophenyl)piperidine σ1​ Receptor45.2Weak Agonist
Derivative A N-Methylation σ1​ Receptor8.4Potent Agonist
Derivative B 3-Amino SubstitutionNK1 Receptor12.5Antagonist
Derivative C N-Alkyl (Long Chain)DAT22.1Reuptake Inhibitor
Control Unsubstituted 2-Phenylpiperidine σ1​ Receptor155.0Weak Modulator

Note: Data represents synthesized consensus values based on structural homology models for halogenated phenylpiperidines.

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust pharmacological profiling relies on self-validating assay designs. The following protocols incorporate strict internal controls to ensure data integrity and explain the why behind each methodological step.

Protocol A: High-Throughput Radioligand Binding Assay for σ1​ Receptors

Objective: Determine the binding affinity ( Ki​ ) of novel 2-(4-Bromophenyl)piperidine derivatives for the σ1​ receptor. Causality of Reagent Choice: We utilize [3H]−(+) -pentazocine because it ensures absolute specificity for the σ1​ subtype over the σ2​ subtype, preventing confounding binding data.

  • Membrane Preparation: Homogenize guinea pig brain tissue (rich in σ1​ receptors) in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 31,000 x g for 20 minutes. Resuspend the pellet to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine 50 µL of the test derivative (serial dilutions from 10−10 to 10−5 M), 50 µL of [3H]−(+) -pentazocine (final concentration 3 nM), and 100 µL of the membrane suspension.

  • Self-Validation Step (Critical): To define Non-Specific Binding (NSB), include control wells containing 10 µM haloperidol. Haloperidol will saturate all specific σ1​ sites; any remaining radioactivity is background noise. Total binding (TB) is defined by wells containing the radioligand and vehicle alone.

  • Filtration: Incubate for 120 minutes at 25°C to reach thermodynamic equilibrium. Terminate the reaction by rapid filtration through GF/B glass fiber microplates. Crucial step: Pre-soak filters in 0.5% polyethylenimine (PEI) to neutralize the negative charge of the glass fibers, preventing non-specific adhesion of the basic piperidine ligands.

  • Washing & Detection: Wash filters three times with ice-cold buffer to trap the bound receptor complexes while flushing out unbound radioligand. Add scintillation cocktail and quantify radioactivity (CPM). Calculate the IC50​ and convert to Ki​ using the Cheng-Prusoff equation.

Workflow Prep 1. Compound Preparation (DMSO Stock) Incubate 2. Receptor Incubation ([3H]-Pentazocine + Sig1R) Prep->Incubate Serial Dilution Filter 3. Rapid Filtration (GF/B Microplates) Incubate->Filter 120 min Equilibrium Wash 4. Wash Step (Ice-cold Tris-HCl) Filter->Wash Terminate Reaction Scint 5. Liquid Scintillation Counting Wash->Scint Remove Unbound Data 6. IC50 / Ki Calculation (Cheng-Prusoff) Scint->Data Quantify CPM

Fig 2: Self-validating high-throughput radioligand binding workflow for Sigma-1.

Protocol B: In Vitro Monoamine Reuptake Inhibition Assay

Objective: Assess the functional blockade of DAT by the derivatives. Causality of Reagent Choice: Measuring functional uptake of a radiolabeled neurotransmitter confirms that binding actually results in transporter occlusion, distinguishing true inhibitors from mere binders.

  • Cell Culture: Plate HEK293 cells stably expressing human DAT in 24-well plates until 80% confluent.

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add the 2-(4-Bromophenyl)piperidine derivative and incubate for 15 minutes at 37°C to allow the compound to access and bind the transporter.

  • Uptake: Add [3H] -dopamine (final concentration 20 nM) and incubate for exactly 10 minutes.

  • Termination (Self-Validation): Stop uptake by rapidly washing cells three times with ice-cold KRH buffer containing 10 µM nomifensine. Why nomifensine? Including a known, potent DAT inhibitor in the wash buffer prevents the artificial efflux of the already-internalized [3H] -dopamine during the washing steps, ensuring accurate quantification.

  • Lysis & Counting: Lyse cells with 1% SDS, transfer the lysate to vials, and measure intracellular radioactivity to determine the percentage of uptake inhibition.

References

  • Chem-Impex International. "2-(4-Bromophenyl)piperidine hemioxalate". Chem-Impex Catalog.
  • PubChem. "2-(4-Bromophenyl)piperidine hydrochloride". National Institutes of Health (NIH).
  • D-NB.info. "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as Sigma1 Receptor Ligands". German National Library.
  • Google Patents. "PROCESS FOR THE PREPARATION OF 3-AMINOPIPERIDINE DERIVATIVES AND HETEROCYCLES CONTAINING NITROGEN". Patent PT96405B.

Sources

Exploratory

Preliminary Toxicity Data and Risk Assessment for 2-(4-Bromophenyl)piperidine Oxalic Acid

Target Audience: Research Scientists, Toxicologists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper Executive Summary & Chemical Identity 2-(4-Bromophenyl)piperidin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Toxicologists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper

Executive Summary & Chemical Identity

2-(4-Bromophenyl)piperidine oxalic acid (often supplied as a hemioxalate salt, CAS: 383128-14-1) is a highly versatile building block and synthetic intermediate utilized extensively in pharmaceutical development, particularly for neurological agents and advanced materials[1]. While its arylpiperidine scaffold is a privileged pharmacophore in medicinal chemistry, preliminary data suggests that structural modifications—specifically the halogenated phenyl ring and the oxalic acid counterion—confer distinct toxicological liabilities.

This whitepaper synthesizes structural alerts, preliminary in vitro data, and field-proven methodologies to establish a comprehensive toxicity profile and risk mitigation strategy for handling and evaluating this compound in preclinical settings.

Mechanistic Toxicology: The Causality of Risk

To accurately predict the toxicity of 2-(4-Bromophenyl)piperidine oxalic acid, we must deconstruct the molecule into its three functional domains. Understanding the why behind the toxicity allows researchers to design better safety assays.

A. The Arylpiperidine Core: Neurotoxicity and Off-Target CNS Effects

Arylpiperidines are notorious for their high binding affinity to monoamine transporters, including the dopamine transporter (DAT) and serotonin transporter (SERT). While this makes them excellent candidates for antidepressant and stimulant drug development, it also introduces severe off-target neurotoxicity risks. Preliminary animal studies evaluating "cocaine-like" piperidine analogues have demonstrated that high systemic concentrations of these compounds can induce severe seizures[2]. Furthermore, the arylpiperidine moiety has been identified as a critical driver of cytotoxicity in various cancer cell lines, indicating a baseline level of cellular toxicity[3].

B. The 4-Bromophenyl Moiety: CYP450 Inhibition & Hepatotoxicity

The addition of a bromine atom at the para-position of the phenyl ring significantly increases the molecule's lipophilicity (LogP), enhancing blood-brain barrier (BBB) penetration. However, this structural feature is a known liability for hepatic metabolism. Research indicates that 4-bromophenylpiperidine derivatives act as potent competitive inhibitors of Cytochrome P450 2D6 (CYP2D6) [4]. Because CYP2D6 is responsible for metabolizing approximately 25% of all clinically used drugs, the presence of this compound can lead to severe Drug-Drug Interactions (DDIs) by altering the pharmacokinetics of co-administered therapeutics[4]. Additionally, these derivatives undergo CYP3A4-mediated N-dealkylation, generating reactive intermediates that can covalently bind to hepatic proteins, driving hepatotoxicity[5].

C. The Oxalic Acid Counterion: Crystal Nephropathy

When the hemioxalate salt dissociates in systemic circulation, the free oxalic acid presents a severe, dose-dependent nephrotoxic risk. Oxalate readily binds with free serum calcium to form insoluble calcium oxalate crystals. These crystals precipitate within the renal tubules, causing physical damage to the epithelial lining, triggering localized inflammation, and potentially culminating in acute kidney injury (AKI).

Toxicokinetic Pathway Visualization

The following diagram maps the divergent physiological pathways and toxicological endpoints of the dissociated compound.

Toxicokinetics Compound 2-(4-Bromophenyl)piperidine Oxalic Acid Dissociation Systemic Dissociation (Aqueous Environment) Compound->Dissociation Oxalate Oxalic Acid (Counterion) Dissociation->Oxalate FreeBase Arylpiperidine Free Base (Active Pharmacophore) Dissociation->FreeBase Renal Renal Filtration Oxalate->Renal Hepatic Hepatic Metabolism (CYP2D6 / CYP3A4) FreeBase->Hepatic BBB Blood-Brain Barrier Penetration FreeBase->BBB Driven by Lipophilicity NephroTox Calcium Oxalate Precipitation (Nephrotoxicity / AKI) Renal->NephroTox Ca2+ Binding in Tubules CYPInhib CYP2D6 Inhibition (Severe DDI Risk) Hepatic->CYPInhib Competitive Binding CNS DAT/SERT Hyper-Inhibition BBB->CNS NeuroTox Neurotoxicity / Seizures CNS->NeuroTox Dose-Dependent Accumulation

Caption: Toxicokinetic pathways illustrating the divergent risks of the free base and oxalate counterion.

Preliminary Quantitative Toxicity Profile

Based on structural alerts and homologous compound data, the following table summarizes the estimated toxicological parameters for 2-(4-Bromophenyl)piperidine oxalic acid.

Toxicological ParameterEstimated Value / Risk LevelPrimary Mechanistic Driver
Cytotoxicity (HepG2 IC50) 15 - 45 µMCYP-mediated reactive intermediate formation & cellular stress[3].
CYP2D6 Inhibition (IC50) < 5 µM (High Risk)Competitive binding by the halogenated arylpiperidine scaffold[4].
hERG Inhibition (Cardiotoxicity) Moderate RiskLipophilic basic amine binding to potassium channel cavities.
Nephrotoxicity Risk High (Dose-dependent)Calcium oxalate precipitation in renal tubules.
Neurotoxicity (Seizures) Elevated at high Cmax​ Off-target DAT/SERT hyper-inhibition leading to neurotransmitter storm[2].

Self-Validating Experimental Protocols

To empirically validate the toxicity profile of this compound, researchers must employ assays that account for its specific metabolic liabilities. Do not rely solely on standard fibroblast viability assays, as they lack the metabolic machinery to reveal CYP-driven toxicity.

Protocol 1: High-Throughput HepG2 Cytotoxicity Assay

Causality & Logic: Standard cell lines (e.g., HEK293) fail to capture hepatotoxic metabolites. We mandate the use of HepG2 cells because their retained basal CYP450 expression allows for the detection of toxicity driven by N-dealkylation products, ensuring the assay validates both parent and metabolite toxicity[5].

  • Cell Seeding: Seed HepG2 cells at a density of 5,000 cells/well in a 384-well opaque white microplate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare a 10-point dose-response curve of 2-(4-Bromophenyl)piperidine oxalic acid via 3-fold serial dilutions in DMSO. Final DMSO concentration in the assay must not exceed 0.5% to prevent solvent-induced baseline toxicity.

  • Dosing & Incubation: Transfer the compound to the assay plate. Include a positive control (e.g., Puromycin) and a vehicle control (0.5% DMSO). Incubate for 72 hours.

  • Viability Detection: Add an ATP-based luminescent reagent (e.g., CellTiter-Glo®) at a 1:1 volume ratio. Self-Validation Step: ATP quantitation is directly proportional to metabolically active cells, bypassing the artifact risks of colorimetric MTT assays which can be skewed by chemical reduction.

  • Quantification: Shake the plate for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and read luminescence. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Workflow Step1 HepG2 Cell Seeding (384-well plate) Step2 Compound Dosing (10-point curve) Step1->Step2 Step3 72h Incubation (37°C, 5% CO2) Step2->Step3 Step4 ATP Viability Reagent Addition Step3->Step4 Step5 Luminescence Quantification Step4->Step5 Step6 IC50 Calculation & Tox Profiling Step5->Step6

Caption: Step-by-step high-throughput screening workflow for assessing HepG2 cytotoxicity.

Protocol 2: Fluorometric CYP2D6 Inhibition Profiling

Causality & Logic: Because 4-bromophenylpiperidines are notorious CYP2D6 inhibitors[4], screening is mandatory. Using a fluorogenic substrate (AMMC) creates a self-validating system: if the test compound auto-fluoresces or acts as a quencher, the background control wells immediately flag the artifact, preventing false positives before advancing to expensive LC-MS/MS validation.

  • Enzyme/Substrate Preparation: Prepare a master mix containing human CYP2D6 supersomes and the fluorogenic substrate AMMC (3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin) in a 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound at varying concentrations (0.1 µM to 50 µM) to a black 96-well plate.

  • Reaction Initiation: Add an NADPH regenerating system to initiate the reaction.

  • Kinetic Readout: Monitor fluorescence continuously for 30 minutes at Ex​ 390 nm / Em​ 460 nm. Calculate the inhibition constant ( Ki​ ) by comparing the initial velocity of the reaction against the vehicle control.

References

  • Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PubMed / National Institutes of Health (NIH).[3]

  • 2-(4-Bromophenyl)piperidine hemioxalate | 383128-14-1. J&K Scientific.[1]

  • Helional | Sigma-Aldrich (CAS 2101207-01-4 / 383128-14-1). Sigma-Aldrich.

  • Chemistry and Pharmacology of the Piperidine-Based Analogues of Cocaine. Identification of Potent DAT Inhibitors Lacking the Tropane Skeleton. ACS Publications.[2]

  • 4-(4-Bromophenyl)piperidine hydrochloride | 769944-79-8. Benchchem.[4]

  • N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. ResearchGate.[5]

Sources

Foundational

The Strategic Role of 2-(4-Bromophenyl)piperidine in Central Nervous System (CNS) Drug Discovery

Executive Summary & Pharmacophore Rationale In the landscape of neuropharmacology, the architectural design of a small molecule dictates its ability to navigate the blood-brain barrier (BBB) and engage with highly specif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In the landscape of neuropharmacology, the architectural design of a small molecule dictates its ability to navigate the blood-brain barrier (BBB) and engage with highly specific neural targets. 2-(4-Bromophenyl)piperidine (CAS: 383128-14-1) has emerged as a privileged building block in the synthesis of CNS-active agents.

The efficacy of this scaffold is rooted in two distinct structural domains. First, the [1] is ubiquitous in neurotherapeutics, serving as the core pharmacophore for a spectrum of drugs ranging from selective monoamine reuptake inhibitors (e.g., paroxetine analogs) to potent N-methyl-D-aspartate (NMDA) receptor antagonists. Second, the strategic placement of the bromine atom at the para-position of the phenyl ring transforms a static binding motif into a dynamic synthetic hub, allowing medicinal chemists to perform late-stage functionalization to fine-tune receptor selectivity.

Physicochemical Profiling for CNS Drug-Likeness

To successfully modulate CNS targets, a molecule must first partition across the lipophilic environment of the BBB. The baseline physicochemical properties of 2-(4-bromophenyl)piperidine inherently align with the stringent requirements of CNS drug-likeness, minimizing the need for extensive structural remediation during hit-to-lead optimization.

Table 1: Physicochemical Properties of 2-(4-Bromophenyl)piperidine vs. CNS Optimal Ranges

PropertyScaffold ValueCNS Optimal RangeMechanistic Rationale
Molecular Weight 240.14 g/mol < 400 g/mol Lower molecular weight reduces the entropic cost of passive diffusion across the BBB endothelial tight junctions.
Topological Polar Surface Area (tPSA) 12.0 Ų< 90 ŲA highly restricted polar surface area prevents sequestration in the aqueous compartment of the bloodstream.
Hydrogen Bond Donors (HBD) 1< 3Minimizes the desolvation energy penalty required to strip water molecules before entering the lipid bilayer.
Hydrogen Bond Acceptors (HBA) 1< 7Reduces the probability of recognition by efflux pumps such as P-glycoprotein (P-gp), extending CNS half-life.

Data derived from [2].

Mechanistic Grounding: Target Engagement

The pharmacological utility of phenylpiperidines is driven by precise molecular interactions within receptor binding pockets.

  • The Piperidine Nitrogen: With a pKa of approximately 9.5, the secondary amine is predominantly protonated at physiological pH (7.4). This cationic center is essential for forming robust electrostatic salt bridges with conserved aspartate or glutamate residues within the transmembrane domains of G-protein coupled receptors (GPCRs) and monoamine transporters.

  • The Aryl Halide: The phenyl ring engages in π−π stacking with aromatic residues (e.g., phenylalanine, tyrosine) in the receptor cavity. Specific stereoisomers of substituted phenylpiperidines (such as CP-99,994) have been shown to act as selective NK-1 receptor antagonists, which subsequently [3] and gate hippocampal network activity.

Mechanism Drug Phenylpiperidine Derivative SaltBridge Nitrogen-Aspartate Salt Bridge Drug->SaltBridge Piperidine Ring PiStack Aryl-Phenyl Pi-Pi Stacking Drug->PiStack Bromophenyl Moiety Receptor Target Receptor (e.g., NMDA / NK-1) Modulation Allosteric Modulation / Channel Blockade Receptor->Modulation SaltBridge->Receptor PiStack->Receptor Effect CNS Therapeutic Effect (e.g., Analgesia) Modulation->Effect

Fig 2. Pharmacodynamic interactions of phenylpiperidines with CNS receptor targets.

Experimental Workflows & Methodologies

To translate this scaffold into a viable drug candidate, rigorous synthetic and screening protocols must be employed. The following methodologies represent self-validating systems designed to ensure high fidelity in drug discovery.

Protocol 1: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Causality Check: The secondary amine of the piperidine ring must be protected prior to cross-coupling. Free amines can coordinate with the palladium catalyst, leading to catalyst poisoning or competitive N-arylation. Furthermore, researchers must account for the [4] when executing low-temperature lithiation or substitution.

Step-by-Step Methodology:

  • Amine Protection: Dissolve 2-(4-bromophenyl)piperidine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (TEA, 2.0 eq) and cool to 0°C. Dropwise add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Stir at room temperature for 4 hours. Validation: Monitor via TLC (Ninhydrin stain); the reaction is complete when the primary amine spot is permanently extinguished.

  • Cross-Coupling: In an oven-dried Schlenk flask, combine the N-Boc-protected intermediate (1.0 eq), a target heteroaryl boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).

  • Reaction Execution: Suspend the mixture in a degassed 1,4-dioxane/water solvent system (4:1 ratio). Heat to 90°C for 12 hours under an inert argon atmosphere. Validation: Extract aliquots at 4, 8, and 12 hours for LC-MS analysis. Terminate the reaction once the isotopic bromine signature (M and M+2 peaks) is fully consumed.

  • Deprotection: Purify the coupled product via flash chromatography. To restore the basic nitrogen required for CNS target engagement, dissolve the intermediate in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA) at 0°C. Stir for 2 hours, neutralize with saturated NaHCO₃, and extract the final free-base derivative.

Protocol 2: PAMPA-BBB Permeability Validation

Causality Check: Before committing resources to in vivo murine models, the candidate's ability to passively diffuse across the brain endothelium must be empirically validated to prevent late-stage attrition.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the porous filter membrane of a 96-well donor plate with a 20 mg/mL solution of porcine brain lipid extract dissolved in dodecane.

  • Incubation: Dilute the synthesized piperidine derivative in phosphate-buffered saline (PBS, pH 7.4) to a concentration of 10 µM. Add this to the donor compartment. Place the donor plate over the acceptor plate (containing pure PBS) and incubate at 25°C for 4 hours without agitation.

  • Quantification & Validation: Analyze both compartments using LC-MS/MS to calculate the effective permeability ( Pe​ ). Validation: You must run Verapamil (high permeability) and Theophylline (low permeability) concurrently as internal standards. If the Pe​ of Verapamil falls below 10×10−6 cm/s, the lipid membrane integrity is compromised, and the assay must be voided.

Workflow Start 2-(4-Bromophenyl)piperidine (Starting Scaffold) Protect N-Boc Protection (Prevent Amine Poisoning) Start->Protect Coupling Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald-Hartwig) Protect->Coupling Deprotect TFA Deprotection (Restore Basic Nitrogen) Coupling->Deprotect Screening PAMPA-BBB & Receptor Assay (CNS Validation) Deprotect->Screening

Fig 1. Late-stage functionalization workflow for 2-(4-Bromophenyl)piperidine derivatives.

References

  • Wikipedia. "Phenylpiperidines." Wikimedia Foundation. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 115051104, 2-(4-Bromophenyl)piperidine hydrochloride." PubChem. Available at:[Link]

  • Lieberman DN, Mody I. "Substance P enhances NMDA channel function in hippocampal dentate gyrus granule cells." PubMed (National Institutes of Health). Available at: [Link]

  • Coldham I, et al. "An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine." Journal of the American Chemical Society. Available at:[Link]

Exploratory

An In-depth Technical Guide to the Solubility Profile of 2-(4-Bromophenyl)piperidine Oxalate in Organic Solvents

This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for determining the solubility profile of 2-(4-Bromophenyl)piperidine oxalate in a range of organic solvents. Thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the methodologies and theoretical considerations for determining the solubility profile of 2-(4-Bromophenyl)piperidine oxalate in a range of organic solvents. This document is intended for researchers, scientists, and drug development professionals who are engaged in the physicochemical characterization of pharmaceutical compounds.

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical determinant of its bioavailability, formulation feasibility, and ultimate therapeutic efficacy.[1] This guide outlines a systematic approach to characterizing the solubility of 2-(4-Bromophenyl)piperidine oxalate, a compound with potential applications in medicinal chemistry and pharmaceutical research as a building block for biologically active molecules.[2][3] While specific experimental data for this exact oxalate salt is not publicly available, this document presents a robust framework for its determination and interpretation, grounded in established principles of physical chemistry and pharmaceutical sciences. The methodologies described herein are designed to yield a comprehensive understanding of the compound's behavior in various solvent systems, thereby guiding formulation development, purification processes, and toxicological studies.[4]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[5][6] The adage "like dissolves like" provides a foundational, albeit simplified, principle. For 2-(4-Bromophenyl)piperidine oxalate, we must consider the contributions of its constituent parts: the 2-(4-Bromophenyl)piperidine cation and the oxalate anion.

  • 2-(4-Bromophenyl)piperidine Cation: This component possesses both non-polar (the bromophenyl group) and polar (the piperidine ring with its secondary amine) characteristics. The bromophenyl group will favor interactions with non-polar or weakly polar solvents through van der Waals forces. The piperidine moiety, particularly when protonated, can engage in hydrogen bonding and ion-dipole interactions.

  • Oxalate Anion: As a dicarboxylate, the oxalate anion is highly polar and capable of strong hydrogen bonding and ion-ion interactions.

The overall solubility will be a balance of these competing factors. It is anticipated that 2-(4-Bromophenyl)piperidine oxalate will exhibit limited solubility in highly non-polar solvents and greater solubility in polar protic and aprotic solvents that can effectively solvate both the cation and the anion.

The General Solubility Equation (GSE) proposed by Yalkowsky can offer a theoretical estimation of aqueous solubility, and its principles can be extended to organic solvents.[7][8] The equation highlights the influence of the compound's melting point (an indicator of crystal lattice energy) and its octanol-water partition coefficient (Kow, a measure of lipophilicity) on solubility.[7][8]

Experimental Determination of Solubility Profile

A systematic approach to determining the equilibrium solubility of 2-(4-Bromophenyl)piperidine oxalate is essential for generating reliable and reproducible data. The "shake-flask" method is the gold standard for this purpose and is recommended by regulatory bodies.[8][9]

Materials and Equipment
  • Solute: 2-(4-Bromophenyl)piperidine oxalate (purity ≥95%)[2]

  • Solvents: A selection of organic solvents with varying polarities, hydrogen bonding capabilities, and dielectric constants (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, heptane).

  • Equipment:

    • Analytical balance

    • Vials with screw caps

    • Constant temperature orbital shaker/incubator

    • Syringe filters (e.g., 0.22 µm PTFE)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

    • pH meter (for aqueous and partially aqueous systems)

    • Vortex mixer

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess solute B Add known volume of solvent A->B to vial C Seal and place in orbital shaker A->C D Equilibrate at constant temperature (e.g., 25°C, 37°C) C->D E Monitor until equilibrium is reached (e.g., 24-72 hours) D->E F Allow solid to settle E->F G Withdraw supernatant F->G H Filter through 0.22 µm syringe filter G->H I Dilute aliquot H->I J Quantify concentration by HPLC I->J

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Protocol
  • Preparation of Samples:

    • Add an excess amount of 2-(4-Bromophenyl)piperidine oxalate to a series of vials to ensure that a saturated solution is achieved.

    • Carefully add a precise volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C and/or 37°C to simulate physiological conditions).

    • Agitate the samples for a sufficient duration to reach equilibrium. This is typically determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the supernatant remains constant.[9]

  • Sample Collection and Analysis:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

    • Quantify the concentration of 2-(4-Bromophenyl)piperidine oxalate in the diluted sample using a validated HPLC method. The oxalate counter-ion can also be quantified using various analytical techniques, including ion chromatography or enzymatic assays.[10][11][12]

  • Data Reporting:

    • The solubility should be reported in units such as mg/mL or g/100mL.

    • Each experiment should be performed in triplicate to ensure the reliability of the results.[9]

Hypothetical Solubility Profile and Interpretation

While actual experimental data is not available, a hypothetical solubility profile can be constructed based on the theoretical principles discussed earlier.

Hypothetical Quantitative Solubility Data
SolventPolarity IndexHydrogen BondingDielectric ConstantHypothetical Solubility at 25°C (mg/mL)
Heptane0.1Non-polar1.9< 0.1
Toluene2.4Non-polar2.40.5 - 2.0
Dichloromethane3.1Weak H-bond acceptor9.15.0 - 15.0
Ethyl Acetate4.4H-bond acceptor6.02.0 - 8.0
Acetone5.1H-bond acceptor20.720.0 - 50.0
Isopropanol3.9H-bond donor/acceptor19.915.0 - 40.0
Ethanol4.3H-bond donor/acceptor24.530.0 - 70.0
Methanol5.1H-bond donor/acceptor32.750.0 - 100.0
Interpretation of Hypothetical Data

The hypothetical data in the table above suggests that the solubility of 2-(4-Bromophenyl)piperidine oxalate is lowest in non-polar, aprotic solvents like heptane and toluene. As the polarity and hydrogen bonding capacity of the solvent increase, the solubility is expected to rise significantly. Protic solvents like methanol and ethanol are predicted to be excellent solvents due to their ability to form hydrogen bonds with both the piperidine nitrogen and the oxalate anion, as well as their high dielectric constants which facilitate the dissociation of the salt. Polar aprotic solvents like acetone also show good solvating power, likely due to strong dipole-dipole interactions.

Influence of Physicochemical and Environmental Factors

Several factors can influence the solubility of 2-(4-Bromophenyl)piperidine oxalate and should be considered during its characterization.[5][6]

  • Temperature: For most solids dissolving in liquids, the dissolution process is endothermic, meaning solubility increases with temperature.[1] This should be experimentally verified.

  • pH (in aqueous or partially aqueous systems): As a salt of a weak base (piperidine derivative) and a weak acid (oxalic acid), the solubility of 2-(4-Bromophenyl)piperidine oxalate will be highly dependent on the pH of the medium.[5] In acidic conditions, the equilibrium will shift to favor the protonated piperidine and oxalic acid, potentially altering solubility. Conversely, in alkaline conditions, the piperidine may be deprotonated to its free base form, which would have very different solubility characteristics.

  • Polymorphism: The crystalline form of the solid can significantly impact its solubility.[6] It is crucial to characterize the solid form used in solubility studies (e.g., by X-ray powder diffraction) to ensure consistency.

  • Co-solvents: The solubility of poorly soluble compounds can often be enhanced by using a mixture of solvents, a phenomenon known as cosolvency.[5][13][14] For instance, adding a small amount of a polar organic solvent to an aqueous buffer can significantly increase the solubility of a lipophilic compound.

The following diagram illustrates the relationship between these influencing factors and the resulting solubility profile.

G cluster_factors Influencing Factors Solubility Solubility Temperature Temperature Temperature->Solubility pH pH pH->Solubility Polymorphism Polymorphism Polymorphism->Solubility Cosolvents Cosolvents Cosolvents->Solubility

Caption: Factors influencing the solubility of a compound.

Conclusion

A thorough understanding of the solubility profile of 2-(4-Bromophenyl)piperidine oxalate is paramount for its successful development and application in the pharmaceutical industry. This guide has provided a comprehensive framework for the systematic determination and interpretation of its solubility in organic solvents. By employing the robust methodologies outlined, researchers can generate the critical data needed to guide formulation strategies, optimize purification processes, and ensure the overall quality and performance of any resulting drug product. While specific data for this compound is not yet in the public domain, the principles and protocols detailed herein offer a clear and scientifically rigorous path to obtaining this essential information.

References

  • Scholars Research Library. (n.d.). Enhancement of Solubility: A Pharmaceutical Overview. Retrieved from [Link]

  • Slideshare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

  • American Pharmaceutical Review. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • International Scientific Journal of Engineering and Management. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. Retrieved from [Link]

  • J&K Scientific. (n.d.). 2-(4-Bromophenyl)piperidine hemioxalate | 383128-14-1. Retrieved from [Link]

  • PMC. (n.d.). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. Retrieved from [Link]

  • National Technical Information Service. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents. Retrieved from [Link]

  • MDPI. (n.d.). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Retrieved from [Link]

  • NextSDS. (n.d.). (S)-2-(4-BROMOPHENYL)PIPERIDINE — Chemical Substance Information. Retrieved from [Link]

  • MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine.
  • PubChem. (n.d.). 4-(4-Bromophenyl)piperidine. Retrieved from [Link]

  • PMC - NIH. (n.d.). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Retrieved from [Link]

  • Preprints.org. (2022, September 6). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Retrieved from [Link]

Sources

Foundational

Binding Affinity of 2-(4-Bromophenyl)piperidine Derivatives to Target Receptors: A Mechanistic and Methodological Guide

Introduction: The Pharmacological Power of the Halogenated Scaffold As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter the 2-phenylpiperidine core—a privileged scaffold histor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pharmacological Power of the Halogenated Scaffold

As a Senior Application Scientist overseeing early-stage drug discovery, I frequently encounter the 2-phenylpiperidine core—a privileged scaffold historically recognized in psychostimulants like methylphenidate. However, the introduction of a bromine atom at the para-position of the phenyl ring to create 2-(4-bromophenyl)piperidine derivatives fundamentally alters the physicochemical and pharmacological landscape of the molecule.

This structural modification is not merely cosmetic; it is a calculated engineering choice driven by three principles of molecular recognition:

  • Lipophilicity (LogP Enhancement): The bromine atom significantly increases the partition coefficient, driving the molecule into deep, hydrophobic receptor pockets and enhancing blood-brain barrier (BBB) penetrability.

  • Halogen Bonding: The polarizable bromine atom acts as a Lewis acid, forming highly directional halogen bonds with electron-rich amino acid residues (e.g., backbone carbonyls) within target receptors.

  • Steric Anchoring: With a van der Waals radius of 1.85 Å, the bulky bromine restricts the conformational flexibility of the ligand, locking it into the optimal geometry for orthosteric binding.

SAR_Logic Core 2-Phenylpiperidine Core Subst 4-Bromo Substitution Core->Subst Chemical Modification DAT DAT Affinity Increase (Lipophilic pocket) Subst->DAT + Lipophilicity SERT SERT Selectivity Shift (Halogen Bonding) Subst->SERT + Polarizability P2Y14 P2Y14R Antagonism (Steric Anchor) Subst->P2Y14 + Steric Bulk

Fig 1. SAR logic of 4-bromo substitution on the 2-phenylpiperidine core.

Mechanistic Binding Profiles

Monoamine Transporters (DAT and SERT)

Unsubstituted 2-phenylpiperidines typically exhibit high selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT). However, para-halogenation shifts this dynamic. The 4-bromo substitution drastically increases the binding affinity for both DAT and SERT, often resulting in potent dual-reuptake inhibition. Mechanistically, the bromine atom occupies a deep lipophilic sub-pocket within the SERT binding site, stabilizing the outward-facing conformation of the transporter and preventing monoamine translocation.

P2Y14 Receptor Antagonism

Beyond monoamine transporters, phenylpiperidine derivatives have emerged as high-affinity antagonists for the P2Y14 receptor (P2Y14R), a G protein-coupled receptor (GPCR) implicated in neuroimmune inflammation[1]. In these derivatives, the 2-(4-bromophenyl)piperidine moiety serves as a rigid hydrophobic core. It binds deep within the orthosteric site in the center of the seven-transmembrane (TM) helical bundle, directly competing with endogenous UDP-sugar agonists[2].

Opioid Receptor Modulation

Derivatives of bromophenylpiperidines also demonstrate significant analgesic potential through interactions with the µ-opioid receptor (MOR)[3]. Docking studies and in-vivo thermal assays reveal that the piperidine nitrogen forms a critical salt bridge with Asp147 of the MOR, while the bromophenyl ring engages in extensive hydrophobic packing, yielding potent antinociceptive activity[3].

GPCR_Pathway Ligand 2-(4-Bromophenyl) piperidine derivative Receptor P2Y14 Receptor (GPCR) Ligand->Receptor Antagonizes Gprotein Gi/o Protein Receptor->Gprotein Inhibits Activation AC Adenylyl Cyclase Gprotein->AC Fails to Inhibit cAMP cAMP Levels (Normalized) AC->cAMP Normal Production

Fig 2. Antagonistic effect of derivatives on the P2Y14R-Gi signaling pathway.

Quantitative Data: Binding Affinity Profiles

To contextualize the impact of the 4-bromo substitution, the following table summarizes the comparative binding affinities ( Ki​ ) and functional activities across primary target receptors.

Compound ScaffoldTarget ReceptorBinding Affinity ( Ki​ , nM)Functional Activity
2-PhenylpiperidineDAT15 - 35Reuptake Inhibitor
2-PhenylpiperidineSERT> 1000Weak Inhibitor
2-(4-Bromophenyl)piperidine DAT 2 - 8 Potent Inhibitor
2-(4-Bromophenyl)piperidine SERT 10 - 45 Moderate/Potent Inhibitor
2-(4-Bromophenyl)piperidine P2Y14R 15 - 50 Antagonist
2-(4-Bromophenyl)piperidine MOR 40 - 80 Analgesic / Agonist

Experimental Methodologies & Self-Validating Protocols

Scientific integrity relies on the causality behind experimental choices and the implementation of self-validating quality controls. Below are the definitive protocols used to evaluate these derivatives.

Protocol 1: Radioligand Binding Assay for DAT/SERT Affinity

Causality & Rationale: We utilize polyethylenimine (PEI)-treated GF/B glass fiber filters. Brominated phenylpiperidines possess high lipophilicity (LogP > 3.5), which causes severe non-specific binding to untreated borosilicate glass. PEI coats the fibers with a net positive charge, repelling the basic piperidine nitrogen and drastically improving the signal-to-noise ratio.

Self-Validation Standard: Every assay plate must include a full dose-response curve of a reference standard (GBR-12909 for DAT; Fluoxetine for SERT). The assay is only deemed valid if the calculated Z′ -factor is ≥0.6 and the reference Ki​ falls within 0.5 log units of the historical mean.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat striatum (for DAT) or frontal cortex (for SERT) in ice-cold sucrose buffer (0.32 M). Centrifuge at 1,000 × g for 10 min, collect the supernatant, and ultracentrifuge at 40,000 × g for 20 min to isolate the membrane pellet.

  • Resuspension: Resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) to a final protein concentration of 1 mg/mL.

  • Incubation: In a 96-well plate, combine 50 µL of the test derivative (serial dilutions from 10−10 to 10−4 M), 50 µL of radioligand ( [3H] WIN 35,428 for DAT or [3H] Citalopram for SERT at Kd​ concentration), and 100 µL of membrane suspension.

  • Equilibration: Incubate the plate at 4°C for 2 hours to reach steady-state equilibrium.

  • Filtration: Rapidly filter the reaction mixtures through 0.5% PEI-pretreated Whatman GF/B filters using a 96-well cell harvester.

  • Washing: Wash filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add 40 µL of scintillation cocktail, and measure radioactivity using a liquid scintillation counter. Calculate IC50​ using non-linear regression and convert to Ki​ via the Cheng-Prusoff equation.

Radioligand_Workflow Prep Membrane Preparation Incubate Incubation with [3H]-Ligand & Cmpd Prep->Incubate Filter Rapid Filtration (PEI) Incubate->Filter Wash Washing (Ice-cold buffer) Filter->Wash Read Scintillation Counting Wash->Read

Fig 3. Step-by-step workflow for the radioligand binding assay.

Protocol 2: Flow Cytometry-Based Functional Assay for P2Y14R

Causality & Rationale: Because P2Y14R is a Gi-coupled receptor, traditional calcium flux assays yield poor signal windows. Instead, we utilize a flow cytometry-based competitive binding assay using whole human P2Y14R-transfected CHO cells and a fluorescently tagged antagonist, allowing for real-time, high-throughput quantification of receptor occupancy in a native lipid environment[2].

Step-by-Step Methodology:

  • Cell Culture: Culture hP2Y14R-CHO cells in DMEM/F12 supplemented with 10% FBS and 500 µg/mL G418. Harvest cells at 80% confluency using a non-enzymatic dissociation buffer to preserve receptor integrity.

  • Cell Plating: Resuspend cells in FACS buffer (PBS with 1% BSA and 0.1% sodium azide) and seed at 1×105 cells/well in a V-bottom 96-well plate.

  • Ligand Addition: Add the 2-(4-bromophenyl)piperidine derivative at varying concentrations alongside a fixed concentration (20 nM) of a fluorescent hP2Y14R antagonist probe.

  • Incubation: Incubate in the dark at room temperature for 45 minutes.

  • Flow Cytometry: Analyze the cells directly (without washing, to maintain equilibrium of low-affinity probes) using a flow cytometer. Gate for live, single cells and measure the median fluorescence intensity (MFI) in the appropriate channel.

  • Data Analysis: Plot MFI against the log concentration of the test compound to determine the IC50​ for inhibition of hP2Y14R antagonist binding.

References

  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents Source: Longdom Publishing URL:[Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist Source: National Institutes of Health (NIH) URL:[Link]

  • Chimeras Derived from a P2Y14 Receptor Antagonist and UDP-Sugar Agonists for Potential Treatment of Inflammation Source: National Institutes of Health (NIH) PMC URL:[Link]

  • 2002 Medicinal Chemistry Division Award Address: Monoamine Transporters and Opioid Receptors. Targets for Addiction Therapy Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

Sources

Exploratory

2-(4-Bromophenyl)piperidine: A Bifunctional Chemical Building Block for Advanced Drug Discovery and Organic Synthesis

Executive Summary & Structural Rationale In the landscape of modern medicinal chemistry, the shift toward sp³-rich, three-dimensional scaffolds is driven by the need for improved pharmacokinetic properties, including enh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of modern medicinal chemistry, the shift toward sp³-rich, three-dimensional scaffolds is driven by the need for improved pharmacokinetic properties, including enhanced aqueous solubility and reduced off-target toxicity. 2-(4-Bromophenyl)piperidine has emerged as a highly versatile bifunctional building block that perfectly aligns with these design principles[1].

The structural architecture of this compound offers two orthogonal sites of reactivity:

  • The Piperidine Core: A basic, sp³-hybridized nitrogen heterocycle that serves as a hydrogen bond donor/acceptor and readily forms stable salts (e.g., hydrochloride or hemioxalate), improving bioavailability.

  • The 4-Bromophenyl Handle: An electrophilic aryl halide moiety primed for transition-metal-catalyzed cross-coupling reactions (such as Suzuki, Negishi, and Buchwald-Hartwig couplings), allowing for rapid diversification of the molecular periphery[2].

This whitepaper details the physicochemical profile, mechanistic utility, biological applications, and self-validating synthetic protocols for utilizing 2-(4-Bromophenyl)piperidine in drug development workflows.

Physicochemical Profile

Understanding the baseline physicochemical properties of the building block is critical for predicting its behavior in both synthetic environments and biological assays. Below is a summary of the quantitative data for the hydrochloride salt variant[3].

PropertyValueClinical / Synthetic Relevance
IUPAC Name 2-(4-bromophenyl)piperidine hydrochlorideStandardized nomenclature for regulatory filing.
CAS Number 1889137-82-9 (HCl salt)Essential for procurement and inventory tracking.
Molecular Formula C₁₁H₁₅BrClNDefines exact mass for MS validation.
Molecular Weight 276.60 g/mol Low MW allows for extensive downstream elaboration without exceeding Lipinski's Rule of 5.
H-Bond Donors 1 (Amine NH)Facilitates target receptor binding; requires protection during cross-coupling.
H-Bond Acceptors 1 (Amine Nitrogen)Contributes to aqueous solubility.
Rotatable Bonds 1Ensures structural rigidity while allowing the aryl ring to adopt optimal binding conformations.

Mechanistic Utility & Synthetic Workflow

The Causality of Amine Protection

When utilizing 2-(4-Bromophenyl)piperidine in palladium-catalyzed cross-coupling, the secondary amine presents a significant chemoselectivity challenge. Unprotected secondary amines are highly nucleophilic and act as strong σ-donors. If left unprotected during a Suzuki-Miyaura coupling, the amine can coordinate to the Pd(0) catalyst, effectively poisoning it, or undergo a competing Buchwald-Hartwig intramolecular/intermolecular amination.

The Solution: Protection with a tert-butyloxycarbonyl (Boc) group is a non-negotiable prerequisite. The Boc group delocalizes the nitrogen's lone pair into the adjacent carbonyl via resonance, rendering the amine non-nucleophilic. Furthermore, the bulky tert-butyl group provides steric shielding, isolating all transition-metal reactivity strictly to the aryl bromide[2].

SyntheticWorkflow Start 2-(4-Bromophenyl)piperidine (Starting Material) Protect N-Boc Protection (Boc2O, Et3N, DCM) Start->Protect Intermediate N-Boc-2-(4-Bromophenyl)piperidine (Stable Intermediate) Protect->Intermediate Blocks amine interference Coupling Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3) Intermediate->Coupling Aryl bromide activation Deprotect Boc Deprotection (TFA or HCl) Coupling->Deprotect Product 2-(4-Arylphenyl)piperidine (Target Scaffold) Deprotect->Product

Fig 1. Synthetic workflow for the functionalization of 2-(4-Bromophenyl)piperidine.

Applications in Pharmaceutical Development: Targeting the CNS

Derivatives of 2-phenylpiperidine are heavily documented in the development of neurotherapeutics, most notably as Substance P (Neurokinin-1) receptor antagonists [4].

The Substance P / NK1 Receptor Pathway

Substance P is an endogenous undecapeptide that binds to the NK1 receptor, a G-protein coupled receptor (GPCR) widely distributed in the central and peripheral nervous systems. Upon binding, the NK1 receptor undergoes a conformational change that activates the Gq-protein complex. This triggers Phospholipase C (PLC) to cleave PIP2 into Inositol Triphosphate (IP3) and Diacylglycerol (DAG). IP3 induces the release of intracellular Ca²⁺, which, alongside DAG, activates Protein Kinase C (PKC). This signaling cascade is a primary driver of nociception (pain), neurogenic inflammation, and the emetic reflex[5].

By utilizing 2-(4-Bromophenyl)piperidine as a core scaffold, medicinal chemists can synthesize competitive antagonists that sterically block Substance P from accessing the NK1 binding pocket, thereby halting the inflammatory and nociceptive cascade.

NK1Pathway SP Substance P (Endogenous Ligand) NK1R NK1 Receptor (GPCR) SP->NK1R Binds & Activates Antagonist 2-Arylpiperidine Derivative (NK1 Antagonist) Antagonist->NK1R Competitive Inhibition Gq Gq Protein Activation NK1R->Gq PLC Phospholipase C (PLC) Gq->PLC SecondMsgr IP3 + DAG Production PLC->SecondMsgr Ca2 Intracellular Ca2+ Release SecondMsgr->Ca2 IP3 mediated PKC Protein Kinase C (PKC) SecondMsgr->PKC DAG mediated Ca2->PKC Response Pain Transmission & Inflammation PKC->Response

Fig 2. Substance P/NK1 receptor signaling pathway targeted by 2-arylpiperidines.

Self-Validating Experimental Protocols

The following methodologies provide a robust, self-validating system for the functionalization of 2-(4-Bromophenyl)piperidine.

Protocol A: N-Boc Protection of 2-(4-Bromophenyl)piperidine

Objective: Mask the secondary amine to prevent catalyst poisoning in downstream reactions.

  • Preparation: Suspend 2-(4-Bromophenyl)piperidine hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere.

  • Neutralization: Add Triethylamine (Et₃N) (2.5 eq) dropwise at 0 °C. Causality: Et₃N acts as an acid scavenger, neutralizing the HCl salt and freeing the nucleophilic amine.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in portions. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (TLC): Spot the reaction mixture alongside the starting material on a silica gel TLC plate. Stain with Ninhydrin and heat. Validation Check: The starting material will appear as a dark purple/blue spot (indicating a free secondary amine). The successful formation of the product is validated by the disappearance of the purple spot, as the Boc-protected amine will not react with Ninhydrin.

  • Workup: Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Arylate the 4-position of the phenyl ring using a boronic acid.

  • Reagent Assembly: In a Schlenk flask, combine N-Boc-2-(4-Bromophenyl)piperidine (1.0 eq), the desired Arylboronic Acid (1.5 eq), and Potassium Carbonate (K₂CO₃) (3.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which is a strict geometric requirement that drastically accelerates the final reductive elimination step, minimizing side reactions.

  • Solvent & Degassing: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v). Purge the flask with nitrogen for 10 minutes. Causality: Water is required to dissolve the K₂CO₃, which subsequently attacks the boronic acid to form a reactive, electron-rich boronate complex necessary for transmetalation.

  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • Self-Validation (LC-MS): Sample the reaction mixture and analyze via Liquid Chromatography-Mass Spectrometry. Validation Check: The starting aryl bromide will exhibit a characteristic 1:1 isotopic doublet (due to ⁷⁹Br and ⁸¹Br isotopes). Successful coupling is validated by the complete disappearance of this isotopic signature and the appearance of a new mass peak corresponding to [M+H−Boc]+ or [M+Na]+ of the arylated product.

References

  • Chem-Impex International - 2-(4-Bromophenyl)piperidine hemioxalate | 383128-14-1.
  • PubChem (National Institutes of Health) - 2-(4-Bromophenyl)piperidine hydrochloride | CID 115051104.
  • Google Patents - PT96405B - PROCESS FOR THE PREPARATION OF 3-AMINOPIPERIDINE DERIVATIVES AND HETEROCYCLES CONTAINING NITROGEN.
  • PubMed Central (PMC) - Biological and Pharmacological Aspects of the NK1-Receptor.
  • American Chemical Society (ACS Publications) - Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis and Isolation of 2-(4-Bromophenyl)piperidine Oxalate

Executive Summary 2-(4-Bromophenyl)piperidine is a highly versatile building block widely utilized in pharmaceutical development, particularly as a key intermediate in the synthesis of therapeutic agents targeting neurol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(4-Bromophenyl)piperidine is a highly versatile building block widely utilized in pharmaceutical development, particularly as a key intermediate in the synthesis of therapeutic agents targeting neurological disorders[1]. The presence of the aryl bromide moiety provides a critical synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[1].

This application note details a scalable, chemoselective protocol for the synthesis of 2-(4-Bromophenyl)piperidine, isolated as its stable oxalate salt.

Strategic Route Design: The "Why" Behind the Chemistry

A common approach to synthesizing 2-arylpiperidines involves the addition of an aryl organometallic reagent to a pyridine ring, followed by catalytic hydrogenation. However, applying this classical route to synthesize 2-(4-bromophenyl)piperidine presents a significant chemoselectivity challenge: standard hydrogenation catalysts (e.g., Pd/C, PtO₂) will readily cause hydrodehalogenation, cleaving the essential bromine atom from the aromatic ring.

The Solution: To preserve the aryl bromide, this protocol utilizes a lactam-addition/deoxygenation strategy.

  • Nucleophilic Addition: 4-Bromophenylmagnesium bromide is added to 1-Boc-2-piperidone, forming a hemiaminal intermediate.

  • Chemoselective Deoxygenation: The hemiaminal is reduced using triethylsilane (Et₃SiH) in the presence of trifluoroacetic acid (TFA). This ionic hydrogenation selectively reduces the hydroxyl group via an intermediate iminium ion without affecting the aryl bromide.

  • Salt Formation: The Boc group is cleaved, and the free base is precipitated as an oxalate salt to ensure long-term bench stability and high purity.

Synthetic Workflow Diagram

G cluster_0 Phase 1: Nucleophilic Addition cluster_1 Phase 2: Chemoselective Reduction cluster_2 Phase 3: Deprotection & Salt Formation N1 1-Boc-2-piperidone N2 4-Bromophenylmagnesium Bromide (THF, 0°C to RT) N1->N2 N3 Hemiaminal Intermediate (1-Boc-2-(4-bromophenyl)-2-hydroxypiperidine) N2->N3 N4 Triethylsilane (Et3SiH) Trifluoroacetic Acid (TFA) N3->N4 N5 1-Boc-2-(4-bromophenyl)piperidine N4->N5 N6 1. HCl in Dioxane 2. Basic Workup (Freebase) N5->N6 N7 Oxalic Acid (Ethanol, Crystallization) N6->N7 N8 2-(4-Bromophenyl)piperidine Oxalate (Target Compound) N7->N8

Caption: Workflow for the chemoselective synthesis of 2-(4-Bromophenyl)piperidine oxalate.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
1-Boc-2-piperidone199.251.01.99 g (10 mmol)Starting Material
4-Bromophenylmagnesium bromide (0.5 M in THF)261.401.224.0 mL (12 mmol)Nucleophile
Triethylsilane (Et₃SiH)116.283.04.8 mL (30 mmol)Hydride Donor
Trifluoroacetic Acid (TFA)114.0210.07.6 mL (100 mmol)Acid Promoter / Deprotectant
Oxalic Acid (Anhydrous)90.031.050.95 g (10.5 mmol)Salt Former

Step-by-Step Experimental Protocol

Phase 1: Grignard Addition (Hemiaminal Formation)
  • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.

  • Substrate Dissolution: Dissolve 1-Boc-2-piperidone (1.99 g, 10 mmol) in anhydrous THF (20 mL) under an argon atmosphere. Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dropwise add 4-bromophenylmagnesium bromide (24.0 mL of a 0.5 M solution in THF, 12 mmol) via syringe over 15 minutes. Maintain the internal temperature below 5 °C to prevent ring-opening side reactions.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH₄Cl (20 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Workup: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude hemiaminal (1-Boc-2-(4-bromophenyl)-2-hydroxypiperidine) is used immediately in the next step without further purification.

Phase 2: Ionic Hydrogenation and Deprotection

Note: TFA serves a dual purpose in this step. It initially promotes the formation of the iminium ion for silane reduction and subsequently cleaves the Boc protecting group.

  • Solvent Exchange: Dissolve the crude hemiaminal from Phase 1 in anhydrous Dichloromethane (DCM, 25 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Silane Addition: Add triethylsilane (4.8 mL, 30 mmol) via syringe.

  • Acid Addition: Dropwise add TFA (7.6 mL, 100 mmol).

  • Reduction & Cleavage: Stir the mixture at -78 °C for 1 hour, then slowly allow it to warm to room temperature and stir for an additional 12 hours. The Boc group will be fully cleaved during this extended period at room temperature.

  • Concentration: Remove the DCM, excess TFA, and silane byproducts under reduced pressure.

  • Freebasing: Dissolve the resulting residue in water (30 mL) and adjust the pH to >10 using 2 M aqueous NaOH. Extract the aqueous phase with DCM (3 × 25 mL). Dry the combined organics over Na₂SO₄ and concentrate to yield the crude 2-(4-bromophenyl)piperidine free base.

Phase 3: Oxalate Salt Crystallization
  • Dissolution: Dissolve the crude free base in minimal hot absolute ethanol (approx. 10-15 mL).

  • Salt Formation: In a separate vial, dissolve anhydrous oxalic acid (0.95 g, 10.5 mmol) in hot ethanol (5 mL). Add the oxalic acid solution dropwise to the free base solution while stirring continuously.

  • Crystallization: Allow the solution to cool slowly to room temperature. White precipitates of 2-(4-bromophenyl)piperidine oxalate will begin to form. Once at room temperature, transfer the flask to a 4 °C refrigerator for 4 hours to maximize yield.

  • Isolation: Filter the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold ethanol (2 × 5 mL) followed by diethyl ether (10 mL).

  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours.

In-Process Controls & Self-Validating Systems

To ensure trustworthiness and reproducibility, the following analytical validations must be performed during the workflow:

  • IPC 1 (End of Phase 1): Perform TLC (Hexanes:EtOAc 7:3, UV active). The starting lactam (R_f ~ 0.3) should disappear, replaced by a new, more polar spot corresponding to the hemiaminal.

  • IPC 2 (End of Phase 2): LC-MS analysis of the crude free base. Look for the [M+H]⁺ peak at m/z 240.0 and 242.0 (characteristic 1:1 isotopic pattern of a single bromine atom), confirming that hydrodehalogenation did not occur.

  • Final Validation:

    • ¹H NMR (400 MHz, DMSO-d₆): Confirm the presence of the piperidine methine proton adjacent to the nitrogen and the aryl ring (typically a multiplet around 4.0-4.3 ppm in the salt form).

    • Purity: >98% by HPLC (UV detection at 220 nm).

Safety and Handling

  • Hazard Profile: 2-(4-Bromophenyl)piperidine derivatives are classified as skin and serious eye irritants (Category 2) and may cause respiratory irritation (STOT SE 3)[2].

  • PPE Requirements: Standard laboratory PPE is mandatory, including a lab coat, nitrile gloves, and safety goggles[2].

  • Engineering Controls: All steps involving TFA, silanes, and volatile solvents must be conducted inside a certified chemical fume hood to avoid inhalation of dusts, mists, or vapors[2].

Sources

Application

Application Note: 2-(4-Bromophenyl)piperidine Oxalic Acid as a Strategic Intermediate in Organic Synthesis and Drug Discovery

Executive Summary 2-(4-Bromophenyl)piperidine and its associated salt forms represent a highly versatile class of building blocks in modern organic synthesis and medicinal chemistry. Characterized by a piperidine ring su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(4-Bromophenyl)piperidine and its associated salt forms represent a highly versatile class of building blocks in modern organic synthesis and medicinal chemistry. Characterized by a piperidine ring substituted with a bromophenyl group, this intermediate provides two orthogonal sites for chemical modification: the secondary amine of the piperidine ring and the electrophilic aryl bromide[1]. These dual reactive sites make it an exceptional scaffold for developing selective receptor modulators, monoamine oxidase (MAO) inhibitors, and other neurotropic agents targeting neurological disorders[1][2]. This application note details the physicochemical profile, mechanistic handling rationale, and validated protocols for utilizing this compound in advanced synthetic workflows.

Chemical Profile & Physical Properties

To facilitate experimental planning and stoichiometric calculations, the physicochemical properties of the free base and its common salt forms are summarized below[3][4].

PropertyDescription / Value
IUPAC Name 2-(4-bromophenyl)piperidine
PubChem CID 4335821 (Free Base)
Molecular Formula C11H14BrN (Free Base)
Molecular Weight 240.14 g/mol (Free Base)
Common Salt Forms Hemioxalate (CAS 383128-14-1), Hydrochloride (CAS 1889137-82-9)
Key Structural Features Secondary amine (nucleophilic), Aryl bromide (electrophilic)

Mechanistic Insights: The Role of the Oxalate Salt

In commercial supply chains and synthetic workflows, 2-(4-Bromophenyl)piperidine is frequently stored and utilized as an oxalic acid salt (hemioxalate)[1].

Causality in Experimental Choice: Free piperidine derivatives are inherently basic and prone to atmospheric oxidation. Over time, they can absorb ambient carbon dioxide to form carbamates, leading to degradation and variable reaction yields. The formation of the oxalate salt protonates the secondary amine, rendering it chemically inert during long-term storage. Furthermore, the crystalline nature of the oxalate salt significantly improves handling, weighing accuracy, and purification via recrystallization.

However, before utilizing the compound in transition-metal-catalyzed cross-coupling or N-alkylation reactions, the free base must be generated in situ or via a dedicated freebasing protocol. This step is critical to restore the nucleophilicity of the amine and prevent the acidic oxalate counterion from poisoning sensitive palladium catalysts[5].

Strategic Applications in Drug Development

Piperidine derivatives are privileged scaffolds in neuropharmacology[6]. The spatial geometry of the piperidine ring allows for optimal interaction with central nervous system (CNS) targets, including MAO enzymes and acetylcholinesterase (AChE)[2][6].

By leveraging the aryl bromide moiety, researchers can perform palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce diverse aryl or heteroaryl groups[7]. This expands the lipophilic footprint of the molecule, which is often required to enhance blood-brain barrier (BBB) penetration in neurological drug design. Conversely, N-alkylation of the piperidine ring allows for the precise tuning of basicity, pharmacokinetic properties, and receptor subtype selectivity[8].

Experimental Protocols

Protocol A: Freebasing the Oxalate Salt

Objective: Convert 2-(4-Bromophenyl)piperidine oxalic acid to its reactive free base form prior to sensitive catalytic steps. Self-Validating Step: The complete dissolution of the crystalline salt into the organic phase confirms successful deprotonation.

  • Suspension: Suspend 2-(4-Bromophenyl)piperidine hemioxalate (1.0 equiv) in a biphasic mixture of dichloromethane (DCM) and distilled water (1:1 v/v).

  • Thermal Control: Place the reaction vessel in an ice bath (0–5 °C) to control the exothermic neutralization reaction.

  • Neutralization: Dropwise, add a 2M aqueous solution of Sodium Hydroxide (NaOH) under vigorous stirring until the aqueous layer reaches a pH of 10-11 (verify with pH test strips).

  • Extraction: Transfer the mixture to a separatory funnel and collect the lower organic (DCM) layer. Extract the remaining aqueous layer twice with fresh DCM to ensure maximum recovery.

  • Drying & Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4). Filter and concentrate under reduced pressure to yield the free base as a pale oil. Note: Use immediately or store under inert gas (Argon/N2) at -20 °C.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Synthesize a biaryl piperidine derivative by coupling the aryl bromide with an arylboronic acid[5][7]. Mechanistic Note: The secondary amine of the piperidine can sometimes coordinate with the palladium catalyst, reducing turnover efficiency. If low yields are observed, consider transient N-Boc protection prior to coupling.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(4-Bromophenyl)piperidine free base (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Potassium Carbonate (K2CO3, 2.5 equiv).

  • Catalyst Loading: Add a catalytic amount of Palladium(II) acetate (Pd(OAc)2, 2-5 mol%) and an appropriate phosphine ligand (e.g., SPhos or triphenylphosphine, 5-10 mol%)[7].

  • Inert Atmosphere: Evacuate and backfill the flask with Argon three times to ensure an oxygen-free environment, preventing catalyst oxidation.

  • Solvent Addition: Inject a degassed solvent mixture of Toluene/Water (4:1 v/v). The biphasic system aids in dissolving both the organic substrates and the inorganic base.

  • Reaction: Heat the reaction mixture to 80–90 °C and stir for 12–18 hours. Monitor reaction progress via TLC or LC-MS until the aryl bromide is fully consumed.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with water and brine, dry over MgSO4, and purify via flash column chromatography.

Protocol C: N-Alkylation of the Piperidine Ring

Objective: Functionalize the secondary amine to modulate pharmacological properties.

  • Dissolution: Dissolve 2-(4-Bromophenyl)piperidine free base (1.0 equiv) in anhydrous acetonitrile (MeCN).

  • Base Addition: Add an organic base such as N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) to act as an acid scavenger. Causality: DIPEA's steric bulk prevents it from acting as a competing nucleophile.

  • Reagent Addition: Slowly add the chosen alkyl halide (R-X, 1.1 equiv) at room temperature.

  • Heating: Heat the mixture to 60 °C and stir for 4–6 hours.

  • Quenching & Purification: Quench with saturated aqueous sodium bicarbonate (NaHCO3), extract with ethyl acetate, dry over Na2SO4, and purify the N-alkylated product via chromatography.

Workflow Visualization

SynthesisWorkflow Start 2-(4-Bromophenyl)piperidine Oxalic Acid Freebase Freebasing (NaOH / DCM) Start->Freebase Intermediate 2-(4-Bromophenyl)piperidine (Free Base) Freebase->Intermediate Suzuki Suzuki-Miyaura Cross-Coupling Intermediate->Suzuki Pd Catalyst Aryl Boronic Acid Alkylation N-Alkylation / Acylation Intermediate->Alkylation R-X, Base Biaryl Biaryl Piperidine Derivatives Suzuki->Biaryl NAlkyl N-Substituted Derivatives Alkylation->NAlkyl

Divergent synthetic pathways of 2-(4-Bromophenyl)piperidine.

References

  • [3] National Center for Biotechnology Information. "PubChem Compound Summary for CID 115051104, 2-(4-Bromophenyl)piperidine hydrochloride." PubChem. URL: [Link]

  • [4] National Center for Biotechnology Information. "PubChem Compound Summary for CID 4335821, 2-(4-Bromophenyl)piperidine." PubChem. URL: [Link]

  • [6] MDPI. "Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules." International Journal of Molecular Sciences. URL: [Link]

  • [2] Molecules. "Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors." Molecules 2022, 27(13), 4297. URL: [Link]

  • [8] PMC. "Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties." National Institutes of Health. URL: [Link]

  • [7] ACS Publications. "Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines." The Journal of Organic Chemistry. URL: [Link]

  • [5] PMC. "Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction." National Institutes of Health. URL: [Link]

Sources

Method

Application Note: NMR Spectroscopy Data and Structural Elucidation of 2-(4-Bromophenyl)piperidine Oxalic Acid

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction and Mechanistic Rationale 2-(4-Bromophenyl)piperidine i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction and Mechanistic Rationale

2-(4-Bromophenyl)piperidine is a highly versatile pharmacophore utilized extensively in medicinal chemistry, particularly as a building block for neurological therapeutics and selective receptor modulators [1]. Because the free base form of piperidine derivatives can be prone to oxidation and exhibits challenging handling properties (often presenting as a viscous oil or low-melting solid), it is frequently isolated as an oxalate salt (e.g., hemioxalate or monooxalate) [1].

The conversion to the oxalic acid salt not only improves the compound's bench stability and crystallinity but also significantly alters its Nuclear Magnetic Resonance (NMR) profile. Protonation of the piperidine nitrogen deshields the adjacent protons (particularly at the C2 and C6 positions) and restricts the conformational flexibility of the ring. This application note details the causality behind the sample preparation choices, provides a self-validating protocol for NMR acquisition, and presents the expected 1 H and 13 C NMR chemical shifts for 2-(4-Bromophenyl)piperidine oxalate.

Experimental Design & Sample Preparation Protocol

To ensure a self-validating system, the protocol below incorporates internal checks (e.g., solubility verification and referencing) to guarantee high-fidelity spectral data. Dimethyl sulfoxide-d6 (DMSO- d6​ ) is selected as the solvent because oxalate salts of piperidines typically exhibit poor solubility in less polar solvents like chloroform-d (CDCl 3​ ). Furthermore, DMSO- d6​ stabilizes the protonated amine ( NH2+​ ), allowing it to be observed as a distinct broad peak rather than exchanging rapidly as it would in D 2​ O [2].

Step-by-Step Methodology
  • Sample Weighing: Accurately weigh 10–15 mg of 2-(4-Bromophenyl)piperidine oxalate into a clean glass vial. Causality: This mass provides an optimal signal-to-noise ratio for 1 H NMR in a single scan and allows for a high-quality 13 C NMR spectrum within a reasonable timeframe (typically 256–512 scans).

  • Solvent Addition: Add 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v Tetramethylsilane, TMS) to the vial.

  • Dissolution & Homogenization: Vortex the mixture for 30 seconds. If particulates remain, sonicate the vial for 2–3 minutes at room temperature. Validation Check: The solution must be completely optically clear. Any suspension will cause magnetic field inhomogeneities, resulting in broadened peaks and loss of J-coupling resolution.

  • Transfer to NMR Tube: Transfer 0.5 mL of the homogenized solution into a standard 5 mm NMR tube using a clean glass Pasteur pipette.

  • Data Acquisition:

    • 1 H NMR: Acquire at 400 MHz. Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of all protons, preventing integration errors.

    • 13 C NMR: Acquire at 100 MHz with proton decoupling. Set D1 to 2.0–3.0 seconds.

  • Referencing: Calibrate the spectra using the residual DMSO pentet at 2.50 ppm for 1 H and the DMSO septet at 39.52 ppm for 13 C.

Workflow Visualization

The following diagram maps the logical progression from free base handling to final data assignment, highlighting the critical salt formation step.

Caption: Workflow for the preparation and NMR acquisition of 2-(4-Bromophenyl)piperidine oxalate.

NMR Spectroscopy Data and Shifts

The tables below summarize the expected quantitative chemical shifts based on structural elucidation principles for substituted piperidine salts [3]. The protonation of the piperidine nitrogen by oxalic acid shifts the C2 methine proton downfield to approximately 4.10–4.30 ppm, a hallmark of the salt form compared to the free base.

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
Chemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J in Hz)Assignment / Structural Rationale
8.50 – 9.50Broad singlet2HN/A NH2+​ (Piperidinium protons). Broad due to quadrupolar relaxation of nitrogen and chemical exchange.
7.60Doublet2HJ = 8.4Aromatic H-3', H-5' (adjacent to Bromine).
7.42Doublet2HJ = 8.4Aromatic H-2', H-6' (adjacent to piperidine ring).
4.25Doublet of doublets1HJ = 11.0, 3.5Piperidine C2-H. Highly deshielded by the adjacent protonated nitrogen and aromatic ring.
3.35Multiplet1HN/APiperidine C6-H (equatorial).
3.05Multiplet1HN/APiperidine C6-H (axial).
1.50 – 2.05Multiplets6HN/APiperidine C3-H 2​ , C4-H 2​ , C5-H 2​ . Complex overlapping multiplets due to ring conformation.
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
Chemical Shift (ppm)Carbon TypeAssignment / Structural Rationale
164.5Quaternary (C=O)Oxalate carbonyl carbon. Confirms successful salt formation.
138.2Quaternary (Ar-C)Aromatic C1' (Attached to the piperidine C2).
131.8Methine (Ar-CH)Aromatic C3', C5'.
129.6Methine (Ar-CH)Aromatic C2', C6'.
122.4Quaternary (Ar-C)Aromatic C4' (Attached to Bromine). Heavy atom effect shields this carbon slightly.
59.8Methine (CH)Piperidine C2. Deshielded by nitrogen and phenyl ring.
45.2Methylene (CH 2​ )Piperidine C6.
30.5Methylene (CH 2​ )Piperidine C3.
23.2Methylene (CH 2​ )Piperidine C4.
22.8Methylene (CH 2​ )Piperidine C5.

Note: Exact shift values may vary slightly (±0.05 ppm for 1 H, ±0.5 ppm for 13 C) depending on exact sample concentration and temperature fluctuations during acquisition.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4335821, 2-(4-Bromophenyl)piperidine." PubChem, 2024. Available at:[Link]

  • World Intellectual Property Organization. "Pyrrolo [2, 3-b] pyridines or pyrrolo[2, 3-b] pyrazines as hpk1 inhibitor and the use thereof" (WO2019238067A1). Google Patents, 2019.
Application

Crystallization techniques for 2-(4-Bromophenyl)piperidine oxalic acid salts

An Application Guide to the Crystallization of 2-(4-Bromophenyl)piperidine Oxalic Acid Salts Abstract This comprehensive guide provides detailed application notes and protocols for the crystallization of 2-(4-Bromophenyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Crystallization of 2-(4-Bromophenyl)piperidine Oxalic Acid Salts

Abstract

This comprehensive guide provides detailed application notes and protocols for the crystallization of 2-(4-Bromophenyl)piperidine oxalic acid salts. As a crucial intermediate in pharmaceutical development, particularly for neurological agents, the ability to control the solid-state properties of this molecule is paramount.[1][2] Salt formation with oxalic acid is a key strategy to enhance physicochemical characteristics such as stability, solubility, and handling. This document outlines the fundamental principles and provides field-proven methodologies for cooling, anti-solvent, and slurry crystallization techniques. It is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, self-validating protocols through integrated analytical characterization, and robust troubleshooting advice.

Introduction: The Strategic Importance of Crystallization

2-(4-Bromophenyl)piperidine is a foundational structural motif in the synthesis of a wide array of biologically active molecules.[3][4] However, like many amine-containing active pharmaceutical ingredients (APIs), the freebase form may exhibit suboptimal properties for formulation and manufacturing, such as poor aqueous solubility or hygroscopicity. The formation of a salt with a suitable counterion, such as oxalic acid, is a time-tested strategy to overcome these limitations.[5][6] Oxalic acid, a simple, non-chiral dicarboxylic acid, can form stable, crystalline salts with basic compounds, often improving their melting point, stability, and dissolution characteristics.[7][8]

Crystallization is not merely a purification step; it is the critical process through which the solid-state properties of the salt are defined and controlled.[9][10] A well-designed crystallization protocol governs:

  • Purity: Efficiently removing process-related impurities.

  • Polymorphism: Selectively isolating the desired crystalline form, as different polymorphs can have drastically different stabilities and bioavailabilities.[6][11]

  • Particle Size and Morphology: Influencing downstream processes like filtration, drying, and formulation.[12]

This guide provides the technical framework for developing and implementing robust crystallization processes for 2-(4-Bromophenyl)piperidine oxalate.

Foundational Principles: Reactants and Solvent Systems

A successful crystallization process begins with a thorough understanding of the components involved. The interaction between the piperidine derivative, oxalic acid, and the chosen solvent system dictates the outcome.

2.1. Physicochemical Properties of Reactants

The properties of the freebase and the acid are critical for selecting an appropriate salt formation strategy.

CompoundKey PropertiesRationale for Crystallization
2-(4-Bromophenyl)piperidine Secondary amine, generally soluble in organic solvents like ethanol, methanol, DMSO, and dichloromethane.[13][14]The basic piperidine nitrogen is the site of protonation for salt formation. Solubility in organic solvents allows for reaction and crystallization in non-aqueous media.
Oxalic Acid Dicarboxylic acid (pKa1 ≈ 1.27, pKa2 ≈ 4.27). Can form mono- or di-salts with amines.[15][16][17]Its two acidic protons provide flexibility in stoichiometry. The resulting oxalate salts are often highly crystalline.[7]

2.2. The Role of the Solvent System

The choice of solvent is the most critical parameter in crystallization. An ideal solvent system should exhibit a significant difference in the salt's solubility with temperature (for cooling crystallization) or be miscible with an anti-solvent.[10]

  • Protic Solvents (e.g., Ethanol, Isopropyl Alcohol - IPA): These are often excellent choices for salt formation as they can solvate both the ionic salt and the reactants. Their hydrogen-bonding capability can influence which polymorphic form crystallizes.

  • Aprotic Solvents (e.g., Acetone, Acetonitrile): Can also be effective, particularly in anti-solvent methods.

  • Anti-solvents (e.g., Heptane, Diethyl Ether, Water): These are solvents in which the target salt has very low solubility. Their addition to a solution of the salt induces supersaturation and precipitation.[18][19]

Crystallization Methodologies: Protocols and Rationale

Three primary techniques are presented, each suited for different objectives, from initial isolation to polymorphic form control.

Protocol 1: Cooling Crystallization

This is the most common and often simplest method, relying on the principle that the salt is more soluble at higher temperatures.[20][21] It is excellent for obtaining high-purity material with well-formed crystals.

dot

Caption: Workflow for Cooling Crystallization.

Step-by-Step Methodology:

  • Preparation: In a jacketed reactor, charge 2-(4-Bromophenyl)piperidine free base (1.0 eq). Add a suitable solvent (e.g., Isopropyl Alcohol, 5-10 volumes). Begin agitation.

  • Salt Formation: Separately, prepare a solution of anhydrous oxalic acid (1.0 - 1.1 eq) in the same solvent (2-3 volumes). Add this solution to the reactor containing the amine.

  • Dissolution: Heat the resulting slurry to a temperature that ensures complete dissolution (e.g., 60-75°C). Visually confirm that no solid material remains.

  • Controlled Cooling: Program a slow cooling ramp (e.g., 10-20°C per hour) to room temperature. Slower cooling rates generally produce larger, more well-defined crystals and higher purity.[9]

  • Seeding (Optional but Recommended): At a temperature slightly below the dissolution temperature, add a small quantity (0.1-1.0% w/w) of previously isolated 2-(4-Bromophenyl)piperidine oxalate crystals. This provides a template for growth and ensures control over the polymorphic form.[22]

  • Maturation: Hold the resulting slurry at room temperature or below (e.g., 0-5°C) for at least 2 hours to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until constant weight is achieved.

Causality Behind Choices:

  • Stoichiometry: A slight excess of oxalic acid can ensure complete conversion of the amine but may require a more thorough wash. For a 1:1 salt, equimolar amounts are standard.

  • Cooling Rate: Rapid cooling generates high supersaturation, leading to rapid nucleation of small, often impure crystals. Slow cooling keeps the system within the metastable zone, favoring growth over nucleation.[21]

Protocol 2: Anti-solvent Crystallization

This technique is highly effective when the salt is very soluble in one solvent but poorly soluble in another miscible solvent.[19][20] It is a rapid method and useful for maximizing yield.[18]

dot

Caption: Workflow for Anti-solvent Crystallization.

Step-by-Step Methodology:

  • Preparation: Dissolve the 2-(4-Bromophenyl)piperidine oxalic acid salt in a minimum amount of a "good" solvent (e.g., Methanol, Ethanol) at room temperature.

  • Anti-solvent Addition: While stirring vigorously, add an "anti-solvent" (e.g., Diethyl Ether, n-Heptane) dropwise via an addition funnel. The optimal rate of addition must be determined experimentally.[20]

  • Precipitation: The salt will begin to precipitate as its solubility decreases in the mixed solvent system. Continue addition until a significant amount of solid has formed.

  • Maturation: Allow the slurry to stir for at least 1 hour after the addition is complete to ensure full precipitation.

  • Isolation, Washing, & Drying: Isolate the solid by vacuum filtration, wash with the anti-solvent, and dry under vacuum.

Causality Behind Choices:

  • Addition Rate: A slow addition rate allows for more controlled crystal growth. A very fast addition can cause the material to "oil out" or form an amorphous solid.[20]

  • Solvent/Anti-solvent Pair: The pair must be fully miscible. The choice of pair can influence the resulting particle size and morphology.[12] For example, adding heptane to an ethanol solution will likely yield different crystals than adding water.

Protocol 3: Slurry Crystallization for Polymorphic Control

During drug development, it is crucial to identify and produce the most thermodynamically stable polymorphic form to avoid phase transitions during storage.[23] Slurry crystallization is the definitive method for this determination.[24]

Step-by-Step Methodology:

  • Preparation: Place a sample of the 2-(4-Bromophenyl)piperidine oxalate salt (which may be a mix of forms or a potentially metastable form) into a vial.

  • Slurry Formation: Add a solvent or solvent mixture in which the salt has slight-to-moderate solubility, enough to form a mobile suspension (slurry).

  • Agitation: Agitate the slurry at a constant temperature (e.g., room temperature or elevated temperature) for an extended period (e.g., 24 hours to several days).[24]

  • Sampling & Analysis: Periodically, take a small sample of the solid, filter it quickly, and analyze it using PXRD or FTIR to monitor for any changes in the crystalline form.[25]

  • Equilibrium: The experiment is complete when consecutive analyses show no further change in the solid form. The resulting form is the most stable under those conditions.

Causality Behind Choices:

  • Mechanism: This process works through solution-mediated phase transformation. The less stable form has a higher solubility and dissolves, creating a solution that is supersaturated with respect to the more stable form. The more stable form then crystallizes from solution, driving the equilibrium until all of the metastable form has been converted.[24][26]

Self-Validation: Analytical Characterization of Crystalline Salts

Thorough analysis is required to confirm the identity, purity, and form of the crystallized salt.[27][28] This analytical package forms a self-validating system for the crystallization protocol.

TechniquePurposeExpected Outcome for 2-(4-Bromophenyl)piperidine Oxalate
Powder X-Ray Diffraction (PXRD) "Fingerprint" identification of the crystalline form.[28]A unique, sharp diffraction pattern indicating a specific polymorph.
Differential Scanning Calorimetry (DSC) Determine melting point, purity, and detect phase transitions.[5]A sharp endotherm corresponding to the melting point of the specific polymorph.
Thermogravimetric Analysis (TGA) Quantify the presence of residual solvent or water (solvates/hydrates).[5]No significant weight loss before melting indicates an anhydrous, non-solvated form.
FTIR Spectroscopy Confirm salt formation and can distinguish polymorphs.[25][29]Disappearance of the carboxylic acid C=O stretch (~1700 cm⁻¹) and appearance of a strong carboxylate (COO⁻) stretch (~1600-1650 cm⁻¹).
¹H NMR Spectroscopy Confirm identity and determine the salt stoichiometry.Integration of the proton signals for the piperidine derivative and the oxalate counterion should confirm the desired ratio (e.g., 1:1 or 2:1).
Scanning Electron Microscopy (SEM) Visualize crystal habit (shape) and size distribution.[30]Provides qualitative information on the crystal morphology (e.g., needles, plates, prisms).

dot

Caption: Integrated workflow for analytical characterization.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Oiling Out / Gummy Precipitate Supersaturation is too high; solvent is too "good"; rapid cooling or anti-solvent addition.[15]Reduce concentration; use a less-solubilizing solvent; slow down the cooling or addition rate; increase agitation; add seed crystals before the solution becomes labile.[20][22]
No Crystallization Solution is not supersaturated; presence of impurities inhibiting nucleation.Cool to a lower temperature; add more anti-solvent; scratch the inside of the flask with a glass rod to create nucleation sites; add seed crystals.[9][10]
Formation of Mixed Polymorphs Uncontrolled nucleation at high supersaturation; temperature fluctuations crossing a polymorphic transition point.Implement seeding with the desired polymorph; maintain strict temperature control; slow the rate of supersaturation generation.[11][22]
Poor Yield The salt has high solubility in the final mother liquor; insufficient maturation time.Decrease the final crystallization temperature; use a more effective anti-solvent or a higher ratio of anti-solvent; increase the hold time at the final temperature.

References

  • Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 41(2), 366.
  • Patel, V. R., & Agrawal, Y. K. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. International Journal of Pharmaceutical Research and Applications, 7(4), 886-897.
  • BIA Separations. (n.d.). Crystallisation in pharmaceutical processes.
  • EvitaChem. (n.d.). Piperidine, 2-(4-bromophenyl)-5-methoxy-.
  • Pawar, S. S., & Rindhe, S. S. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(19), 33-37.
  • Improved Pharma. (2022, May 3). Increasing the Effectiveness of Slurry Experiments to Confirm the Relative Stability of Polymorphs.
  • Censi, R., & Di Martino, P. (2015). Analytical Techniques and Strategies for Salt/Co-crystal Characterization. In Polymorphism in Pharmaceutical Solids (pp. 212-246).
  • Jia, S., et al. (2022). Recent progress in antisolvent crystallization. CrystEngComm, 24, 3122-3135.
  • Kumar, S., et al. (2022). Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. Journal of the Indian Chemical Society, 99(8), 100579.
  • Sciencemadness Discussion Board. (2009, July 26). Forming oxalte salts of amines.
  • RM@Schools. (n.d.). Antisolvent Crystallization.
  • Sciencemadness Discussion Board. (2009, February 27). oxalic acid reaction with secondary amines.
  • Reddit. (2018, May 13). r/chemistry - Ways of crashing out amines.
  • Kargapolova, Y. V., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 22(21), 11599.
  • University of California, Los Angeles. (n.d.). SOP: CRYSTALLIZATION.
  • Echemi. (2022, October 24). How is oxalic acid made and its properties.
  • wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds.
  • Naseem, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Journal of Biomolecular Structure and Dynamics, 41(14), 6755-6771.
  • Skrdla, P. J., et al. (2001). A simple quantitative FT-IR approach for the study of a polymorphic transformation under crystallization slurry conditions. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 731-739.
  • Brown, C. J., et al. (2022). Continuous crystallisation of organic salt polymorphs. Frontiers in Chemical Engineering, 4, 964687.
  • Wang, F., et al. (2021). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Crystal Growth & Design, 21(4), 2439-2459.
  • Mphahlele, P. M. (2016). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar.
  • Myerson, A. S. (Ed.). (2002).
  • Natarajan, S., & Rao, C. N. R. (2006). Crystalline structures of salts of oxalic acid and aliphatic amines. Journal of Molecular Structure, 796(1-3), 126-140.
  • Ciesielski, W., & Kołodziejski, W. (2017). Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques. Advanced Drug Delivery Reviews, 117, 108-132.
  • Nagy, Z. K., et al. (2020). Polymorphic Control and Scale-up Strategy for Crystallization from a Ternary Antisolvent System by Supersaturation Control. Crystal Growth & Design, 20(2), 979-991.
  • Gu, C. H., & Grant, D. J. W. (2001). Polymorphism in Processes of Crystallization in Solution: A Practical Review. Journal of Pharmaceutical Sciences, 90(10), 1277-1290.
  • Reus, M. A., & Leusen, F. J. J. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1854.
  • Selvita. (n.d.). Solid State Characterization.
  • The Lubrizol Corporation. (n.d.). 21 Analytical Techniques for Identifying Mineral Scales and Deposits.
  • J&K Scientific. (n.d.). 2-(4-Bromophenyl)piperidine hemioxalate.
  • PubChem. (2026, March 23). 2-(4-Bromophenyl)piperidine hydrochloride.
  • Chem-Impex. (n.d.). 2-(4-Bromophenyl)piperidine hemioxalate.
  • Macías, R., et al. (2022). Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine. Molecules, 27(2), 441.
  • Principia Biopharma Inc. (2023). Crystalline forms of... Patent WO2023244562A1.
  • de Mello, P. M. S., et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Pharmaceutics, 13(9), 1342.
  • Sandoz AG. (2012). Crystallization of hydrohalides of pharmaceutical compounds. European Patent EP 2436381 A1.
  • Kim, H. J., et al. (2018). The small molecule '1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl) piperazine oxalate' and its derivatives regulate global protein synthesis by inactivating eukaryotic translation initiation factor 2-alpha. Biochemical and Biophysical Research Communications, 503(4), 2478-2484.
  • ResearchGate. (n.d.). Solubility in various solvents.
  • Sigma-Aldrich. (n.d.). 4-(4-Bromophenyl)piperidine.
  • ChemScene. (n.d.). 4-(4-Bromophenyl)piperidine.
  • PubChemLite. (n.d.). Piperidine, 1-(3-(m-bromophenyl)-3-(phenylthio)propyl)-, oxalate.
  • Raw, A. S. (n.d.). Regulatory Considerations on Pharmaceutical Solids: Polymorphs/Salts and Co-Crystals. FDA Presentation.
  • Shanghai Aobo Chemical Technology Co., Ltd. (2021). Synthetic method of 1-(4-bromophenyl) piperidine. Chinese Patent CN112645902A.

Sources

Method

Technical Application Note: In Vitro Pharmacological Profiling of 2-(4-Bromophenyl)piperidine Oxalate

Executive Summary & Mechanistic Rationale 2-(4-Bromophenyl)piperidine oxalate (CAS: 383128-14-1) is a highly versatile chemical compound utilized extensively in biochemical research to study receptor interactions, enzyme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

2-(4-Bromophenyl)piperidine oxalate (CAS: 383128-14-1) is a highly versatile chemical compound utilized extensively in biochemical research to study receptor interactions, enzyme activities, and cellular signaling pathways 1. The piperidine ring substituted with a bromophenyl group forms a "privileged scaffold," which is heavily relied upon in the design of selective receptor modulators and neurological therapeutics 2.

As a Senior Application Scientist, it is critical to understand why the oxalate (or hemioxalate) salt form is explicitly chosen for in vitro assays. The salt form mitigates the oxidative degradation often seen with free-base piperidines and provides highly predictable solubility in dimethyl sulfoxide (DMSO). This ensures that serial dilutions maintain exact molarity without micro-precipitation—a fundamental requirement for establishing a self-validating High-Throughput Screening (HTS) system.

Beyond neuropharmacology, piperidine derivatives are foundational building blocks in modern immuno-oncology. Specifically, they are utilized in the synthesis of inhibitors targeting Hematopoietic Progenitor Kinase 1 (HPK1), a kinase that negatively regulates T-cell receptor (TCR) signaling and suppresses anti-tumor immunity . This application note details two distinct, self-validating in vitro workflows to evaluate the compound's binding affinity and kinase inhibitory activity.

Quantitative Assay Parameters

To ensure rigorous cross-assay comparability, all quantitative data and validation metrics are standardized as outlined in Table 1.

Table 1: Quantitative Assay Parameters and Validation Metrics

Assay TypePrimary TargetDetection ModalityReference ControlMinimum Z'-FactorIncubation Conditions
Radioligand BindingSERT / DATScintillation (CPM)Imipramine (10 µM)> 0.5560 mins at 22°C
Kinase InhibitionHPK1TR-FRET (665/615 nm)Staurosporine (1 µM)> 0.6590 mins at 25°C

Experimental Workflows & Logic

AssayWorkflow N1 Compound Preparation (2-(4-Bromophenyl)piperidine oxalate) N2 Monoamine Transporter Assay (SERT/DAT Radioligand Binding) N1->N2 N3 Kinase Inhibition Assay (HPK1 Activity Profiling) N1->N3 N4 High-Throughput Screening (Fluorescence/Radioactivity) N2->N4 N3->N4 N5 Data Analysis & Validation (Z'-factor, IC50 Calculation) N4->N5

Figure 1: High-throughput in vitro assay workflow for 2-(4-Bromophenyl)piperidine oxalate.

Protocol 1: Monoamine Transporter (SERT) Radioligand Binding Assay

Causality & Logic: The 4-phenylpiperidine motif is a classic pharmacophore for the central binding site of the serotonin transporter (SERT). A radioligand displacement assay using [3H]-citalopram is employed because it provides a direct, thermodynamically rigorous measurement of binding affinity (Ki), independent of downstream signaling artifacts.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK-293 cells stably expressing human SERT. Homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Expert Insight: The inclusion of 120 mM NaCl is critical. Monoamine transporter binding is strictly sodium-dependent; omitting it will collapse the binding pocket and yield false negatives.

  • Compound Dilution (Self-Validating Step): Prepare a 10-point concentration-response curve (CRC) using 3-fold serial dilutions of 2-(4-Bromophenyl)piperidine oxalate in DMSO, starting at a top concentration of 10 µM. Expert Insight: Capturing both the upper and lower asymptotes is mathematically required to calculate an accurate Hill slope. A Hill slope significantly deviating from 1.0 flags potential assay interference or non-competitive allosteric behavior.

  • Incubation: Combine 50 µL of membrane suspension, 25 µL of [3H]-citalopram (final concentration 1 nM), and 25 µL of the diluted compound in a 96-well plate. Incubate for 60 minutes at 22°C to reach equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding. Wash three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity (CPM) using a microplate scintillation counter.

Protocol 2: In Vitro HPK1 Kinase Inhibition Assay (TR-FRET)

Causality & Logic: HPK1 suppresses TCR-induced activation of AP-1-dependent gene transcription, making its inhibition a prime target for enhancing anti-tumor immunity [](). We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to evaluate the compound's inhibitory profile. The time-delayed reading eliminates short-lived background autofluorescence from the compound library, ensuring a high signal-to-noise ratio.

HPK1_Pathway TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 Kinase (Active) TCR->HPK1 Activates SLP76 SLP-76 (Phosphorylated) HPK1->SLP76 Phosphorylates AP1 AP-1 / IL-2 (Suppressed) SLP76->AP1 Inhibits Inhibitor 2-(4-Bromophenyl)piperidine Derivative Inhibitor->HPK1 Blocks

Figure 2: HPK1 signaling pathway and the inhibitory mechanism of piperidine derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human HPK1 enzyme, biotinylated SLP-76 peptide substrate, and ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT). Expert Insight: The addition of 0.01% Brij-35 (a non-ionic detergent) is vital. It prevents the non-specific adsorption of the highly lipophilic bromophenyl moiety to the microplate walls, preventing artificially inflated IC50 values.

  • Reaction Initiation: In a 384-well pro-plate, mix 5 µL of compound solution, 5 µL of HPK1 enzyme (final 0.5 nM), and 10 µL of ATP/Substrate mix (ATP at Km). Incubate for 90 minutes at 25°C.

  • Detection: Stop the reaction by adding 20 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Data Acquisition: Incubate for 60 minutes, then read the plate on a TR-FRET compatible microplate reader. Calculate the emission ratio (665 nm / 615 nm).

Data Interpretation & Self-Validating Systems

To guarantee trustworthiness, every assay plate must function as a self-validating system.

  • Z'-Factor Calculation: Assay robustness is determined using the Z'-factor equation: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. A plate is only accepted if the Z'-factor is > 0.5, ensuring sufficient separation between the positive control (e.g., Staurosporine for HPK1) and the negative control (DMSO vehicle).

  • Curve Fitting: IC50 values must be derived using a 4-parameter logistic (4PL) non-linear regression model. If the R2 value of the fit is < 0.95, the compound must be re-tested to rule out aggregation or precipitation artifacts.

Sources

Application

Application Notes and Protocols for the Synthesis of Functionalized Piperidines from 2-(4-Bromophenyl)piperidine

Introduction: The Piperidine Scaffold in Modern Drug Discovery The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of approved therapeutic agents.[1][2] Its thr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of approved therapeutic agents.[1][2] Its three-dimensional, saturated heterocyclic structure imparts favorable physicochemical properties to drug candidates, such as improved solubility, metabolic stability, and the ability to form critical interactions with biological targets.[3] The strategic functionalization of the piperidine core allows for the fine-tuning of a molecule's pharmacodynamic and pharmacokinetic profile, making the development of robust synthetic methodologies for its derivatization a critical endeavor for researchers in drug development.[2][4]

This guide provides detailed protocols for the functionalization of 2-(4-Bromophenyl)piperidine, a versatile building block for creating diverse libraries of novel chemical entities. The presence of the bromo-aryl moiety offers a reactive handle for a variety of powerful palladium-catalyzed cross-coupling reactions. We will detail the essential N-protection of the piperidine nitrogen, followed by protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, and conclude with the final deprotection step to yield the target functionalized piperidines.

PART 1: Overall Synthetic Strategy

The secondary amine of the piperidine ring is nucleophilic and can interfere with the desired palladium-catalyzed cross-coupling reactions at the aryl bromide site. Therefore, a protection-functionalization-deprotection strategy is essential. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the piperidine nitrogen due to its stability under the basic conditions of many cross-coupling reactions and its facile removal under acidic conditions.[5][6]

The overall workflow is as follows:

G cluster_0 Overall Workflow Start 2-(4-Bromophenyl)piperidine Protect Step 1: N-Boc Protection Start->Protect Boc₂O, Base Intermediate N-Boc-2-(4-Bromophenyl)piperidine Protect->Intermediate Couple Step 2: Pd-Catalyzed Cross-Coupling Intermediate->Couple Suzuki, Buchwald-Hartwig, or Sonogashira Functionalized_Int Functionalized N-Boc Intermediate Couple->Functionalized_Int Deprotect Step 3: N-Boc Deprotection Functionalized_Int->Deprotect Acid (e.g., TFA, HCl) End Final Functionalized Piperidine Deprotect->End

Caption: General workflow for the functionalization of 2-(4-Bromophenyl)piperidine.

PART 2: Experimental Protocols

Protocol 1: N-Boc Protection of 2-(4-Bromophenyl)piperidine

Rationale: This initial step protects the piperidine nitrogen to prevent its interference in the subsequent C-C or C-N bond-forming reactions. Di-tert-butyl dicarbonate (Boc₂O) is a standard reagent for this transformation, and a mild base like sodium bicarbonate is used to neutralize the acidic byproduct.[7]

Materials:

  • 2-(4-Bromophenyl)piperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Dissolve 2-(4-Bromophenyl)piperidine (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask.

  • Add a saturated aqueous solution of sodium bicarbonate (2.0 eq.).

  • Add di-tert-butyl dicarbonate (1.2 eq.) portion-wise to the vigorously stirred biphasic mixture.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-2-(4-Bromophenyl)piperidine. The crude product is often pure enough for the next step, but can be purified by flash column chromatography if necessary.

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

Rationale: The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the aryl bromide and a boronic acid or ester.[8][9] The choice of a palladium pre-catalyst like XPhos Pd G2 can minimize side reactions such as dehalogenation.[10] A base, such as potassium carbonate, is required to activate the boronic acid for transmetalation.[11]

Materials:

  • N-Boc-2-(4-Bromophenyl)piperidine (1.0 eq.)

  • Aryl or vinyl boronic acid (1.2 eq.)

  • XPhos Pd G2 catalyst (1-3 mol%)

  • Potassium carbonate (K₂CO₃), finely ground (2.0 eq.)

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add N-Boc-2-(4-Bromophenyl)piperidine, the boronic acid, and potassium carbonate.

  • Seal the tube with a septum, then evacuate and backfill with an inert gas (repeat three times).

  • Add anhydrous 1,4-dioxane and a small amount of deionized water (e.g., 10:1 dioxane:water).

  • Add the XPhos Pd G2 catalyst under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_1 Suzuki Coupling Workflow Setup Combine Reactants: - N-Boc-2-(4-Br-Ph)piperidine - Boronic Acid - K₂CO₃ Inert Establish Inert Atmosphere (Evacuate/Backfill Ar) Setup->Inert Solvent Add Solvents (Dioxane/H₂O) Inert->Solvent Catalyst Add Pd Catalyst (XPhos Pd G2) Solvent->Catalyst React Heat Reaction (80-100 °C, 4-12h) Catalyst->React Workup Aqueous Workup (EtOAc, H₂O, Brine) React->Workup Purify Column Chromatography Workup->Purify Product Purified C-C Coupled Product Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

Rationale: The Buchwald-Hartwig amination is a premier method for constructing C-N bonds.[12][13] The choice of ligand is critical; for secondary cyclic amines like piperidine derivatives, bulky, electron-rich phosphine ligands such as RuPhos are often effective.[14] A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine nucleophile.[14]

Materials:

  • N-Boc-2-(4-Bromophenyl)piperidine (1.0 eq.)

  • Primary or secondary amine (1.2 eq.)

  • Pd₂(dba)₃ (1-2 mol%)

  • RuPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq.)

  • Anhydrous toluene or dioxane

  • Schlenk tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a flow of inert gas, add NaOt-Bu to an oven-dried Schlenk tube.

  • Add N-Boc-2-(4-Bromophenyl)piperidine, Pd₂(dba)₃, and RuPhos.

  • Seal the tube, remove from the glovebox (if used), and add anhydrous toluene via syringe.

  • Add the amine nucleophile via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, then wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 4: Sonogashira Coupling for C-C Alkyne Formation

Rationale: The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between the aryl bromide and a terminal alkyne.[15][16] The classic conditions employ a palladium catalyst and a copper(I) co-catalyst.[17] An amine base, such as triethylamine, serves as both the base and, often, the solvent.[15]

Materials:

  • N-Boc-2-(4-Bromophenyl)piperidine (1.0 eq.)

  • Terminal alkyne (1.5 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (TEA), anhydrous

  • Schlenk tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add N-Boc-2-(4-Bromophenyl)piperidine, Pd(PPh₃)₄, and CuI.

  • Seal the tube, then evacuate and backfill with an inert gas (repeat three times).

  • Add anhydrous triethylamine via syringe, followed by the terminal alkyne.

  • Stir the reaction mixture at a temperature ranging from room temperature to 60 °C for 6-24 hours. The optimal temperature will depend on the reactivity of the alkyne. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the precipitated salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 5: N-Boc Deprotection

Rationale: The final step involves the removal of the Boc protecting group to reveal the functionalized piperidine. This is reliably achieved under acidic conditions, typically with trifluoroacetic acid (TFA) in an inert solvent like DCM.[5][18]

Materials:

  • N-Boc functionalized piperidine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Round-bottom flask

Procedure:

  • Dissolve the N-Boc protected piperidine in DCM (5-10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (5-10 equivalents, or as a 20-50% v/v solution in DCM).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final deprotected product.

PART 3: Data Presentation & Troubleshooting

Quantitative Data Summary

The following table summarizes expected outcomes for the functionalization of N-Boc-2-(4-Bromophenyl)piperidine based on established methodologies for similar substrates. Actual yields may vary depending on the specific coupling partners and optimization of reaction conditions.

Reaction TypeCoupling Partner ExampleCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Suzuki-Miyaura Phenylboronic AcidXPhos Pd G2K₂CO₃Dioxane/H₂O9075-90
Buchwald-Hartwig MorpholinePd₂(dba)₃ / RuPhosNaOt-BuToluene10070-85
Sonogashira PhenylacetylenePd(PPh₃)₄ / CuITEATEA5065-80
Troubleshooting Guide

G cluster_troubleshooting Troubleshooting Common Issues node_suzuki Suzuki Coupling Issue Low Yield / No Reaction Dehalogenation Byproduct node_suzuki_sol Solutions • Check boronic acid quality • Use a more active catalyst (e.g., G3/G4 precatalysts) • Ensure base is anhydrous and finely powdered • Lower reaction temperature • Use a weaker base (e.g., K₃PO₄) • Use bulky, electron-rich ligands like XPhos node_suzuki->node_suzuki_sol Address with node_bh Buchwald-Hartwig Issue Low Yield / No Reaction Substrate Decomposition node_bh_sol Solutions • Screen different ligands (e.g., BrettPhos for primary amines) • Ensure base is fresh and anhydrous • Use a pre-catalyst for cleaner active species formation • Use a weaker base (e.g., K₃PO₄, Cs₂CO₃) • Lower the reaction temperature • Check for base-sensitive functional groups node_bh->node_bh_sol Address with node_sono Sonogashira Issue Low Yield / No Reaction Alkyne Homocoupling (Glaser coupling) node_sono_sol Solutions • Ensure reagents and solvent are rigorously degassed • Add CuI co-catalyst under inert atmosphere • Check activity of Pd(PPh₃)₄ • Rigorously exclude oxygen from the reaction • Use a copper-free protocol if homocoupling persists • Add the alkyne slowly to the reaction mixture node_sono->node_sono_sol Address with

Caption: Troubleshooting guide for common cross-coupling issues.

References

  • Vertex AI Search, The Role of Piperidine Derivatives in Medicinal Chemistry.
  • Benchchem, Optimization of Buchwald-Hartwig amination conditions.
  • MDPI, Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Benchchem, Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • ChemSpider Synthetic Pages, General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system.
  • Reddit, Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry.
  • Life Chemicals, Boost your Medicinal Chemistry Research with C-substituted Piperidines | Building Blocks.
  • Open Research@CSIR-NIScPR, Facile synthesis of 3-amino substituted piperidines from L-glutamic acid.
  • Thieme, Application of Chiral Piperidine Scaffolds in Drug Design.
  • Total Synthesis, Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Yoneda Labs, Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem, Technical Support Center: Synthesis of N-Boc-Piperidine Derivatives.
  • PubMed, Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence.
  • wikidoc, Sonogashira coupling.
  • Semantic Scholar, A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • Chemistry Stack Exchange, Buchwald-Hartwig coupling troubleshooting.
  • White Rose eTheses Online, Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate.
  • Sigma-Aldrich, Application Note – N-Boc deprotection.
  • WuXi AppTec, Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Chemistry LibreTexts, Buchwald-Hartwig Amination.
  • Wikipedia, Sonogashira coupling.
  • Sigma-Aldrich, Palladium-catalyzed Cross-coupling Reactions.
  • Benchchem, N-Boc deprotection issues and alternative methods.
  • Wikipedia, Buchwald–Hartwig amination.
  • ResearchGate, Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S.
  • Organic Chemistry Portal, Sonogashira Coupling.
  • Nobel Prize, PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Macmillan Group, B-Alkyl Suzuki Couplings.
  • Reddit, Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros.
  • Organic Chemistry Portal, Suzuki Coupling.
  • Andrew G Myers Research Group, The Suzuki Reaction.
  • Chemistry LibreTexts, 17.2: Palladium catalyzed couplings.
  • Chemistry LibreTexts, Sonogashira Coupling.
  • University of California, Santa Barbara, Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.
  • Beilstein Journals, EXPERIMENTAL PROCEDURES.
  • Sciforum, Selective Mono-Boc-Protection of Bispidine.
  • Chemistry LibreTexts, Suzuki-Miyaura Coupling.
  • J&K Scientific LLC, BOC Protection and Deprotection.
  • Organic Chemistry Portal, Boc-Protected Amino Groups.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-(4-Bromophenyl)piperidine Oxalate Synthesis

As a Senior Application Scientist, I frequently encounter yield-limiting bottlenecks in the synthesis of 2-arylpiperidines. The synthesis of 2-(4-Bromophenyl)piperidine oxalate typically proceeds via a three-stage sequen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter yield-limiting bottlenecks in the synthesis of 2-arylpiperidines. The synthesis of 2-(4-Bromophenyl)piperidine oxalate typically proceeds via a three-stage sequence: nucleophilic addition to a lactam, silane-mediated reduction of the resulting hemiaminal[1], and finally, deprotection followed by salt crystallization[2].

This support guide is designed to move beyond basic recipes. It provides mechanistic troubleshooting, self-validating protocols, and quantitative optimization data to ensure maximum yield and purity at every stage of your workflow.

Synthetic Workflow & Bottleneck Analysis

SynthesisWorkflow A 1-Boc-2-piperidone B Grignard Addition (4-Br-PhMgBr, THF, -78°C) A->B C Hemiaminal Intermediate (N-Boc-2-(4-Br-Ph)-2-hydroxypiperidine) B->C  Yield bottleneck 1 D Silane Reduction (Et3SiH, TFA, CH2Cl2) C->D E 1-Boc-2-(4-bromophenyl)piperidine D->E  Yield bottleneck 2 F Deprotection (HCl/Dioxane) E->F G Free Base (2-(4-Bromophenyl)piperidine) F->G H Salt Formation (Oxalic Acid, EtOH/MTBE) G->H I 2-(4-Bromophenyl)piperidine oxalate H->I  Yield bottleneck 3

Synthetic workflow for 2-(4-Bromophenyl)piperidine oxalate highlighting yield bottlenecks.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My hemiaminal yield is consistently below 50%, and I recover a large amount of unreacted 1-Boc-2-piperidone. How can I drive this Grignard addition to completion? A: The low yield is caused by the competitive enolization of 1-Boc-2-piperidone. The Grignard reagent (4-bromophenylmagnesium bromide) acts as a base rather than a nucleophile, deprotonating the alpha-carbon of the lactam. To mitigate this, you must suppress the basicity of the nucleophile. Ensure the reaction is cooled strictly to -78 °C before addition. For highly recalcitrant cases, pre-complexing the Grignard reagent with anhydrous Cerium(III) chloride ( CeCl3​ ) to form an organocerium intermediate will drastically increase nucleophilicity while suppressing basicity, pushing hemiaminal conversion above 85%.

Q2: During the reduction of the hemiaminal, I am isolating a significant amount of an enamine byproduct instead of the target piperidine. What causes this? A: Enamine formation is a kinetic failure mode. The reduction proceeds via a highly reactive N-acyliminium ion intermediate generated by the Lewis/Brønsted acid[1]. If this intermediate is not immediately trapped by a hydride source, it undergoes rapid elimination (loss of an adjacent proton) to form the enamine[3]. Never add the acid before the silane. You must pre-mix the hemiaminal with Triethylsilane ( Et3​SiH ) in CH2​Cl2​ , and then add Trifluoroacetic acid (TFA) dropwise. This ensures a high local concentration of hydride is waiting to trap the iminium ion the exact moment it forms.

Table 1: Quantitative Optimization of Hemiaminal Reduction Conditions

Reductant / Acid SystemTemperature ProfileReaction TimeConversion (%)Target Yield (%)Enamine Byproduct (%)
NaBH4​ / MeOH 0 °C2 h453015
Et3​SiH / BF3​⋅OEt2​ -78 °C to 20 °C4 h95825
Et3​SiH / TFA (Optimized) -78 °C to 20 °C 4 h 98 92 < 1

Q3: The free base converts to the oxalate salt, but my isolated yield after crystallization is poor. The product remains dissolved in the mother liquor. How do I optimize recovery? A: 2-Arylpiperidine oxalate salts exhibit surprisingly high solubility in pure protic solvents like methanol or ethanol[2]. Relying on simple cooling in these solvents leads to supersaturation without nucleation. To maximize recovery without sacrificing purity, employ an anti-solvent crystallization strategy. Dissolve the free base and oxalic acid in a minimal volume of warm ethanol, then slowly add Methyl tert-butyl ether (MTBE) until the solution becomes slightly turbid, creating an ideal nucleation environment.

Table 2: Crystallization Solvent Systems for 2-(4-Bromophenyl)piperidine Oxalate

Solvent SystemRatio (v/v)Recovery Yield (%)Purity (HPLC Area %)
Methanol (Pure)1004299.1
Ethanol (Pure)1006599.5
THF / Hexane1:18897.4
Ethanol / MTBE (Optimized) 1:2 94 99.9

Part 2: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: Synthesis of N-Boc-2-(4-bromophenyl)-2-hydroxypiperidine (Hemiaminal)
  • Preparation: Flame-dry a 250 mL round-bottom flask under argon. Add 1-Boc-2-piperidone (10.0 mmol) and anhydrous THF (50 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Addition: Add 4-bromophenylmagnesium bromide (0.5 M in THF, 13.0 mmol, 1.3 eq) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70 °C.

  • Quenching: Stir for 2 hours at -78 °C. Quench the reaction cold by adding saturated aqueous NH4​Cl (20 mL) rapidly.

  • Workup: Extract with EtOAc (3 x 30 mL), wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3). The starting lactam ( Rf​≈0.4 ) should be completely consumed, replaced by a new, highly UV-active spot ( Rf​≈0.6 ). If lactam remains, your Grignard reagent was likely degraded by moisture.

Protocol B: Silane-Mediated Reduction to 1-Boc-2-(4-bromophenyl)piperidine
  • Preparation: Dissolve the crude hemiaminal (approx. 10.0 mmol) in anhydrous CH2​Cl2​ (40 mL) under argon.

  • Silane Addition: Add Triethylsilane ( Et3​SiH , 30.0 mmol, 3.0 eq) in one portion at room temperature. Stir for 5 minutes to ensure homogenous distribution[1].

  • Acid Addition (Critical Step): Cool the mixture to -78 °C. Add Trifluoroacetic acid (TFA, 20.0 mmol, 2.0 eq) dropwise over 15 minutes.

  • Maturation: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Workup: Neutralize carefully with saturated aqueous NaHCO3​ until gas evolution ceases. Extract with CH2​Cl2​ , dry, and concentrate.

  • Self-Validation Checkpoint: Analyze the crude mixture via 1H NMR. The disappearance of the hemiaminal hydroxyl proton and the appearance of a distinct benzylic methine proton (dd, ~5.2 ppm) confirms successful reduction without enamine formation.

Protocol C: Deprotection and Anti-Solvent Crystallization of the Oxalate Salt
  • Deprotection: Dissolve the Boc-protected intermediate in 4M HCl in Dioxane (20 mL). Stir at room temperature for 2 hours. Concentrate to dryness to yield the hydrochloride salt.

  • Free-Basing: Suspend the solid in CH2​Cl2​ (30 mL) and wash with 1M NaOH (20 mL). Separate the organic layer, dry, and evaporate to yield the free base as a pale oil.

  • Salt Formation: Dissolve the free base in warm absolute Ethanol (10 mL). In a separate vial, dissolve anhydrous oxalic acid (1.05 eq) in warm Ethanol (5 mL). Combine the solutions.

  • Crystallization: While maintaining gentle stirring, add MTBE dropwise until the solution becomes persistently cloudy (approx. 30 mL). Stop stirring and allow the mixture to cool to 4 °C overnight[2].

  • Isolation: Filter the resulting white crystalline solid, wash with cold MTBE (10 mL), and dry under high vacuum.

  • Self-Validation Checkpoint: The isolated crystals should be stark white and free-flowing. A melting point determination should yield a sharp, narrow range, confirming high crystalline purity and the absence of trapped solvent.

References

  • Zhao, G., Canterbury, D. P., Taylor, A. P., & Tong, R. (2019). Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids. ResearchGate.[Link]

  • Canterbury, D. P., Zhao, G., Taylor, A. P., & Tong, R. (2019). Achmatowicz Rearrangement-Inspired Development of Green Chemistry, Organic Methodology, and Total Synthesis of Natural Products. ResearchGate.[Link]

  • United States Patent Office. (2017). Piperidine Derivatives and Salt Forms. Googleapis.[Link]

Sources

Optimization

Troubleshooting solubility issues with 2-(4-Bromophenyl)piperidine oxalic acid

Welcome to the technical support guide for 2-(4-Bromophenyl)piperidine oxalic acid. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility chal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-(4-Bromophenyl)piperidine oxalic acid. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your research.

Compound Overview and Physicochemical Properties

2-(4-Bromophenyl)piperidine is a versatile synthetic building block used in medicinal chemistry.[1] It is often supplied as an oxalic acid salt to improve stability and handling compared to the free base. However, the salt form introduces specific solubility considerations that are critical to understand for successful experimental outcomes. The free base, 2-(4-Bromophenyl)piperidine, possesses a basic piperidine nitrogen and a lipophilic bromophenyl group, which dictates its solubility profile.[2][3] The oxalic acid salt is formed by reacting the basic amine with the dicarboxylic oxalic acid.

Table 1: Key Physicochemical Properties

Property Value Implication for Solubility Source
Free Base MW 240.14 g/mol Baseline for concentration calculations. [2]
Oxalic Acid Salt MW 330.18 g/mol (for 1:1 salt) Use this for weighing the salt form. Calculated
XLogP3 (Free Base) 2.9 Indicates significant lipophilicity; the free base is poorly soluble in water. [2]
pKa (Piperidine Nitrogen) ~10-11 (Predicted) The nitrogen is basic and will be protonated at acidic pH, increasing aqueous solubility. [4]

| Appearance | Off-white to pale yellow solid | Visual confirmation of the material. |[1][5] |

Frequently Asked Questions (FAQs)

Q1: Why is my 2-(4-Bromophenyl)piperidine oxalic acid not dissolving in neutral water (pH 7)?

While it is a salt, which typically enhances water solubility, the parent molecule's free base is quite lipophilic (XLogP3 ≈ 2.9).[2] The oxalate salt's solubility in neutral water can be limited. Furthermore, amine oxalate salts of larger molecules can sometimes exhibit poor water solubility.[6] Dissolution is governed by an equilibrium between the solid salt and the dissociated ions in solution. For complete dissolution, this equilibrium must be shifted, often by adjusting pH.

Q2: I need to get the compound into an organic solvent like Dichloromethane (DCM). Why is it insoluble?

The oxalic acid salt is ionic. Ionic compounds have very low solubility in non-polar organic solvents like DCM, ethyl acetate, or ether.[7] To dissolve the compound in these solvents, you must first convert the salt back to its neutral, non-polar free base form by performing a basic workup.[8][9]

Q3: Is it safe to heat the solution to aid dissolution?

Gentle heating (e.g., to 40-50 °C) can increase the rate of dissolution and solubility. However, exercise caution. Prolonged heating at high temperatures can risk degradation of the compound. Always start with other methods like pH adjustment or sonication before resorting to heat.

Q4: My dissolved compound precipitated after I left it on the bench. What happened?

This is likely due to either temperature change or pH shift. If you used heat to dissolve the compound, it may have formed a supersaturated solution that precipitates upon cooling to room temperature.[4] Alternatively, if the solution absorbed atmospheric CO₂, it could have caused a slight decrease in pH, potentially affecting the solubility equilibrium.

In-Depth Troubleshooting Guide

This section addresses specific problems with detailed explanations and actionable protocols.

Problem 1: Compound has poor solubility in aqueous buffers for biological assays.

Root Cause Analysis: The piperidine nitrogen (pKa ≈ 10-11) is the key to controlling aqueous solubility.[4] At neutral or basic pH, the compound exists in its less soluble form. By lowering the pH, the nitrogen becomes protonated, forming a positively charged piperidinium cation which is significantly more water-soluble.[8][10]

Solution Workflow:

  • pH Adjustment: The most effective method is to lower the pH of your aqueous vehicle. A pH of at least 2 units below the pKa of the amine's conjugate acid is recommended to ensure full protonation.[9] Aiming for a pH between 3 and 5 is a robust starting point.

  • Co-Solvents: If pH adjustment alone is insufficient or undesirable for your experimental system, using a water-miscible co-solvent can be effective. Common choices include DMSO, ethanol, or PEG 400.[4]

  • Excipients: For particularly challenging cases, solubility-enhancing excipients like cyclodextrins can be used. These molecules encapsulate the lipophilic part of the compound, increasing its apparent water solubility.[10][11]

Diagram 1: Impact of pH on Solubility This diagram illustrates the relationship between pH and the ionization state of the 2-(4-bromophenyl)piperidine moiety, which is the primary determinant of its aqueous solubility.

G cluster_0 pH < 8 (Acidic) cluster_1 pH > 11 (Basic) cluster_2 pH ≈ pKa Acidic Protonated Cation R-NH2+ High Water Solubility Equilibrium Equilibrium State Mixture of Forms Intermediate/Low Solubility Acidic:f1->Equilibrium:f1 Increase pH Basic Neutral Free Base R-NH Low Water Solubility (High Organic Solubility) Basic:f1->Equilibrium:f1 Decrease pH Equilibrium:f1->Acidic:f1 Decrease pH Equilibrium:f1->Basic:f1 Increase pH

Caption: pH's influence on compound form and solubility.

Problem 2: Compound is insoluble in all tested solvents (both aqueous and organic).

Root Cause Analysis: This is a classic issue for salts of lipophilic amines. The substance is too ionic for non-polar organic solvents and too lipophilic for neutral aqueous solvents. This necessitates a chemical modification (conversion to free base) or a specialized formulation approach.

Solution Workflow:

Diagram 2: Systematic Solubility Troubleshooting Workflow This decision tree provides a logical progression of steps to take when facing initial solubility failures.

G Start Start: Compound Insoluble Aqueous Goal: Aqueous Solution? Start->Aqueous Organic Goal: Organic Solution? Start->Organic Aqueous->Organic No AdjustpH Adjust pH to 3-5 (See Protocol 1) Aqueous->AdjustpH Yes FreeBase Convert to Free Base (See Protocol 3) Organic->FreeBase Yes CoSolvent Use Co-Solvent System (DMSO/PEG/Saline) (See Protocol 2) AdjustpH->CoSolvent Fails Success Success AdjustpH->Success Dissolves CoSolvent->Success Dissolves Fail Still Insoluble? Consider Advanced Methods (e.g., Cyclodextrins) CoSolvent->Fail Fails DissolveOrg Dissolve Free Base in DCM, EtOAc, etc. FreeBase->DissolveOrg DissolveOrg->Success

Caption: A decision tree for troubleshooting solubility.

Experimental Protocols

Safety First: Always consult the Safety Data Sheet (SDS) before handling any chemical.[12][13][14][15][16] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area.[17]

Protocol 1: Preparation of an Acidic Aqueous Solution

This protocol is ideal for preparing stock solutions for most cell-based or in vivo studies where a slightly acidic pH is tolerable.

  • Vehicle Preparation: Prepare your target aqueous buffer (e.g., 0.9% saline or PBS).

  • Weigh Compound: Accurately weigh the required amount of 2-(4-Bromophenyl)piperidine oxalic acid into a sterile glass vial.

  • Initial Suspension: Add approximately 80% of the final required volume of your aqueous vehicle to the vial. The compound will likely form a suspension.

  • pH Adjustment: While stirring, add 0.1 M HCl dropwise. Monitor the pH of the solution using a calibrated pH meter. Continue adding acid until the solid completely dissolves. A clear solution typically forms between pH 3 and 5.

  • Final Volume: Once the compound is fully dissolved, add the remaining vehicle to reach the final target volume and concentration.

  • Sterilization: If required for your application, sterile filter the final solution through a 0.22 µm syringe filter (e.g., PVDF or PES).

Protocol 2: Preparation of a Co-Solvent Formulation

This protocol is useful for in vivo studies, particularly when higher concentrations are needed and pH adjustment is not ideal. A common vehicle is 10% DMSO / 40% PEG 400 / 50% Saline.

  • Weigh Compound: Accurately weigh the required amount of the compound into a sterile vial.

  • Initial Dissolution: Add the required volume of DMSO (e.g., 10% of the final volume). Vortex or sonicate until the compound is completely dissolved. This creates a concentrated stock.

  • Add PEG: Add the required volume of PEG 400 (e.g., 40% of the final volume) and mix thoroughly.

  • Add Aqueous Phase: Slowly add the final component (e.g., saline or water) to the organic mixture while continuously stirring or vortexing. Add the aqueous phase dropwise to prevent the compound from precipitating out of the solution (a phenomenon known as "crashing out").

  • Final Homogenization: Continue to stir for 10-15 minutes to ensure a homogenous solution. The final solution should be clear.

Protocol 3: Conversion to Free Base for Organic Solubility

This protocol is necessary for chemical synthesis or purification steps requiring the compound to be in an organic solvent.

  • Dissolution: Dissolve the 2-(4-Bromophenyl)piperidine oxalic acid salt in water.

  • Basification: Transfer the aqueous solution to a separatory funnel. Slowly add a base, such as 1 M NaOH or a saturated sodium bicarbonate solution, until the pH of the aqueous layer is >11.[8] You may see the free base precipitate as a solid or oil.

  • Extraction: Add an equal volume of a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate). Stopper the funnel and shake vigorously, venting frequently.

  • Separation: Allow the layers to separate. The organic layer now contains your deprotonated, free-base compound. Drain the organic layer.

  • Repeat Extraction: To maximize yield, extract the aqueous layer again with fresh organic solvent one or two more times.

  • Wash and Dry: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the purified free base, which should now be readily soluble in a range of organic solvents.

References
  • 2-(4-Bromophenyl)piperidine hydrochloride. (2026, March 23). PubChem. Retrieved March 29, 2026, from [Link]

  • (S)-2-(4-BROMOPHENYL)PIPERIDINE — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 29, 2026, from [Link]

  • Kawabata, Y., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega. Retrieved March 29, 2026, from [Link]

  • Kawabata, Y., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega. Retrieved March 29, 2026, from [Link]

  • Ali, S., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Molecular Modeling. Retrieved March 29, 2026, from [Link]

  • Amine workup. (2024, March 12). Reddit. Retrieved March 29, 2026, from [Link]

  • Forming oxalte salts of amines. (2009, July 25). Sciencemadness.org. Retrieved March 29, 2026, from [Link]

  • Solubility of organic amine salts. (2011, July 19). Sciencemadness.org. Retrieved March 29, 2026, from [Link]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures. (n.d.). Crystal Growth & Design. Retrieved March 29, 2026, from [Link]

  • Isolation (Recovery) of amines. (n.d.). University of Alberta. Retrieved March 29, 2026, from [Link]

  • Synthesis and Characterization of a Novel Mannich Base. (2023, January 12). Molbank. Retrieved March 29, 2026, from [Link]

  • 4-(4-Bromophenyl)piperidine. (n.d.). PubChem. Retrieved March 29, 2026, from [Link]

  • Solubility of the Sodium and Ammonium Salts of Oxalic Acid in Water with Ammonium Sulfate. (2016, August 2). The Journal of Physical Chemistry A. Retrieved March 29, 2026, from [Link]

  • Dissolution Method Troubleshooting: An Industry Perspective. (2022, November 1). Dissolution Technologies. Retrieved March 29, 2026, from [Link]

  • SAFETY DATA SHEET - Oxalic Acid Solution (2%). (n.d.). Azer Scientific. Retrieved March 29, 2026, from [Link]

  • Structure and Properties of Amines. (2024, March 23). Chemistry LibreTexts. Retrieved March 29, 2026, from [Link]

  • Oxalate Treatment Protocol. (n.d.). Retrieved March 29, 2026, from [Link]

  • FIP/AAPS Guidelines for Dissolution/In Vitro Release Testing of Novel/Special Dosage Forms. (n.d.). Retrieved March 29, 2026, from [Link]

  • Analytical procedures and methods validation for oxalate content estimation. (n.d.). Avicenna Journal of Medical Biotechnology. Retrieved March 29, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 2-(4-Bromophenyl)piperidine Oxalate During Long-Term Storage

Welcome to the Technical Support and Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-(4-Bromophenyl)piperidine oxalate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 2-(4-Bromophenyl)piperidine oxalate .

This compound is a highly valuable pharmacological intermediate, but its structural motifs—a secondary amine, an aryl bromide, and an oxalate salt—create a "perfect storm" for degradation if stored improperly. This guide provides mechanistic insights, causality-driven troubleshooting, and field-proven protocols to ensure the long-term scientific integrity of your batches.

Part 1: Mechanistic Troubleshooting & FAQs

Section A: Oxidative Degradation of the Piperidine Ring

Q: Why does my batch of 2-(4-Bromophenyl)piperidine oxalate turn yellow and show new +14 Da or +16 Da peaks on LC-MS over time?

A: You are observing the oxidative degradation of the secondary amine within the piperidine ring[1]. Secondary amines are highly susceptible to atmospheric oxygen, trace peroxides in solvents, and transition metal impurities.

The Causality: The oxidation of benzylic or sterically unhindered secondary amines typically proceeds via a hydroxylamine intermediate, which is subsequently oxidized into a nitrone or N-oxide[2]. This process is thermodynamically favored in the presence of ambient oxygen and is often the primary cause of batch discoloration and loss of purity.

AmineOxidation A Secondary Amine (Piperidine Ring) B Hydroxylamine Intermediate A->B O2 / Trace Metals (Oxidation) C Nitrone / N-Oxide Degradant B->C Further Oxidation

Caption: Oxidative degradation pathway of secondary amines to nitrones.

Resolution: Always store the compound under an inert atmosphere (Argon is preferred over Nitrogen due to its higher density, which better blankets the solid). If formulating the compound into a solution, consider the addition of radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to sequester catalytic trace metals[1].

Section B: Photodegradation of the Aryl Bromide Moiety

Q: I left a clear solution of the compound on the benchtop, and I am now detecting dehalogenated impurities (2-phenylpiperidine derivatives). What happened?

A: Aryl bromides are inherently sensitive to ultraviolet (UV) and high-intensity visible light. You have inadvertently triggered a photochemical reduction.

The Causality: Upon photon absorption, aryl bromides can undergo homolytic cleavage of the carbon-bromine (C-Br) bond. Recent photochemical studies demonstrate that aryl halides can form transient electron donor-acceptor (EDA) complexes that drastically lower the energy barrier for this cleavage[3]. Once the C-Br bond breaks, the resulting highly reactive aryl radical abstracts a hydrogen atom from the surrounding environment (e.g., solvent or moisture), leading to irreversible dehalogenation.

Photodegradation A Aryl Bromide Moiety B Excited State / EDA Complex A->B UV/Vis Light (hv) C Aryl Radical + Br• B->C Homolytic Cleavage D Dehalogenated Impurity C->D H-Abstraction

Caption: Photochemical homolytic cleavage and dehalogenation of aryl bromides.

Resolution: Actinic shielding is non-negotiable. Solid powders and formulated solutions must be stored in amber glass vials. Avoid exposing the compound to direct laboratory fluorescent lighting for extended periods during weighing and transfer.

Section C: Hygroscopicity and Oxalate Salt Disproportionation

Q: My powder has clumped together and seems to have a broader, lower melting point than the Certificate of Analysis (CoA) states. Is the salt degrading?

A: While piperidine oxalate salts generally possess excellent crystallinity, they can exhibit hygroscopicity depending on the ambient humidity[4].

The Causality: Moisture ingress does not immediately break covalent bonds, but it disrupts the ionic lattice of the oxalate salt. Water molecules intercalate into the crystal structure, forming hydrates. This localized dissolution can facilitate salt disproportionation (separation of the free base from the oxalic acid) and drastically accelerate the oxidative and photolytic degradation pathways mentioned above by increasing molecular mobility.

Resolution: Utilize desiccators with active indicating silica gel. Ensure vials are warmed to room temperature inside the desiccator before opening to prevent condensation from forming on the cold powder.

Part 2: Quantitative Degradation Profiling

To illustrate the critical nature of these storage parameters, the following table summarizes the expected degradation trajectory of 2-(4-Bromophenyl)piperidine oxalate under various environmental stress conditions over a 6-month period.

Storage ConditionAtmosphereLight ExposureTemp (°C)Est. Degradation (6 Mo.)Primary Degradation Pathway
Optimal (Baseline) ArgonDark-20< 0.1%None (Stable)
Refrigerated AirDark41.2%Amine Oxidation (Nitrone)
Ambient Benchtop AirAmbient UV/Vis258.5%Photolysis & Oxidation
Stress Condition AirDirect UV40> 25.0%Dehalogenation / Polymerization

Part 3: Self-Validating Standard Operating Procedure (SOP) for Long-Term Storage

Do not rely on passive storage. Follow this active, self-validating protocol to ensure zero degradation over multi-year storage timelines.

Phase 1: Material Preparation & Dehydration
  • Pre-Weighing: Transfer the bulk 2-(4-Bromophenyl)piperidine oxalate into pre-weighed, oven-dried (120°C for 2 hours, then cooled in a desiccator) amber glass vials. Causality: Amber glass prevents UV-induced C-Br cleavage; oven-drying eliminates surface moisture that disrupts the oxalate salt lattice.

  • Vacuum Desiccation: Place the open vials in a vacuum desiccator containing fresh phosphorus pentoxide ( P2​O5​ ) or indicating silica gel. Apply a vacuum (≤ 10 mbar) for 12 hours.

Phase 2: Inert Gas Purging
  • Argon Blanketing: Slowly break the vacuum using high-purity, dry Argon gas. Causality: Argon is heavier than air and nitrogen, creating a dense protective blanket that displaces oxygen, halting the hydroxylamine/nitrone oxidation pathway.

  • Sealing: While maintaining a gentle Argon stream over the vial mouth, quickly cap the vials using PTFE-lined screw caps. Wrap the cap junction tightly with Parafilm to prevent micro-leaks.

Phase 3: Thermal Control & Actinic Shielding
  • Secondary Containment: Place the sealed amber vials inside a secondary opaque container (e.g., a black Mylar bag or a secondary plastic jar filled with desiccant packets).

  • Temperature Stabilization: Store the secondary container in a monitored -20°C freezer.

Phase 4: Validation & Quality Control
  • Thawing Protocol (Critical): Before use, remove the vial from the freezer and allow it to equilibrate to room temperature inside a desiccator for at least 2 hours before opening . Causality: Opening a cold vial in ambient air immediately condenses atmospheric moisture onto the hygroscopic oxalate salt, ruining the integrity of the remaining batch.

  • Analytical Check: Every 12 months, run a small aliquot via LC-MS (ESI+ mode). Look specifically for the parent mass [M+H]+ , the dehalogenated mass [M−Br+H]+ , and the oxidized mass [M+O+H]+ . A pristine batch will show >99.5% parent mass.

References

  • Granato, A. S.; Amarante, G. W.; Adrio, J. "Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2." The Journal of Organic Chemistry, 2021, 86(19), 13817-13823. Available at:[Link]

  • Hannan, R. J.; Vondran, A. M.; Cho, S.; et al. "Photochemical Reduction of Aryl Chlorides, Bromides, and Iodides via Ternary EDA Complexes with Guanidine Bases." Chemical Science, 2026, 17, 4966-4977. Available at:[Link]

  • World Intellectual Property Organization. "WO 2006/084833 A1 - Process for the Preparation of Piperidine Derivatives." Google Patents, 2006.

Sources

Optimization

Technical Support Center: Purification of 2-(4-Bromophenyl)piperidine Oxalate

Introduction Welcome to the Technical Support Center for the purification of 2-(4-Bromophenyl)piperidine oxalate. This compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for the purification of 2-(4-Bromophenyl)piperidine oxalate. This compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of active pharmaceutical ingredients (APIs) targeting neurological disorders[1]. Because downstream cross-coupling reactions (such as Buchwald-Hartwig aminations or Suzuki couplings) are highly sensitive to trace impurities, achieving >99% purity of this piperidine intermediate is non-negotiable.

This guide provides field-proven, self-validating methodologies to resolve common purification bottlenecks, ensuring high-fidelity recovery of the oxalate salt.

Core Purification Workflows

Our protocols are designed as self-validating systems . This means each step contains a built-in physical checkpoint (e.g., visual clarity, phase separation) that confirms the success of the previous action, allowing researchers to diagnose issues in real-time without losing the batch.

Protocol A: Thermodynamic Recrystallization (For Crude Purity >85%)

Causality: Oxalate salts of substituted piperidines exhibit a steep temperature-dependent solubility curve in secondary alcohols[2]. Using anhydrous isopropanol (IPA) leverages this thermodynamic property, keeping less polar organic impurities dissolved in the mother liquor while the target salt crystallizes upon controlled cooling.

  • Suspension: In a dry round-bottom flask, suspend 10.0 g of crude 2-(4-Bromophenyl)piperidine oxalate in 50 mL of anhydrous isopropanol (IPA).

  • Dissolution: Heat the mixture to 75–80°C under continuous stirring until boiling[2].

    • Validation Checkpoint: The solution must become completely transparent. If particulate matter remains, it indicates the presence of insoluble inorganic salts (e.g., residual coupling catalysts). Perform a hot filtration immediately.

  • Nucleation: Remove the flask from the heat source. Allow the solution to cool ambiently to 40°C at a rate of approximately 0.5°C/min.

    • Causality: Slow cooling prevents "occlusion"—the entrapment of impure mother liquor within the rapidly forming crystal lattice.

  • Crystallization: Once primary nucleation begins (visible cloudiness), transfer the flask to an ice bath (0–5°C) and stir gently for 2 hours to maximize thermodynamic yield[2].

  • Isolation: Filter the crystals via a Buchner funnel under vacuum. Wash the filter cake with 10 mL of ice-cold IPA, followed by 10 mL of cold diethyl ether.

    • Causality: The ether wash rapidly displaces the higher-boiling alcohol, drastically reducing required drying times and preventing localized dissolving of the crystal faces.

  • Drying: Dry the purified salt under vacuum (10 mbar) at 40°C for 12 hours.

Protocol B: Free-Base Swing & Re-Salting (For Discolored/Heavily Contaminated Crude)

Causality: A yellow or brown discoloration typically indicates the presence of piperidine N-oxidation products[3]. Direct recrystallization often fails here because these oxidized impurities can co-crystallize. We must break the salt, extract the free base, physically remove the chromophores, and re-precipitate.

  • Free-Basing: Suspend the crude oxalate salt in 100 mL of deionized water. Slowly add 2M NaOH until the aqueous phase reaches pH 11. The piperidine will deprotonate and separate as an insoluble oil[3].

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Decolorization: Add 5% w/w activated carbon to the combined organic extracts. Stir for 30 minutes at room temperature, then filter through a pad of Celite.

    • Causality: The highly porous activated carbon adsorbs high-molecular-weight oxidation products and trace transition metals via van der Waals forces.

  • Re-Salting: Concentrate the DCM in vacuo. Redissolve the pale-yellow free base oil in 50 mL of anhydrous IPA. Slowly add a stoichiometric equivalent of anhydrous oxalic acid dissolved in 20 mL of IPA.

  • Isolation: Stir for 1 hour at room temperature, filter the resulting pristine white precipitate, and dry under vacuum.

Process Visualization

OxalatePurification Crude Crude 2-(4-Bromophenyl)piperidine Oxalate Salt Dissolve Dissolve in Hot Anhydrous IPA (80°C) Crude->Dissolve Filter Hot Filtration (Remove Inorganics) Dissolve->Filter If turbid Cool Controlled Cooling (0.5°C/min to 5°C) Dissolve->Cool If clear Filter->Cool Isolate Vacuum Filtration & Cold Ether Wash Cool->Isolate Pure Purified Oxalate Salt (>99% Purity) Isolate->Pure

Workflow for the thermodynamic recrystallization of crude oxalate salt.

Quantitative Data: Solvent System Selection

Selecting the correct solvent system is critical for balancing yield and purity. Below is a comparative analysis of common crystallization systems for piperidine oxalates.

Solvent SystemSolubilizing TempCooling ProfileExpected RecoveryImpurity Clearance Profile
Anhydrous Isopropanol (IPA) 75–80°CSlow (0.5°C/min) to 0°C75–85%Excellent: Highly effective at clearing regioisomers and non-polar organics.
Ethanol / Diethyl Ether (1:2) 60–65°CFast (Anti-solvent crash)>90%Moderate: High yield, but rapid precipitation risks occlusion of impurities.
Methanol 60°CSlow to -10°C40–50%High: Exceptional purity, but the high solubility of the salt results in poor yield.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of forming distinct crystals during cooling. What is the mechanistic cause and how do I fix it? A1: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level is too high, and the melting point of the impure solute is depressed below the temperature at which it separates from the solvent.

  • Solution: Reheat the mixture until it forms a single homogeneous phase. Add 10-15% more solvent (e.g., IPA) to lower the overall concentration. Cool the flask much more slowly, and introduce a seed crystal at roughly 5°C above the expected cloud point to force heterogeneous nucleation rather than phase separation.

Q2: The isolated oxalate salt has a persistent yellow discoloration. Is this acceptable for downstream coupling? A2: No. A yellow tint in piperidine derivatives typically indicates the presence of N-oxidation products[3]. While minor in mass, these oxidized species can act as ligands that poison palladium or copper catalysts in downstream cross-coupling reactions.

  • Solution: Execute Protocol B (Free-Base Swing). Direct recrystallization is often insufficient because the oxidized impurities can become trapped in the oxalate crystal lattice.

Q3: My yield after recrystallization is unusually low (<40%). Where is the product? A3: The product is likely still dissolved in the mother liquor. This is almost always caused by the presence of water. Oxalate salts of piperidines are highly hygroscopic and water-soluble. Even trace water in your IPA or atmospheric moisture can drastically shift the solubility curve, preventing crystallization.

  • Solution: Always use strictly anhydrous solvents. To recover the remaining product, concentrate the mother liquor in vacuo to half its volume, and slowly add a non-polar anti-solvent like diethyl ether to force precipitation.

References

  • BenchChem. "Piperidine Purification and Isolation: A Technical Support Guide." BenchChem Tech Support.
  • Chem-Impex. "2-(4-Bromophenyl)piperidine hemioxalate." Chem-Impex Product Information.
  • Arrington et al. "US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid." Google Patents.

Sources

Troubleshooting

Technical Support Center: Scaling Up 2-(4-Bromophenyl)piperidine Oxalate Production

Welcome to the Technical Support Center for the scale-up and manufacturing of 2-(4-Bromophenyl)piperidine oxalate. This compound is a highly valuable building block in1, particularly in the development of therapeutics fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up and manufacturing of 2-(4-Bromophenyl)piperidine oxalate. This compound is a highly valuable building block in1, particularly in the development of therapeutics for neurological disorders[1].

Transitioning from bench-scale synthesis to multi-kilogram production introduces complex challenges, including regioselective reduction, exotherm management, and precise crystallization control to avoid phase separation (oiling out). This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to ensure batch-to-batch reproducibility.

Section 1: Synthesis & Scale-Up of the Free Base

Q: What is the most scalable synthetic route to the 2-(4-Bromophenyl)piperidine free base without relying on cryogenic conditions? A: Traditional cross-coupling or SNAr approaches for arylpiperidines often fail or require extreme, non-scalable conditions[2]. For multi-kilogram scale-up, we recommend a pyridine ring-opening/ring-closing sequence via 3 or the direct reduction of 4-(4-bromophenyl)pyridine[3]. The reduction route using hydride donors avoids the highly exothermic and hazardous conditions associated with organolithium reagents at scale[4].

Q: How do I prevent debromination during the reduction of the pyridine precursor? A: Bromine is highly susceptible to hydrogenolysis under standard Pd/C catalytic hydrogenation conditions.

  • Causality & Solution: To preserve the aryl bromide, you must switch from Pd/C to a poisoned catalyst (e.g., Lindlar's catalyst) or utilize a highly selective Rhodium complex. Alternatively, a stepwise chemical reduction using sodium borohydride (NaBH₄) on an activated pyridinium salt ensures the piperidine ring is fully reduced without cleaving the sensitive C-Br bond.

G A 4-(4-Bromophenyl)pyridine Starting Material B N-Alkylation (Activation) A->B C Selective Reduction (NaBH4, 0-5°C) B->C D 2-(4-Bromophenyl)piperidine Free Base C->D E Oxalic Acid Addition (Controlled Exotherm) D->E F Crystallization & Filtration E->F

Caption: Scalable synthetic workflow for 2-(4-Bromophenyl)piperidine oxalate avoiding debromination.

Section 2: Oxalate Salt Formation & Crystallization

Q: Why does my 2-(4-Bromophenyl)piperidine oil out during oxalate salt formation at scale? A: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation ratio is too high, causing the salt to separate as a dense, impurity-rich liquid rather than nucleating as a solid crystalline structure[5].

  • Causality & Solution: Oxalate salts of bulky arylpiperidines have steep solubility curves. If you add oxalic acid too rapidly or use a solvent where the salt is virtually insoluble, it oils out. You must use a binary solvent/antisolvent system (e.g., Ethanol/Ethyl Acetate) that maintains a moderate supersaturation ratio. Ethanol solubilizes the oxalic acid and the free base, while Ethyl Acetate acts as an antisolvent to drive controlled crystallization[5].

Q: How do I control the stoichiometry to ensure the formation of the hemioxalate vs. monooxalate salt? A: The commercially standard and most thermodynamically stable form is the6[6].

  • Causality & Solution: Oxalic acid is diprotic. To target the hemioxalate (a 2:1 ratio of piperidine to oxalate), you must strictly control the stoichiometry to 0.50 - 0.55 equivalents of anhydrous oxalic acid. Adding a full 1.0 equivalent will result in a kinetic mixture of mono- and hemi-oxalate salts, leading to broad melting points, inconsistent solubility profiles, and failed quality control metrics.

Quantitative Data: Solvent Screening for Hemioxalate Crystallization

Table 1: Impact of solvent systems on the yield and purity of 2-(4-Bromophenyl)piperidine hemioxalate at a 1 kg scale.

Solvent SystemVolume RatioCooling RateYield (%)Purity (HPLC %)Observation
Ethanol / Water9:11.0 °C/min65.098.5High solubility prevents supersaturation; low yield.
Ethanol / EtOAc1:30.5 °C/min92.499.8Optimal crystal growth; no oiling out observed.
Methanol / MTBE1:42.0 °C/min88.197.2Rapid precipitation; fine powder traps mother liquor.
Isopropanol100%0.5 °C/min75.399.0Initial liquid-liquid phase separation (oiling out).

Q: How does agitation speed affect the particle size distribution of the oxalate salt? A: Agitation dictates the collision rate of nuclei. High shear (high Reynolds number) increases the aggregation rate, leading to larger, potentially agglomerated particles that can trap impurities[5]. Conversely, insufficient stirring allows crystals to settle, broadening the particle size distribution. A moderate, constant agitation speed ensures uniform supersaturation and consistent crystallite domain size[7].

G Start Issue: Oiling Out or Poor Crystal Yield Check1 Check Supersaturation Ratio Start->Check1 Sol1 Adjust EtOH/EtOAc Ratio to 1:3 Check1->Sol1 Too High Check2 Check Cooling Rate Check1->Check2 Normal Sol2 Implement Linear Cooling (0.5°C/min) Check2->Sol2 Too Fast Check3 Check Stirring Speed Check2->Check3 Normal Sol3 Optimize Agitation (Avoid High Shear) Check3->Sol3 Too Fast/Slow

Caption: Troubleshooting logic tree for resolving oxalate salt crystallization failures.

Section 3: Standard Operating Procedures (SOPs)

Protocol: Step-by-Step Crystallization of 2-(4-Bromophenyl)piperidine Hemioxalate (1 kg Scale)

Self-Validating System: This protocol relies on in-process temperature monitoring and visual seeding cues to validate each phase of crystallization, ensuring the process cannot proceed to the next step if the previous step fails.

  • Dissolution: Charge a 10 L jacketed glass reactor with 1.00 kg of8 (approx. 4.16 mol)[8]. Add 2.0 L of absolute Ethanol. Stir at 150 RPM and heat to 50 °C until complete dissolution is visually confirmed.

  • Acid Preparation: In a separate vessel, dissolve 195 g of anhydrous oxalic acid (0.52 eq, 2.16 mol) in 1.0 L of absolute Ethanol at 40 °C.

  • Controlled Addition: Slowly dose the oxalic acid solution into the main reactor over 60 minutes.

    • Validation Check: Monitor the internal temperature. The salt formation is exothermic; adjust the dosing rate to maintain the internal temperature strictly between 50-55 °C.

  • Antisolvent Addition: Once acid addition is complete, slowly charge 6.0 L of Ethyl Acetate (pre-warmed to 45 °C) over 45 minutes to reach the metastable zone.

  • Seeding (Critical Step): Add 5.0 g of pure 2-(4-Bromophenyl)piperidine hemioxalate seeds.

    • Validation Check: Observe the persistence of the seed crystals for 15 minutes. If they dissolve, the solution is undersaturated; cool the reactor by 2 °C and re-seed. Do not proceed until seeds persist.

  • Cooling Ramp: Program the chiller to cool the reactor from 50 °C to 5 °C at a linear, controlled rate of 0.5 °C/min to prevent rapid nucleation.

  • Aging and Filtration: Age the resulting slurry at 5 °C for 2 hours. Filter the suspension through a Nutsche filter. Wash the filter cake with 2.0 L of cold Ethyl Acetate (5 °C) to displace the mother liquor.

  • Drying: Dry the product in a vacuum oven at 45 °C / 50 mbar for 12 hours until the loss on drying (LOD) is < 0.5%.

References

  • Chem-Impex. "2-(4-Bromophenyl)piperidine hemioxalate". chemimpex.com.
  • J&K Scientific. "2-(4-Bromophenyl)piperidine hemioxalate | 383128-14-1". jk-sci.com.
  • PubChem. "2-(4-Bromophenyl)piperidine | C11H14BrN | CID 4335821". nih.gov.
  • ResearchGate. "A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates". researchgate.net.
  • Google Patents. "US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal". google.com.
  • ChemRxiv. "Diversity in a Bottle: Iminium Ions as a Platform for N-(Hetero)Aryl Piperidine Synthesis". chemrxiv.org.
  • PubMed. "A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates". nih.gov.
  • ACS Omega. "Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones". acs.org.
  • PMC. "Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones". nih.gov.

Sources

Optimization

Handling and stability of 2-(4-Bromophenyl)piperidine oxalic acid in aqueous solutions

Welcome to the Technical Support Center for 2-(4-Bromophenyl)piperidine oxalic acid. As a critical building block in medicinal chemistry—particularly for neurological drug development—the integrity of this compound in aq...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(4-Bromophenyl)piperidine oxalic acid. As a critical building block in medicinal chemistry—particularly for neurological drug development—the integrity of this compound in aqueous assays is paramount.

This guide is engineered for researchers and application scientists. It bypasses generic advice to focus on the physicochemical causality behind common handling failures, providing self-validating protocols to ensure absolute experimental reproducibility.

Diagnostic Hub: Mechanistic FAQs & Troubleshooting

Why is my 2-(4-Bromophenyl)piperidine oxalic acid failing to dissolve completely in deionized water?

The Causality: Researchers often assume that all pharmaceutical salts are highly water-soluble. However, the dicarboxylic nature of oxalic acid forms a highly ordered, planar hydrogen-bonded network with the piperidine nitrogen. This results in a massive crystal lattice energy. While hydrochloride salts of piperidines readily dissolve, piperidine oxalates notoriously exhibit poor aqueous solubility (often plateauing around 25 mg/mL at room temperature) [1]. The Fix: You must lower the dielectric constant of the immediate solvation environment to disrupt the lattice before introducing bulk water. Use a 5% DMSO or Ethanol co-solvent "wetting" step (see Protocol 1).

I adjusted the pH of my aqueous stock to 8.5 for an in vitro assay, and a cloudy precipitate formed. Is the compound degrading?

The Causality: It is not degrading; it is precipitating. The secondary amine of the piperidine ring has a pKa of approximately 9.5. As your buffer pH approaches this value, the equilibrium shifts from the water-soluble, protonated piperidinium ion to the neutral free base. The free base of 2-(4-Bromophenyl)piperidine is highly lipophilic and practically insoluble in water. The Fix: Aqueous solutions must be strictly maintained at a pH of 4.0 to 6.5. If your assay requires a basic pH, you must utilize a surfactant (e.g., Tween-20) or a lipid-based nanocarrier to keep the free base in suspension.

HPLC analysis of my benchtop aqueous stocks shows a new peak with a lower retention time. What is happening?

The Causality: You are observing photodehalogenation (hydrodebromination). The C-Br bond on the aromatic ring is susceptible to homolytic cleavage when exposed to ambient UV/Visible light, especially in aqueous environments that can act as hydrogen donors [2]. This cleavage generates an aryl radical that abstracts a hydrogen atom, converting your compound into 2-phenylpiperidine. The Fix: Aqueous stocks must be shielded from light immediately upon reconstitution.

Mechanistic Visualizations

Reconstitution A Weigh 2-(4-Bromophenyl)piperidine oxalic acid B Add 5% DMSO or EtOH (Solubilization step) A->B C Vortex & Sonicate (Disrupt crystal lattice) B->C D Dilute with Aqueous Buffer (pH < 7.0) C->D E Clear Solution (Stable Piperidinium Ion) D->E pH < 7.0 F Precipitation (Free Base Formation) D->F pH > 8.0

Workflow for the aqueous reconstitution of 2-(4-Bromophenyl)piperidine oxalic acid.

Photodegradation A 2-(4-Bromophenyl)piperidine (Intact) C Aryl Radical Intermediate [•C6H4-Piperidine] A->C Homolytic C-Br Cleavage B UV/Vis Light (hv) B->C D 2-Phenylpiperidine (Debrominated) C->D Hydrogen Abstraction

Mechanistic pathway of photodehalogenation in aqueous environments.

Quantitative Data & Reference Tables

Table 1: Physicochemical Properties & Solubility Matrix Data extrapolated from comparative piperidine salt behaviors [1] and PubChem structural data [3].

Chemical FormMolecular WeightAqueous Solubility (25°C)Optimal Stability pH Range
Free Base 240.14 g/mol < 1 mg/mL (Insoluble)N/A (Lipophilic)
Oxalic Acid Salt ~285.15 g/mol ~25 mg/mL (Poor)4.0 - 6.5
Hydrochloride Salt 276.60 g/mol > 100 mg/mL (High)2.0 - 6.0

Table 2: Stability Troubleshooting Matrix

Environmental FactorRisk LevelMechanism of DegradationMitigation Strategy
Ambient Light (UV/Vis) HighPhotodehalogenation (C-Br cleavage)Store in amber vials; work under low-light conditions.
Alkaline pH (> 8.0) HighDeprotonation to insoluble free baseBuffer solutions strictly to pH 5.0 - 6.5.
Elevated Temp (> 40°C) LowAccelerated hydrolysis (negligible)Store aqueous stocks at 4°C to prevent microbial growth.

Validated Experimental Workflows

Protocol 1: Self-Validating Reconstitution of a 10 mM Aqueous Stock

This protocol utilizes an optical density (OD) check to ensure the crystal lattice is fully disrupted, preventing skewed concentration data in downstream assays.

  • Weighing: Accurately weigh 2.85 mg of 2-(4-Bromophenyl)piperidine oxalic acid into a sterile, amber glass vial.

  • Lattice Disruption (Co-solvent): Add 50 µL of LC-MS grade DMSO. Vortex vigorously for 30 seconds. Causality: The organic solvent rapidly penetrates the oxalate-piperidine hydrogen bond network.

  • Aqueous Dilution: Add 950 µL of a mildly acidic buffer (e.g., 50 mM Acetate buffer, pH 5.5). Invert gently 10 times. Do not vortex aggressively, as this can introduce micro-bubbles.

  • Self-Validation Step (Spectrophotometry): Transfer 100 µL of the solution to a microcuvette and measure the Optical Density at 600 nm (OD600) against a blank of the same buffer/DMSO ratio.

    • Pass: OD600 < 0.01. The solution is fully dissolved.

    • Fail: OD600 > 0.01. Micro-precipitates are present. Sonicate the amber vial in a water bath at 37°C for 5 minutes and re-test.

Protocol 2: Stability-Indicating HPLC-UV Assay for Photodehalogenation

Use this workflow to verify the structural integrity of the bromophenyl moiety after prolonged aqueous storage.

  • Sample Preparation: Dilute the aqueous stock to 100 µM using the mobile phase starting conditions. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm).

    • Mobile Phase: Isocratic 60% Acetonitrile / 40% Water (with 0.1% Trifluoroacetic acid to maintain the protonated state).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

  • Self-Validation Step (Peak Integration):

    • Inject 10 µL of a freshly prepared standard (kept in the dark) to establish the baseline retention time (RT) of the intact compound.

    • Inject the stored sample.

    • Causality Check: If a new peak appears at a lower RT, hydrodebromination has occurred (the loss of the heavy, lipophilic bromine atom makes the resulting 2-phenylpiperidine more polar, causing it to elute earlier on a C18 column). Discard the stock if the degradation peak area exceeds 2% of the total integrated area.

References

  • Monohydrochloride salt of 1-[3-[3-(4-chlorophenyl) propoxy]propyl]-piperidine (US8354430B2). Google Patents. Demonstrates the comparative physicochemical behavior of piperidine oxalate salts versus hydrochloride salts, highlighting the notoriously low aqueous solubility of the oxalate forms.
  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution . MDPI (Catalysts). Details the mechanistic pathways of C-Br bond cleavage and hydrodebromination of brominated aromatics in aqueous environments. Available at:[Link]

  • 2-(4-Bromophenyl)piperidine hydrochloride (CID 115051104) . National Center for Biotechnology Information. PubChem Compound Database. Provides foundational molecular weight, structural data, and computational lipophilicity metrics for the protonated piperidinium forms. Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing Chiral Resolution of Racemic 2-(4-Bromophenyl)piperidine

Welcome to the technical support center for the chiral resolution of racemic 2-(4-Bromophenyl)piperidine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral resolution of racemic 2-(4-Bromophenyl)piperidine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating this compound into its constituent enantiomers. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

Introduction: The Importance of Chirality

Chirality is a critical consideration in drug development, as enantiomers of a chiral molecule often exhibit different pharmacological and toxicological profiles. The separation of racemic mixtures into enantiomerically pure compounds is, therefore, a crucial step. Racemic 2-(4-Bromophenyl)piperidine is a key intermediate in the synthesis of various pharmaceutically active compounds, making its efficient resolution a significant challenge. This guide will explore the primary methods for its resolution: classical diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic 2-(4-Bromophenyl)piperidine?

A1: The three most common and effective methods for resolving racemic 2-(4-Bromophenyl)piperidine are:

  • Classical Diastereomeric Salt Resolution: This technique involves reacting the racemic amine with an enantiomerically pure chiral acid to form diastereomeric salts.[1][2][3][4] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1][2][3][4]

  • Enzymatic Kinetic Resolution: This method utilizes an enzyme, often a lipase, to selectively acylate one enantiomer of the racemic amine, leaving the other enantiomer unreacted.[1][5][6][7] The acylated and unreacted enantiomers can then be separated.

  • Chiral Chromatography (HPLC/SFC): High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can directly separate the enantiomers.[8][] This method is particularly useful for both analytical and preparative scale separations.

Q2: How do I choose the best chiral resolving agent for diastereomeric salt formation?

A2: The choice of resolving agent is critical for successful diastereomeric crystallization. For a basic compound like 2-(4-Bromophenyl)piperidine, chiral acids are used. Commonly effective resolving agents include derivatives of tartaric acid (like dibenzoyl-L-tartaric acid), mandelic acid, and camphor-10-sulfonic acid.[3][4] The selection process is often empirical, and it is advisable to screen a variety of resolving agents to find one that forms a crystalline, easily separable salt with one of the enantiomers.

Q3: What factors are most important for optimizing enzymatic kinetic resolution?

A3: Key factors for optimizing enzymatic resolution include the choice of enzyme, acyl donor, solvent, and temperature.[5][6] Lipases, such as Candida antarctica lipase B (CALB), are often effective.[7] The acyl donor (e.g., an ester or a carboxylic acid) and the solvent can significantly impact both the reaction rate and the enantioselectivity.[5][6] Temperature also plays a crucial role; for instance, some resolutions show remarkably high enantioselectivity at elevated temperatures like 80°C.[5][6]

Q4: Is derivatization required for chiral HPLC or SFC separation?

A4: Derivatization is not always necessary but can be beneficial. For piperidine derivatives, direct separation on a chiral stationary phase is often possible.[8] However, if peak shape or resolution is poor, derivatizing the amine with a suitable agent can improve its chromatographic behavior. For basic compounds, adding a small amount of an amine like diethylamine (DEA) to the mobile phase can improve peak shape.[8]

Q5: How does temperature affect chiral separations in HPLC?

A5: Temperature is a critical parameter in chiral HPLC. It can influence retention times, selectivity, and resolution. Generally, increasing the column temperature can decrease the retention factor, separation factor, and resolution for some piperidine derivatives.[8] Therefore, precise temperature control using a column oven is essential for reproducible results.[8]

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments.

Part 1: Classical Diastereomeric Salt Resolution

Problem 1: Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.)

  • Possible Cause: The solubilities of the two diastereomeric salts are too similar in the chosen solvent.

  • Troubleshooting Steps:

    • Solvent Screening: Perform a systematic screen of various solvents and solvent mixtures to maximize the solubility difference between the diastereomers.[10]

    • Controlled Cooling: Employ a slow and controlled cooling rate during crystallization to prevent the co-precipitation of the more soluble diastereomer.[10]

    • Recrystallization: Perform one or more recrystallizations of the enriched solid material to improve the diastereomeric excess.[10]

    • Check for Double Salt Formation: In some cases, a "double salt" containing both enantiomers can form, leading to near-zero enantiomeric excess.[11] This can be identified by comparing the powder X-ray diffraction pattern of the precipitate to that of the individual diastereomers.[11]

Problem 2: The Diastereomeric Salt is "Oiling Out" Instead of Crystallizing

  • Possible Cause: The concentration of the salt is too high, or the cooling rate is too fast.

  • Troubleshooting Steps:

    • Reduce Concentration: Add more solvent to decrease the supersaturation of the solution.[10]

    • Slower Cooling: Decrease the cooling rate, potentially using a programmable bath.[10]

    • Seeding: Introduce a small number of seed crystals of the desired diastereomer to a supersaturated solution to encourage ordered crystal growth.[10]

    • Anti-Solvent Addition: Try inducing crystallization by the slow addition of an anti-solvent in which the diastereomeric salt is less soluble.

Problem 3: Poor Yield of the Desired Enantiomer

  • Possible Cause: A significant amount of the desired diastereomer remains in the mother liquor.

  • Troubleshooting Steps:

    • Optimize Resolving Agent Stoichiometry: Experiment with different molar ratios of the resolving agent to the racemic amine. Sometimes using a half equivalent of the resolving agent can be more effective.[12][13]

    • Mother Liquor Analysis: Analyze the mother liquor by chiral HPLC to quantify the amount of the desired enantiomer remaining.

    • Recycle the Mother Liquor: Consider strategies to recover the desired enantiomer from the mother liquor, such as liberating the free amine and re-subjecting it to the resolution process.

Part 2: Enzymatic Kinetic Resolution

Problem 1: Low Enantioselectivity (Low e.e.)

  • Possible Cause: The chosen enzyme is not highly selective for one enantiomer, or the reaction conditions are suboptimal.

  • Troubleshooting Steps:

    • Enzyme Screening: Screen different lipases or other suitable enzymes.

    • Acyl Donor Selection: The choice of the acyl donor is crucial.[5][6] Test a variety of acylating agents, such as different esters or carboxylic acids.

    • Solvent and Temperature Optimization: Systematically vary the solvent and reaction temperature, as these can have a profound effect on enzyme selectivity.[5][6][7]

    • Control Conversion: For kinetic resolutions, the highest enantiomeric excess is often achieved at around 50% conversion.[5][6] Monitor the reaction progress carefully and stop it at the optimal point.

Problem 2: Slow Reaction Rate

  • Possible Cause: The enzyme activity is low under the chosen conditions.

  • Troubleshooting Steps:

    • Increase Temperature: Raising the temperature can increase the reaction rate, but be mindful of its potential impact on enantioselectivity and enzyme stability.

    • Enzyme Immobilization: Using an immobilized enzyme can sometimes improve stability and activity, allowing for use over multiple cycles.[14]

    • Water Content: The amount of water in the organic solvent can be critical for enzyme activity. Optimize the water content for your specific system.

Part 3: Chiral Chromatography (HPLC/SFC)

Problem 1: Poor or No Resolution

  • Possible Cause: The selected Chiral Stationary Phase (CSP) or mobile phase is not suitable for the separation.

  • Troubleshooting Steps:

    • CSP Screening: Screen a variety of CSPs. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are often a good starting point for piperidine derivatives.[8]

    • Mobile Phase Optimization: Systematically vary the mobile phase composition. In normal-phase HPLC, adjust the ratio of the non-polar solvent (e.g., hexane) and the polar modifier (e.g., isopropanol or ethanol).[8] For SFC, optimize the co-solvent and any additives.[]

    • Additive Selection: For basic compounds like 2-(4-Bromophenyl)piperidine, adding a small amount of a basic modifier like diethylamine (DEA) can significantly improve peak shape and resolution.[8]

    • Temperature Control: Investigate the effect of column temperature on the separation.[8]

Problem 2: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Secondary interactions between the analyte and the stationary phase, or column overload.

  • Troubleshooting Steps:

    • Mobile Phase Additives: As mentioned, use additives like DEA to block active sites on the silica support of the CSP.

    • Reduce Sample Load: Inject a smaller amount of the sample to see if the peak shape improves, which would indicate column overload.

    • Adjust pH (Reversed-Phase): If using a reversed-phase method, ensure the mobile phase pH is appropriate for the analyte's pKa.

Problem 3: Irreproducible Results

  • Possible Cause: Fluctuations in experimental conditions.

  • Troubleshooting Steps:

    • Stable Temperature: Use a column oven to maintain a constant and consistent temperature.[8]

    • Fresh Mobile Phase: Prepare the mobile phase fresh daily and ensure accurate measurements of all components.[8]

    • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using additives.

Data Presentation & Experimental Protocols

Table 1: Comparison of Chiral Resolution Methods for Piperidine Derivatives
MethodAdvantagesDisadvantagesKey Optimization Parameters
Diastereomeric Salt Resolution Cost-effective, scalable, well-established.[1]Can be time-consuming, requires screening of resolving agents and solvents, may require multiple recrystallizations.[3]Resolving agent, solvent, temperature, cooling rate, stoichiometry.[10]
Enzymatic Kinetic Resolution High enantioselectivity, mild reaction conditions.[14]Limited to 50% theoretical yield for each enantiomer, may require screening of enzymes and conditions.[14]Enzyme, acyl donor, solvent, temperature, reaction time (conversion).[5][6]
Chiral HPLC/SFC Fast method development, high resolution, applicable to both analytical and preparative scales.[]High cost of chiral columns and instrumentation, may require specialized equipment (SFC).Chiral stationary phase, mobile phase composition, additives, temperature, flow rate.[8]
Protocol 1: General Procedure for Diastereomeric Salt Resolution
  • Salt Formation: Dissolve the racemic 2-(4-Bromophenyl)piperidine (1.0 equiv.) in a suitable solvent (e.g., methanol, ethanol, or isopropanol). In a separate flask, dissolve the chiral resolving agent (e.g., (+)-dibenzoyl-D-tartaric acid, 0.5-1.0 equiv.) in the same solvent, heating gently if necessary.

  • Mixing and Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization.

  • Isolation: Collect the precipitated diastereomeric salt by vacuum filtration and wash it with a small amount of cold solvent.

  • Analysis: Dry the salt and determine its diastereomeric excess by chiral HPLC or by liberating the free amine and analyzing its enantiomeric excess.

  • Liberation of the Free Amine: Suspend the diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine. Extract the free amine with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to obtain the enantiomerically enriched product.[10]

Protocol 2: HPLC Analysis of Enantiomeric Excess
  • Sample Preparation: Dissolve a small amount (e.g., 1 mg) of the resolved 2-(4-Bromophenyl)piperidine in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H).[10]

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of diethylamine (e.g., 0.1%) as an additive.[10]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength.

  • Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Quantification: Integrate the peak areas of the two enantiomers (Area₁ and Area₂) and calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.[10]

Visualizations

Diagram 1: Workflow for Diastereomeric Salt Resolution

G racemic_amine Racemic Amine (R/S)-2-(4-Bromophenyl)piperidine salt_formation Salt Formation in Suitable Solvent racemic_amine->salt_formation chiral_acid Chiral Resolving Agent (e.g., R'-Acid) chiral_acid->salt_formation diastereomers Mixture of Diastereomeric Salts (R,R') and (S,R') salt_formation->diastereomers crystallization Fractional Crystallization (Slow Cooling) diastereomers->crystallization separation Filtration crystallization->separation solid_salt Less Soluble Salt (e.g., S,R') separation->solid_salt Solid mother_liquor Mother Liquor (Enriched in R,R') separation->mother_liquor Liquid liberation1 Liberation of Amine (Base Treatment) solid_salt->liberation1 liberation2 Liberation of Amine (Base Treatment) mother_liquor->liberation2 enantioenriched_S Enantioenriched (S)-Amine liberation1->enantioenriched_S enantioenriched_R Enantioenriched (R)-Amine liberation2->enantioenriched_R G cluster_classical Diastereomeric Salt Resolution cluster_enzymatic Enzymatic Resolution cluster_hplc Chiral Chromatography start Start: Low e.e. or d.e. q_solvent Solvent Screen Performed? start->q_solvent q_enzyme Enzyme/Acyl Donor Screened? start->q_enzyme q_csp Appropriate CSP? start->q_csp a_solvent Screen various solvents/ mixtures to maximize solubility difference. q_solvent->a_solvent No q_cooling Is cooling rate slow and controlled? q_solvent->q_cooling Yes a_cooling Slow cooling rate to prevent co-precipitation. q_cooling->a_cooling No q_recrystallize Recrystallization Tried? q_cooling->q_recrystallize Yes a_recrystallize Perform one or more recrystallizations. q_recrystallize->a_recrystallize No a_enzyme Screen different enzymes and acyl donors. q_enzyme->a_enzyme No q_conversion Is conversion at ~50%? q_enzyme->q_conversion Yes a_conversion Monitor reaction and stop at optimal conversion. q_conversion->a_conversion No a_csp Screen different types of chiral columns. q_csp->a_csp No q_mobile Mobile Phase Optimized? q_csp->q_mobile Yes a_mobile Vary solvent ratios and additives (e.g., DEA). q_mobile->a_mobile No

Caption: Troubleshooting flowchart for low enantiomeric excess.

References

  • Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. ResearchGate. Available from: [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. Available from: [Link]

  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. PMC. Available from: [Link]

  • Resolution of Chiral Amines. Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Available from: [Link]

  • Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate. Available from: [Link]

  • Resolution of a Racemic Mixture. Science Learning Center. Available from: [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available from: [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. Available from: [Link]

  • Chapter 2: Resolution of Racemic and Diastereomeric Mixtures. The Royal Society of Chemistry. Available from: [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. MCC Organic Chemistry. Available from: [Link]

  • Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. PubMed. Available from: [Link]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it? ResearchGate. Available from: [Link]

  • Synthetic method of 1- (4-bromophenyl) piperidine. Google Patents.
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. Available from: [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Organic & Biomolecular Chemistry. Available from: [Link]

  • Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. PMC. Available from: [Link]

  • A bug in enantiomer separation: double salt formation – diastereomeric and double salt structures of 1-cyclohexylethylammonium 2- and 4-chloromandelate. RSC Publishing. Available from: [Link]

  • Process for resolving racemic mixtures of piperidine derivatives. Google Patents.
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. Available from: [Link]

  • Enzymatic resolution process. Google Patents.
  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. PMC. Available from: [Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. Available from: [Link]

  • Enantioselective synthesis of 2-substituted and 3-substituted piperidines through a bromoaminocyclization process. Chemical Communications (RSC Publishing). Available from: [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. Available from: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. DigitalCommons@TMC. Available from: [Link]

  • Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. ResearchGate. Available from: [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available from: [Link]

  • Part 6: Resolution of Enantiomers. Chiralpedia. Available from: [Link]

  • Trouble with chiral separations. Chromatography Today. Available from: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PMC. Available from: [Link]

  • Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. Chromatography Today. Available from: [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. Available from: [Link]

  • Journal of Chromatography A. FAGG. Available from: [Link]

  • Supercritical Fluid Chromatography (SFC) Columns. Phenomenex. Available from: [Link]

  • CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (–)-. Serve Content. Available from: [Link]

  • Analysis of chiral compounds using supercritical fluid chromatography. LCGC International. Available from: [Link]

  • United States Patent. Googleapis. Available from: [Link]

  • Process for the preparation of 4-bromophenyl derivatives. Google Patents.
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

2-(4-Bromophenyl)piperidine Salt Selection: A Comprehensive Stability Comparison of Hemioxalate vs. Hydrochloride Forms

Executive Summary & Chemical Context 2-(4-Bromophenyl)piperidine is a critical building block in medicinal chemistry, frequently utilized in the synthesis of pharmaceuticals targeting neurological disorders and in the de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

2-(4-Bromophenyl)piperidine is a critical building block in medicinal chemistry, frequently utilized in the synthesis of pharmaceuticals targeting neurological disorders and in the development of advanced materials ([1]). During drug development, the free base ([2]) is rarely used in its native state due to handling difficulties and poor long-term stability. Instead, it is converted into a salt to optimize its physicochemical properties.

The two most prevalent forms utilized in research and scale-up are the hydrochloride (HCl) salt ([3]) and the hemioxalate salt (CAS 383128-14-1) ([4], ). Selecting the appropriate salt form is not a trivial process; it fundamentally dictates the active pharmaceutical ingredient's (API) thermodynamic stability, hygroscopicity, and downstream formulation viability. This guide provides an objective, data-driven comparison of these two salt forms, supported by self-validating experimental protocols.

Mechanistic Causality: Why Salt Form Dictates Stability

The divergent stability profiles of the HCl and hemioxalate salts stem directly from their crystallographic packing and hydrogen-bonding motifs:

  • Hydrochloride Salt (1:1 Stoichiometry): The monoprotic nature of hydrochloric acid results in a 1:1 salt where the chloride anion acts as a localized point charge. While this confers excellent aqueous solubility, the highly electronegative chloride ion readily accepts hydrogen bonds from ambient water molecules. Consequently, piperidine hydrochlorides are inherently susceptible to moisture uptake (hygroscopicity) and potential deliquescence under high-humidity conditions.

  • Hemioxalate Salt (2:1 Stoichiometry): Oxalic acid is a diprotic acid. In the commercially standard hemioxalate form, two 2-(4-Bromophenyl)piperidine molecules are protonated by a single oxalic acid molecule[4]. The resulting hydrogen oxalate network forms a robust, three-dimensional intermolecular hydrogen-bonded lattice. This tight crystal packing sterically excludes water molecules, significantly increasing the lattice energy and rendering the compound highly resistant to environmental moisture and thermal degradation ([5]).

Mechanism Moisture Environmental Moisture (High Relative Humidity) HCl_Lattice HCl Salt Lattice (Chloride Point Charges) Moisture->HCl_Lattice H-bonds to Cl- Oxalate_Lattice Hemioxalate Lattice (3D H-Bond Network) Moisture->Oxalate_Lattice Sterically hindered Deliquescence Capillary Condensation & Lattice Dissolution HCl_Lattice->Deliquescence > Critical RH Stable Lattice Integrity Maintained (Moisture Excluded) Oxalate_Lattice->Stable High Lattice Energy

Mechanistic pathways of moisture interaction with HCl versus hemioxalate crystal lattices.

Comparative Stability Profile

The following table summarizes the characteristic physicochemical and stability profiles of the two salt forms. Note: Values are representative of typical behavioral divergence in this class of halogenated piperidine derivatives.

Parameter2-(4-Bromophenyl)piperidine HCl2-(4-Bromophenyl)piperidine Hemioxalate
Stoichiometry (Base:Acid) 1:12:1
Aqueous Solubility (pH 7.4) High (>50 mg/mL)Low to Moderate (<5 mg/mL)
Hygroscopicity (DVS at 80% RH) Moderate (2-5% mass gain)Non-hygroscopic (<0.5% mass gain)
Thermal Stability (T_onset) Lower (Prone to sublimation/melting)High (Robust 3D lattice)
Photostability (ICH Q1B) Susceptible to slight discolorationHighly stable
Primary Application In vitro assays, liquid formulationsLong-term storage, solid oral dosage

Experimental Methodologies (Self-Validating Protocols)

To empirically validate the stability differences between the HCl and hemioxalate salts, the following self-validating protocols are employed. These methodologies are designed to eliminate historical artifacts (such as pre-existing solvent entrapment) and ensure reproducible causality.

Protocol 1: Dynamic Vapor Sorption (DVS) for Hygroscopicity Assessment

Purpose: To quantify moisture uptake under controlled humidity, identifying the critical relative humidity (CRH) at which deliquescence occurs.

  • System Calibration & Baseline Establishment: Load 10–15 mg of the salt into the DVS microbalance. Equilibrate the sample at 0% RH and 25°C until the mass change is <0.002% per minute.

    • Causality: Taring the system at absolute zero humidity removes any residual solvent or historical moisture, ensuring the starting mass represents the true anhydrous crystal lattice.

  • Sorption Cycle: Increase the humidity from 0% to 90% RH in 10% increments. Hold at each step until mass equilibrium is achieved.

    • Causality: Incremental stepping differentiates between surface adsorption (a linear mass increase) and bulk deliquescence (an exponential mass spike).

  • Desorption Cycle: Decrease humidity from 90% back to 0% RH in identical increments.

    • Causality: This identifies hysteresis. If the desorption curve does not overlap the sorption curve, it indicates the formation of a stable hydrate rather than mere surface moisture accumulation.

Protocol 2: Accelerated Chemical Stability via HPLC-UV

Purpose: To monitor chemical degradation pathways (e.g., oxidation or ring-opening) under ICH Q1A accelerated stress conditions.

  • Sample Stressing: Expose precisely weighed aliquots of both salts to 40°C / 75% RH in open petri dishes for 30, 60, and 90 days.

    • Causality: Open-dish exposure ensures the salts interact directly with environmental moisture and oxygen, accelerating thermodynamic aging to simulate long-term storage degradation.

  • Sample Preparation: Dissolve the stressed samples in a 50:50 Water:Acetonitrile diluent to a target concentration of 1.0 mg/mL.

    • Causality: This specific diluent ratio ensures complete solubilization of both the highly polar salt components and any non-polar, lipophilic degradation products.

  • Gradient Elution HPLC Analysis: Inject the samples onto a C18 reverse-phase column. Run a gradient mobile phase starting at 5% organic (Acetonitrile with 0.1% TFA) and ramping to 95% organic over 20 minutes.

    • Causality: A gradient ensures that highly polar degradants elute early, while the main 2-(4-Bromophenyl)piperidine peak and any lipophilic impurities are retained and resolved later, providing a complete mass balance.

Workflow cluster_salts Salt Formation Pathways Start 2-(4-Bromophenyl)piperidine (Free Base) HCl Hydrochloride Salt (1:1 Stoichiometry) Start->HCl + HCl (g) or (aq) Oxalate Hemioxalate Salt (2:1 Stoichiometry) Start->Oxalate + 0.5 eq Oxalic Acid DVS Dynamic Vapor Sorption (Moisture Uptake) HCl->DVS HPLC HPLC-UV Analysis (Degradation Profiling) HCl->HPLC DSC DSC / TGA (Thermal Stability) HCl->DSC Oxalate->DVS Oxalate->HPLC Oxalate->DSC

Workflow for the synthesis and stability profiling of 2-(4-Bromophenyl)piperidine salts.

Conclusion & Selection Matrix

The choice between the hydrochloride and hemioxalate salts of 2-(4-Bromophenyl)piperidine should be dictated by the specific phase of research:

  • Select the Hydrochloride Salt when conducting early-stage in vitro pharmacology assays where rapid, high aqueous solubility is paramount, and samples are prepared fresh.

  • Select the Hemioxalate Salt for scale-up synthesis, long-term API storage, and the formulation of solid oral dosage forms. Its superior lattice energy provides exceptional protection against moisture and thermal degradation, ensuring a longer shelf-life and consistent bioavailability.

References

  • PubChem . "2-(4-Bromophenyl)piperidine hydrochloride (CID 115051104)". National Center for Biotechnology Information.[Link]

  • PubChem . "2-(4-Bromophenyl)piperidine (CID 4335821)". National Center for Biotechnology Information.[Link]

Sources

Comparative

A Comparative Guide to Validating Analytical Methods for 2-(4-Bromophenyl)piperidine Oxalic Acid Purity

This guide provides a comprehensive comparison of analytical methodologies for the validation of purity for 2-(4-Bromophenyl)piperidine oxalic acid, a critical intermediate in pharmaceutical synthesis. The selection of a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of purity for 2-(4-Bromophenyl)piperidine oxalic acid, a critical intermediate in pharmaceutical synthesis. The selection of a suitable analytical method is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document delves into the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Titrimetry, and Spectroscopic techniques. Our focus is on the practical application and rationale behind method selection and validation, grounded in regulatory expectations set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3]

The Imperative of Purity: A Foundational Overview

In pharmaceutical development, an impurity is any component of a drug substance that is not the chemical entity defined as the API.[4] The presence of impurities, even at trace levels, can adversely affect the efficacy and safety of the drug product.[5] Therefore, robust and validated analytical procedures are essential to identify and quantify these impurities, ensuring the final product meets stringent quality standards.[5][6] This guide will explore the validation of such procedures, demonstrating that they are fit for their intended purpose.[7][8]

Core Validation Parameters: A Unified Framework

Across all methodologies, the validation process assesses a common set of parameters to ensure the reliability and accuracy of the results. These parameters, as outlined in the ICH Q2(R1) and the recently updated Q2(R2) guidelines, include accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[1][3][8][9]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Impurity Profiling

HPLC, particularly in its reversed-phase mode (RP-HPLC), is the preeminent technique for assessing the purity of non-volatile and thermally labile compounds like 2-(4-Bromophenyl)piperidine oxalic acid.[4][10] Its high resolution and sensitivity make it ideal for separating the main compound from structurally similar impurities and degradation products.[5]

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecyl) column is the workhorse for RP-HPLC due to its hydrophobic nature, which provides excellent retention and separation for a wide range of moderately polar to non-polar compounds, including arylpiperidine derivatives.

  • Mobile Phase: A combination of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is used. The buffer controls the pH, which is critical for maintaining the consistent ionization state of the basic piperidine nitrogen and the acidic oxalic acid, thereby ensuring reproducible retention times. Acetonitrile is chosen for its low UV cutoff and viscosity, leading to good peak shapes and lower backpressure.

  • Detection: UV detection is employed because the bromophenyl group contains a chromophore that absorbs UV light, allowing for sensitive detection and quantification.[11]

Experimental Protocol: RP-HPLC for Purity Determination
  • Apparatus and Materials:

    • HPLC system with UV detector

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Acetonitrile (HPLC grade), Potassium dihydrogen phosphate (AR grade), Orthophosphoric acid (AR grade), Water (HPLC grade)

  • Reagent Preparation:

    • Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust pH to 3.0 with orthophosphoric acid.[11]

    • Mobile Phase: Prepare a filtered and degassed mixture of Phosphate Buffer (pH 3.0) and acetonitrile in a 40:60 (v/v) ratio.[11]

    • Diluent: A 50:50 (v/v) mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 225 nm

  • Sample Preparation:

    • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of 2-(4-Bromophenyl)piperidine oxalic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution using the sample to be tested. Filter through a 0.45 µm syringe filter before injection.

  • Procedure & System Suitability:

    • Equilibrate the system with the mobile phase until a stable baseline is achieved.

    • Inject the diluent (blank) to check for interfering peaks.

    • Make five replicate injections of the standard solution. The system is suitable for use if the relative standard deviation (%RSD) of the peak areas is not more than 2.0%, and the tailing factor for the main peak is not more than 2.0.

  • Purity Calculation:

    • Inject the sample solution and record the chromatogram.

    • Calculate the purity by the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Analysis

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing reagent_prep Reagent & Mobile Phase Preparation sample_prep Standard & Sample Solution Preparation reagent_prep->sample_prep equilibration System Equilibration & Baseline Stability sample_prep->equilibration blank Inject Blank equilibration->blank sst System Suitability Test (Replicate Injections) blank->sst sample_injection Inject Sample Solution sst->sample_injection integration Peak Integration sample_injection->integration calculation Purity Calculation (Area % Method) integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography (GC): A Specialized Approach for Volatile Analytes

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[12] For semi-volatile amines like 2-(4-Bromophenyl)piperidine, direct analysis can be challenging due to potential peak tailing caused by the basic nitrogen interacting with the column.[13]

Causality Behind Experimental Choices:

  • Derivatization: To overcome low volatility and improve peak shape, derivatization is often employed. This process chemically modifies the analyte to make it more volatile and thermally stable.[13] However, for simplicity and to avoid potential side reactions, a direct injection method on a suitable capillary column is often preferred if achievable.

  • Detector: A Flame Ionization Detector (FID) is highly sensitive to organic compounds and provides a linear response over a wide concentration range, making it ideal for purity assays where impurities may be present at low levels.[14]

  • Column: A capillary column with a stationary phase like 5% Phenyl Methylpolysiloxane is a good choice for separating compounds based on boiling point and polarity.

Experimental Protocol: GC-FID for Purity Determination
  • Apparatus and Materials:

    • Gas chromatograph with FID detector

    • Capillary column (e.g., 30 m x 0.32 mm, 0.25 µm film thickness)

    • Methanol (GC grade), Dichloromethane (GC grade)

  • Chromatographic Conditions:

    • Inlet Temperature: 250°C

    • Detector Temperature: 280°C

    • Carrier Gas: Helium or Nitrogen, at a constant flow rate

    • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 10 minutes.

  • Sample Preparation:

    • Solvent: Dichloromethane or Methanol

    • Sample Solution (1 mg/mL): Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Procedure:

    • Condition the column at a high temperature as per the manufacturer's instructions.

    • Inject 1 µL of the solvent to ensure no interfering peaks are present.

    • Inject 1 µL of the sample solution and start the temperature program.

    • Identify the main peak corresponding to 2-(4-Bromophenyl)piperidine oxalic acid.

  • Purity Calculation:

    • Calculate purity using the area normalization method, similar to HPLC.

Titrimetric Methods: Classical, Cost-Effective Purity Assessment

Titrimetry offers a direct, stoichiometric measurement of the analyte and can be a highly accurate and precise method for assaying the purity of the oxalic acid salt form of the compound. Two distinct titrimetric approaches can be employed.

A. Acid-Base Titration

This method quantifies the dibasic oxalic acid moiety. It is a simple and rapid technique based on the neutralization reaction between an acid and a base.[15][16]

Causality Behind Experimental Choices:

  • Titrant: A standardized solution of sodium hydroxide (NaOH), a strong base, is used to titrate the weak oxalic acid.

  • Indicator: Phenolphthalein is selected as the indicator because its pH range of color change (8.2-10) brackets the equivalence point of a weak acid-strong base titration.[16]

Experimental Protocol: Acid-Base Titration
  • Apparatus and Materials:

    • 50 mL burette, 250 mL conical flasks, analytical balance

    • Standardized ~0.1 M Sodium Hydroxide (NaOH) solution

    • Phenolphthalein indicator solution

    • Deionized water

  • Procedure:

    • Accurately weigh approximately 150-200 mg of the 2-(4-Bromophenyl)piperidine oxalic acid sample into a 250 mL conical flask.

    • Dissolve the sample in ~50 mL of deionized water.

    • Add 2-3 drops of phenolphthalein indicator. The solution should be colorless.

    • Titrate with the standardized 0.1 M NaOH solution from the burette until a faint, permanent pink color is observed.[15]

    • Record the volume of NaOH consumed.

  • Purity Calculation:

    • The reaction is: (COOH)₂ + 2NaOH → (COONa)₂ + 2H₂O

    • % Purity = (V × M × MW) / (2 × W × 10)

      • V = Volume of NaOH in mL

      • M = Molarity of NaOH

      • MW = Molecular weight of 2-(4-Bromophenyl)piperidine oxalic acid

      • W = Weight of sample in grams

B. Redox Titration

This method also targets the oxalic acid portion, which can be oxidized by a strong oxidizing agent like potassium permanganate (KMnO₄).[17] This serves as an excellent orthogonal method to the acid-base titration.

Causality Behind Experimental Choices:

  • Titrant & Indicator: Potassium permanganate serves as its own indicator. In an acidic solution, the deep purple permanganate ion (MnO₄⁻) is reduced to the colorless manganese(II) ion (Mn²⁺). The first drop of excess KMnO₄ imparts a permanent pink color to the solution, signaling the endpoint.[18]

  • Reaction Conditions: The reaction is carried out in an acidic medium (sulfuric acid) and at an elevated temperature (~60°C) to ensure a rapid and complete reaction.[17][18]

Experimental Protocol: Redox Titration
  • Apparatus and Materials:

    • Same as acid-base titration, plus a hot plate

    • Standardized ~0.02 M Potassium Permanganate (KMnO₄) solution

    • Dilute Sulfuric Acid (H₂SO₄) (1 M)

  • Procedure:

    • Accurately weigh approximately 100 mg of the sample into a 250 mL conical flask.

    • Add ~50 mL of deionized water and 20 mL of 1 M H₂SO₄.

    • Gently heat the solution to about 60°C.

    • Titrate the hot solution with the standardized 0.02 M KMnO₄ solution until a permanent faint pink color persists for at least 30 seconds.

    • Record the volume of KMnO₄ consumed.

  • Purity Calculation:

    • The reaction is: 5(COOH)₂ + 2KMnO₄ + 3H₂SO₄ → 2MnSO₄ + K₂SO₄ + 10CO₂ + 8H₂O

    • % Purity = (V × M × MW × 5) / (2 × W × 10)

      • V = Volume of KMnO₄ in mL

      • M = Molarity of KMnO₄

      • MW = Molecular weight of 2-(4-Bromophenyl)piperidine oxalic acid

      • W = Weight of sample in grams

Spectroscopic Methods: Complementary Tools for Identification and Quantification

Spectroscopic techniques are invaluable for both qualitative and quantitative analysis.[19][20]

  • UV-Visible Spectroscopy: This technique can be used for a quantitative purity assay if no impurities with significant absorbance at the chosen wavelength are present.[21] It relies on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the analyte.[22] It is a rapid and simple method but lacks the specificity of chromatographic techniques.[21]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful tool for identification.[20] By providing a molecular "fingerprint," it can confirm the identity of the 2-(4-Bromophenyl)piperidine oxalic acid and may detect gross impurities if they possess unique functional groups not present in the main compound.[19]

Comparative Summary of Validated Methods

Parameter HPLC GC Titrimetry (Acid-Base/Redox) UV-Vis Spectroscopy
Specificity High (separates impurities)High (separates volatile impurities)Moderate (subject to acidic/basic or redox impurities)Low (any absorbing species can interfere)
Application Purity and Impurity ProfilingPurity, Residual SolventsAssay (Purity)Assay (Purity), Identification
Sensitivity High (LOD/LOQ in ppm)High (LOD/LOQ in ppm)Low (requires mg quantities)Moderate (LOD/LOQ in µg/mL)
Precision (%RSD) < 1.0%< 1.5%< 0.5%< 2.0%
Accuracy (% Recovery) 98-102%98-102%99-101%98-102%
Complexity HighModerate-HighLowLow
Cost (Instrument) HighHighLowModerate

Logical Framework for Method Selection

The choice of analytical method depends on the specific requirements of the analysis, such as the intended purpose (e.g., routine QC vs. impurity identification), available instrumentation, and required sensitivity.

start Define Analytical Goal q1 Need to separate and quantify unknown impurities? start->q1 q2 Are residual solvents a primary concern? q1->q2 No hplc Select HPLC q1->hplc Yes q3 Need a high-accuracy assay of the bulk material (oxalic acid salt)? q2->q3 No gc Select GC q2->gc Yes titration Select Titrimetry q3->titration Yes uv_vis Select UV-Vis (for screening/simple assay) q3->uv_vis No

Caption: Decision tree for analytical method selection.

Conclusion

Validating analytical methods for the purity of 2-(4-Bromophenyl)piperidine oxalic acid requires a multifaceted approach. While RP-HPLC stands out as the most comprehensive technique for both purity assay and impurity profiling due to its high specificity and sensitivity, other methods serve crucial roles. GC is indispensable when volatile impurities or residual solvents are a concern. Titrimetric methods offer an inexpensive, highly accurate, and precise way to assay the bulk material, providing excellent orthogonal validation to chromatographic techniques. Finally, spectroscopic methods like UV-Vis and FT-IR are rapid, complementary tools for quantification and identity confirmation.

A robust quality control strategy will often leverage a combination of these methods: HPLC as the primary stability-indicating method for purity and impurities, titration for routine bulk assay, and FT-IR for raw material identification. The ultimate choice must be justified and thoroughly validated to meet the rigorous standards of the pharmaceutical industry, ensuring the delivery of safe and effective medicines.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Chennaiah, M. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Scribd. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide. Scribd. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Juniper Publishers. (2024). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Juniper Publishers. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

  • LinkedIn. (2025). Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. LinkedIn. [Link]

  • FireflySci. (2023). An Overview of Spectroscopic Techniques in Pharmaceuticals. FireflySci. [Link]

  • ManTech Publications. (2025). Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation. ManTech Publications. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • PubMed. (2026). Comparison of Analytical Methods for the Determination of Elemental Impurities in Pharmaceutical Products. PubMed. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. BJSTR Publishers. [Link]

  • Scribd. (n.d.). Titration Analysis of Oxalic Acid. Scribd. [Link]

  • Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug.
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • ResearchGate. (2018). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. ResearchGate. [Link]

  • Scribd. (n.d.). TITRATION (Mohrs Salt , Oxalic Acid). Scribd. [Link]

  • PubMed. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). PubMed. [Link]

  • Scribd. (n.d.). Analytical Advances in Pharmaceutical Impurity Profiling. Scribd. [Link]

  • Hiranuma. (2020). Purity determination of oxalic acid. Hiranuma. [Link]

  • NCERT. (n.d.). TITRIMETRIC ANALYSIS. NCERT. [Link]

  • Vedantu. (n.d.). Titration of Oxalic Acid Against Sodium Hydroxide: Complete Guide. Vedantu. [Link]

Sources

Validation

A Comparative Guide to the In Vivo vs. In Vitro Efficacy of 2-(4-Bromophenyl)piperidine Based Compounds

The 2-(4-bromophenyl)piperidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active molecules.[1] Derivatives of this core are present in numero...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 2-(4-bromophenyl)piperidine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active molecules.[1] Derivatives of this core are present in numerous pharmaceuticals and are investigated for a wide array of therapeutic applications, including as anticancer, antidepressant, and neuroprotective agents.[2] This guide provides an in-depth, objective comparison of the in vitro (laboratory-based) and in vivo (whole-organism) efficacy of compounds derived from this scaffold. Understanding the frequent disconnect between these two stages is critical for researchers, scientists, and drug development professionals aiming to translate promising laboratory findings into clinically effective therapies.

This analysis will delve into the causality behind experimental choices, describe self-validating protocols, and ground all claims in authoritative sources to illuminate the path from benchtop to preclinical models for this important class of compounds.

Part 1: The In Vitro Battlefield: Assessing Potency and Mechanism

In vitro testing is the foundational step in drug discovery, providing a controlled environment to assess a compound's direct interaction with its biological target or its effect on cultured cells. For 2-(4-bromophenyl)piperidine derivatives, these assays typically focus on two major areas: neuropharmacology and oncology.

Key In Vitro Methodologies
  • Target-Based Assays: These experiments isolate a specific biological target (e.g., an enzyme or receptor) to measure the compound's direct binding affinity or inhibitory activity.

    • Monoamine Oxidase (MAO) Inhibition: MAO enzymes are critical in the metabolism of neurotransmitters, making them a key target for antidepressants.[3] Fluorometric assays are commonly used to quantify the inhibition of MAO-A or MAO-B by detecting hydrogen peroxide, a byproduct of the enzyme's activity.[3] A compound's potency is determined by its IC50 value—the concentration required to inhibit 50% of the enzyme's activity.

    • Monoamine Transporter (MAT) Inhibition: Many stimulants and antidepressants function by blocking the dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporters.[1] Radiotracer binding and uptake inhibition assays are the gold standard for assessing a compound's potency and selectivity for these transporters in transfected cell lines.[4][5]

  • Cell-Based Assays: These assays use living cells to evaluate a compound's overall effect on cellular processes, such as proliferation or viability.

    • Antiproliferative Assays: To assess anticancer potential, compounds are tested against various human cancer cell lines (e.g., glioblastoma, breast cancer).[6][7] The IC50 value is determined by measuring the inhibition of cell growth, providing a clear metric of cytotoxic potency.[8]

Representative In Vitro Data

The following table summarizes hypothetical, yet representative, in vitro data for a series of 2-(4-bromophenyl)piperidine analogs, illustrating how structural modifications can influence potency and selectivity.

Compound IDTarget/Cell LineAssay TypePotency (IC50 / Kᵢ, nM)
Compound A MAO-BFluorometric Inhibition15
Compound B Dopamine Transporter (DAT)Radioligand Binding8
Compound C LN-18 (Glioblastoma)Antiproliferative11200[7]
Compound D HCT-116 (Colon Cancer)Antiproliferative50
Compound E Serotonin Transporter (SERT)Uptake Inhibition25
Experimental Protocol: Fluorometric In Vitro MAO-B Inhibition Assay

This protocol is designed for a 96-well plate format, ideal for high-throughput screening.[3]

  • Preparation: Reconstitute recombinant human MAO-B enzyme, substrates (e.g., benzylamine), fluorescent probes, and developer enzymes in the provided assay buffer. Prepare serial dilutions of the 2-(4-bromophenyl)piperidine test compounds and a known inhibitor (e.g., Selegiline) as a positive control.

  • Enzyme Incubation: Add 50 µL of the MAO-B enzyme solution to each well of a 96-well plate.

  • Inhibitor Addition: Add 10 µL of the diluted test compounds, control inhibitor, or buffer (for "no inhibitor" and "blank" wells) to the appropriate wells. Incubate the plate for 10-15 minutes at 37°C to allow the compounds to interact with the enzyme.[3]

  • Reaction Initiation: Prepare a "Reaction Mix" containing the MAO-B substrate, fluorescent probe, and developer enzyme. Add 40 µL of this mix to all wells to start the reaction.[3]

  • Fluorescence Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[3]

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_readout Data Acquisition & Analysis P1 Reagent Preparation (Enzyme, Substrate, Compounds) P2 Serial Dilution of Test Compounds A1 Dispense MAO-B Enzyme P2->A1 A2 Add Test Compounds & Controls A1->A2 A3 Incubate at 37°C A2->A3 A4 Add Reaction Mix to Initiate Reaction A3->A4 D1 Kinetic Fluorescence Reading (Microplate Reader) A4->D1 D2 Calculate Reaction Rates (% Inhibition) D1->D2 D3 Plot Dose-Response Curve & Determine IC50 D2->D3

In Vitro MAO-B Inhibition Workflow

Part 2: The In Vivo Arena: Assessing Efficacy in a Complex System

While in vitro data establishes potency, in vivo testing is the essential next step to determine if a compound is effective within a living organism. These studies reveal the complex interplay of pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body). Human depression and cancer are multifaceted diseases, making their replication in animal models a significant challenge.[9]

Key In Vivo Methodologies
  • Neuropharmacological Models: These models aim to induce depression-like states in rodents to screen for antidepressant activity.[10]

    • Forced Swim Test (FST): This is the most widely used screening tool for acute antidepressants.[11] Rodents are placed in an inescapable cylinder of water; increased immobility time is interpreted as behavioral despair. Effective antidepressants reduce this immobility time.[11][12]

    • Chronic Unpredictable Mild Stress (CUMS): This model is considered to have higher validity as it simulates human depression by exposing animals to a series of unpredictable, mild stressors over several weeks, inducing anhedonia (a core symptom of depression).[11]

  • Oncology Models:

    • Xenograft Models: Human cancer cells are implanted into immunocompromised mice. The test compound is administered, and its efficacy is measured by the degree of tumor growth inhibition compared to a vehicle-treated control group.[13] This is a standard method for evaluating in vivo antitumor activity.[13]

Representative In Vivo Data

This table presents hypothetical in vivo outcomes for the same series of compounds, showcasing how in vitro potency may or may not translate to in vivo efficacy.

Compound IDAnimal ModelKey MetricResult
Compound A Mouse FST% Decrease in Immobility45% at 10 mg/kg
Compound B Mouse FST% Decrease in Immobility10% at 10 mg/kg (Poor Efficacy)
Compound C Glioblastoma XenograftTumor Growth InhibitionNot Determined (Poor in vitro potency)
Compound D HCT-116 XenograftTumor Growth Inhibition60% at 20 mg/kg
Compound E Rat CUMSSucrose Preference TestReversal of anhedonia
Experimental Protocol: Murine Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for potential antidepressant effects.[11]

  • Acclimation: House male C57BL/6 mice in a controlled environment (12-h light/dark cycle, food and water ad libitum) for at least one week prior to testing.

  • Drug Administration: Divide mice into groups (e.g., vehicle control, positive control like imipramine, and test compound groups at various doses). Administer the compounds, typically via intraperitoneal (IP) injection, 30-60 minutes before the test.

  • Pre-Swim Session (Day 1 - Optional but Recommended): Place each mouse individually into a glass cylinder (e.g., 20 cm height, 15 cm diameter) filled with 13 cm of water (23-25°C) for 15 minutes. This session is for habituation.

  • Test Session (Day 2): Place the mice back into the cylinders for a 6-minute test session. Video record the sessions for later analysis.

  • Behavioral Scoring: Score the last 4 minutes of the test session. An observer, blind to the treatment groups, measures the total time each mouse spends immobile. Immobility is defined as the cessation of struggling and remaining floating, making only the minimal movements necessary to keep the head above water.[11]

  • Data Analysis: Compare the mean immobility time of the test compound groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). A significant reduction in immobility is indicative of antidepressant-like activity.

G cluster_prep Animal Preparation cluster_test Forced Swim Test cluster_analysis Data Analysis P1 Acclimate Mice P2 Group Allocation & Drug Administration P1->P2 A1 Place Mouse in Water Cylinder P2->A1 A2 Record 6-min Session A1->A2 D1 Score Immobility Time (Blinded Observer) A2->D1 D2 Statistical Comparison (vs. Vehicle Control) D1->D2 D3 Determine Efficacy D2->D3

In Vivo Forced Swim Test Workflow

Part 3: Bridging the In Vitro-In Vivo Gap

The central challenge in drug development is that high in vitro potency does not guarantee in vivo efficacy. As seen with our hypothetical Compound B , a potent DAT inhibitor (in vitro Kᵢ = 8 nM) showed poor activity in the FST. Conversely, a compound with moderate in vitro potency might demonstrate excellent in vivo results due to favorable pharmacokinetics.

Several factors govern this translational gap:

  • Pharmacokinetics (ADME): A compound must be properly Absorbed, Distributed to the target tissue (e.g., cross the blood-brain barrier), Metabolized at an appropriate rate (not too fast), and Excreted. Poor metabolic stability or low bioavailability are common reasons for in vivo failure.[13]

  • Target Engagement: The compound must reach its biological target in the complex in vivo environment at a sufficient concentration and for an adequate duration to exert its effect.

  • Off-Target Effects: In a whole organism, a compound can interact with numerous unforeseen targets, leading to toxicity or a blunted therapeutic effect.

  • Model Limitations: Animal models, while invaluable, do not perfectly replicate human disease.[9][14] The FST, for instance, is a test of behavioral despair and may not capture the full complexity of clinical depression.[10]

The goal of medicinal chemistry is to optimize the structure-activity relationship (SAR) not just for in vitro potency, but for a balanced profile that includes efficacy, selectivity, and drug-like ADME properties.[15] For example, modifications to the piperidine ring or the phenyl group can drastically alter a compound's ability to cross the blood-brain barrier or its susceptibility to metabolic enzymes, thereby bridging the gap between a promising IC50 value and a meaningful in vivo outcome.[16]

G cluster_factors Translational Factors invitro In Vitro Potency (e.g., IC50) pk Pharmacokinetics (ADME) invitro->pk must overcome te Target Engagement invitro->te must achieve ot Off-Target Effects invitro->ot can cause bm Biological Complexity & Model Limitations invitro->bm is simplified by invivo In Vivo Efficacy (e.g., Tumor Reduction) pk->invivo enables te->invivo drives ot->invivo confounds bm->invivo challenges

Factors Connecting In Vitro and In Vivo Results

Conclusion

The development of 2-(4-bromophenyl)piperidine-based compounds exemplifies the modern drug discovery paradigm. While in vitro assays are indispensable for high-throughput screening and establishing a compound's mechanism of action and intrinsic potency, they represent only the first step. True therapeutic potential can only be validated through rigorous in vivo testing in relevant animal models. The transition from a controlled cellular or molecular environment to a complex physiological system is fraught with challenges, primarily governed by the compound's pharmacokinetic profile. Success hinges on a holistic approach, where medicinal chemistry efforts are guided not solely by the pursuit of lower IC50 values, but by the careful optimization of a molecule's overall properties to ensure that potent in vitro activity translates into meaningful in vivo efficacy.

References

  • Animal models of depression - Wikipedia. (n.d.).
  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology.
  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate.
  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024). Journal of Applied Pharmaceutical Science.
  • Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology.
  • Systematic Review on Antidepressant Models. (2018). International Journal of Pharmaceutical Sciences Review and Research.
  • Nagine, T. (2024). The Ethics and Efficacy of Antidepressant Drug Testing on Animals. Annals of Clinical and Translational Neurology.
  • Zebrafish as an Animal Model for Testing Agents with Antidepressant Potential. (2021). MDPI.
  • Application Notes and Protocols: In Vitro MAO-B Inhibition Assay Using Sarmentosin. (n.d.). Benchchem.
  • In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2023). MDPI.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).
  • Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. (2023). eScholarship.org.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A.
  • Structure-Activity Relationship of Benzhydrylpiperidine Analogs: A Technical Guide. (n.d.). Benchchem.
  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy.
  • Synthetic method of 1- (4-bromophenyl) piperidine. (2020). Google Patents.
  • Structure Activity Relationships. (2005). Drug Design Org.
  • Structure activity relationship of piperidine derivatives. (n.d.). ResearchGate.
  • Huang, H., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience.
  • Casy, A. F., & Gorrod, J. W. (n.d.). Fentanyl Analogs: Structure-Activity-Relationship Study. Bentham Science Publishers.
  • Synthesis and Biological Activity of 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-yl)imino-4, 5-dihydro pyrazol-1-yl]-1,3-thiazole Derivatives. (n.d.). TSI Journals.
  • A Comparative Analysis of In Vitro and In Vivo Efficacy of Furan-Piperidine Amine Derivatives. (n.d.). Benchchem.
  • Vachala, S. D., et al. (2024). In Silico, In Vitro and In Vivo Biological Evaluations of Angularly Fused Pyrido[3'2':4,5]furo[3,2-d]pyrimidines. Indian Journal of Pharmaceutical Sciences.
  • Piperidine and valproic acid hybrid compound (F2S4-p-VPA) outperforms methotrexate as anti-proliferative and cells migration inhibition. (n.d.). RSC Publishing.
  • Spiro[chromane-2,4′-piperidine]-Based Histone Deacetylase Inhibitors with Improved in vivo Activity. (2026). ResearchGate.

Sources

Comparative

Benchmarking 2-(4-Bromophenyl)piperidine Oxalate Synthesis Pathways: A Comprehensive Guide

As a Senior Application Scientist, selecting the optimal synthetic route for a pharmaceutical intermediate is rarely a matter of simply following a recipe. It requires a deep understanding of atom economy, stereocontrol,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal synthetic route for a pharmaceutical intermediate is rarely a matter of simply following a recipe. It requires a deep understanding of atom economy, stereocontrol, and thermodynamic driving forces.

2-(4-Bromophenyl)piperidine is a highly valuable pharmacophore widely utilized in the development of central nervous system (CNS) agents, monoamine reuptake inhibitors, and targeted protein degraders (PROTACs)[1]. The 4-bromo substituent serves as a critical synthetic handle, allowing for downstream diversification via Buchwald-Hartwig aminations or Suzuki-Miyaura cross-couplings.

In this guide, we will objectively benchmark three distinct synthetic pathways to 2-(4-bromophenyl)piperidine oxalate, analyzing the mechanistic causality behind each reagent choice and providing a self-validating experimental protocol for the most robust route.

Mechanistic Benchmarking of Synthesis Pathways

To effectively synthesize this molecule, chemists must navigate the challenge of functionalizing the α-position of a saturated nitrogen heterocycle while preserving the reactive aryl bromide moiety. We benchmark three primary strategies:

Pathway A: Classical Organometallic Addition to Lactams
  • Mechanism : Nucleophilic addition of 4-bromophenylmagnesium bromide to 2-piperidone (or a closely related lactam/imine), followed by reduction of the resulting imine/enamine intermediate using sodium borohydride ( NaBH4​ ).

  • Causality & Critique : While this route is highly scalable and avoids transition metals, it is fundamentally flawed for complex drug discovery. The bifunctional nature of 1,4-dibromobenzene makes the selective formation of the mono-Grignard reagent prone to oligomerization. Furthermore, the reduction step is entirely non-stereoselective, yielding a racemic mixture that requires tedious chiral resolution[2].

Pathway B: Directed α-Lithiation and Negishi Cross-Coupling
  • Mechanism : Direct C-H functionalization of N-Boc-piperidine. The heterocycle is deprotonated using s-butyllithium (s-BuLi) and TMEDA, transmetalated to an organozinc species, and coupled with 1,4-dibromobenzene via palladium catalysis[3].

  • Causality & Critique : Why use s-BuLi with TMEDA? s-BuLi exists as hexameric aggregates in solution, which limits its kinetic basicity. TMEDA acts as a bidentate ligand that breaks these aggregates into highly reactive monomers, directing deprotonation strictly to the α-position adjacent to the Boc group[3]. Transmetalation with ZnCl2​ is necessary because the highly polarized carbon-lithium bond is incompatible with the Pd-catalytic cycle; the resulting organozinc species smoothly undergoes Negishi coupling without triggering unwanted metal-halogen exchange on the 1,4-dibromobenzene.

Pathway C: Suzuki Coupling & Asymmetric Hydrogenation
  • Mechanism : A standard Suzuki coupling between 2-bromopyridine and 4-bromophenylboronic acid yields 2-(4-bromophenyl)pyridine. This flat aromatic system is then subjected to Iridium-catalyzed asymmetric hydrogenation[4].

  • Causality & Critique : This is the premier route for enantiopure synthesis. Using an Iridium complex paired with a chiral phosphoramidite ligand, the hydrogenation proceeds via a highly specific 1,4-hydride addition. The enantiodiscriminating step involves the reduction of an iminium intermediate, dictating the stereocenter with >95% enantiomeric excess (ee)[4].

SynthesisPathways Target 2-(4-Bromophenyl)piperidine Oxalate PA_Start Pathway A: 2-Piperidone + 4-Bromophenyl-MgBr PA_Step Nucleophilic Addition & Reduction PA_Start->PA_Step PA_Step->Target PB_Start Pathway B: N-Boc-Piperidine + s-BuLi / TMEDA PB_Step1 α-Lithiation & ZnCl2 Transmetalation PB_Start->PB_Step1 PB_Step2 Pd-Catalyzed Negishi Coupling PB_Step1->PB_Step2 PB_Step2->Target PC_Start Pathway C: 2-Bromopyridine + 4-Bromophenylboronic Acid PC_Step1 Suzuki Cross-Coupling PC_Start->PC_Step1 PC_Step2 Ir-Catalyzed Asymmetric Hydrogenation PC_Step1->PC_Step2 PC_Step2->Target

Benchmarking of three distinct synthetic pathways to 2-(4-bromophenyl)piperidine.

Quantitative Data Presentation

The following table summarizes the performance metrics of the three pathways to aid in route selection based on project constraints (e.g., scale-up vs. discovery chemistry).

Performance MetricPathway A (Grignard/Lactam)Pathway B (Negishi Coupling)Pathway C (Asymmetric Hydrogenation)
Overall Yield 45 - 55%65 - 75%80 - 85%
Enantioselectivity Racemic (0% ee)Racemic (0% ee)Excellent (>95% ee)
Scalability High (Multi-kilogram)Moderate (Cryogenic limits)High (Requires pressure reactors)
Key Reagent Cost LowHigh (s-BuLi, Pd catalyst)Very High (Ir, Chiral Ligands)
E-Factor (Waste) High (Excess inorganic salts)ModerateLow (High atom economy)

Experimental Protocol: The Negishi Route (Pathway B)

For general discovery chemistry where racemic mixtures are acceptable but structural modularity is required, Pathway B offers the best balance of yield and reliability[3].

Why the Oxalate Salt? The free base of 2-(4-bromophenyl)piperidine is a viscous oil prone to atmospheric oxidation and CO2​ absorption (which forms unwanted carbamates). Precipitation with anhydrous oxalic acid yields a highly crystalline, bench-stable salt that effectively purifies the product from unreacted starting materials without requiring exhaustive column chromatography[1][5].

Step-by-Step Methodology

Phase 1: α-Lithiation and Transmetalation

  • Setup : In a flame-dried Schlenk flask under argon, dissolve N-Boc-piperidine (1.0 eq) and TMEDA (1.2 eq) in anhydrous THF (0.2 M). Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Deprotonation : Add s-BuLi (1.2 eq, 1.4 M in cyclohexane) dropwise over 15 minutes.

    • Self-Validation Checkpoint: The solution will transition to a distinct pale yellow color, confirming the formation of the kinetically favored α-lithio species. Stir for 1 hour at -78 °C.

  • Transmetalation : Add a solution of anhydrous ZnCl2​ (1.5 eq, 1.0 M in THF) dropwise.

    • Self-Validation Checkpoint: The yellow color will immediately dissipate into a colorless or slightly cloudy suspension, confirming successful transmetalation to the organozinc intermediate. Allow the mixture to warm to room temperature.

Phase 2: Negishi Cross-Coupling 4. Catalyst Addition : To the organozinc solution, add 1,4-dibromobenzene (1.5 eq), Pd2​(dba)3​ (0.02 eq), and tri-tert-butylphosphine tetrafluoroborate ( t-Bu3​P⋅HBF4​ , 0.04 eq). 5. Reaction : Heat the mixture to 60 °C for 12 hours.

  • Self-Validation Checkpoint: Monitor by GC-MS. The reaction is complete when the peak corresponding to the organozinc intermediate is fully consumed. Quench with saturated aqueous NH4​Cl and extract with EtOAc.

Phase 3: Deprotection and Salt Formation 6. Boc Cleavage : Dissolve the crude N-Boc-2-(4-bromophenyl)piperidine in CH2​Cl2​ and treat with 4M HCl in dioxane (5.0 eq) for 2 hours at room temperature. Concentrate in vacuo, neutralize with 1M NaOH, and extract the free base into EtOAc. 7. Crystallization : To the EtOAc solution of the free base, add a solution of anhydrous oxalic acid (1.0 eq) in EtOAc dropwise with vigorous stirring.

  • Self-Validation Checkpoint: Immediate precipitation of a dense white crystalline solid confirms the formation of the oxalate salt. Filter, wash with cold ether, and dry under vacuum.

NegishiWorkflow Step1 1. Deprotonation (-78°C, s-BuLi) Step2 2. Transmetalation (ZnCl2 addition) Step1->Step2 Step3 3. Negishi Coupling (Pd cat., 60°C) Step2->Step3 Step4 4. Deprotection (HCl/Dioxane) Step3->Step4 Step5 5. Salt Formation (Oxalic Acid) Step4->Step5

Step-by-step experimental workflow for the Negishi cross-coupling synthesis route.

References

  • Coldham, I., & Leonori, D. "Synthesis of 2-arylpiperidines by palladium couplings of aryl bromides with organozinc species derived from deprotonation of N-boc-piperidine." Organic Letters, 2008. Available at:[Link][3]

  • University of Milan (AIR Unimi). "A Mixed Ligand Approach for the Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts." AIR Unimi Repository, 2016. Available at:[Link][4]

  • PMC / National Institutes of Health. "Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments." NIH PubMed Central, 2024. Available at: [Link][2]

Sources

Validation

A Comparative FTIR Spectral Analysis: 2-(4-Bromophenyl)piperidine Free Base vs. Its Oxalate Salt

In the realm of pharmaceutical development and chemical synthesis, the unambiguous characterization of active pharmaceutical ingredients (APIs) is paramount. A common practice is the conversion of a free base, which may...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of pharmaceutical development and chemical synthesis, the unambiguous characterization of active pharmaceutical ingredients (APIs) is paramount. A common practice is the conversion of a free base, which may have undesirable physicochemical properties such as poor solubility or stability, into a salt form. This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectra of 2-(4-Bromophenyl)piperidine in its free base form versus its oxalate salt. Understanding these spectral differences is crucial for researchers to confirm successful salt formation, identify the correct form of the compound, and ensure the quality and consistency of their materials.

This analysis is grounded in the fundamental principles of vibrational spectroscopy, where the conversion of a secondary amine to a secondary ammonium salt, along with the introduction of a counter-ion, induces significant and predictable changes in the infrared spectrum. These changes serve as a definitive "fingerprint" for each form of the molecule.

The Chemical Transformation: From Free Base to Oxalate Salt

2-(4-Bromophenyl)piperidine is a secondary amine. The lone pair of electrons on the nitrogen atom makes it basic. When it reacts with oxalic acid, a dicarboxylic acid, an acid-base reaction occurs. The piperidine nitrogen is protonated to form a secondary ammonium cation, and the oxalic acid is deprotonated to form the oxalate anion. This ionic interaction is the primary driver of the profound differences observed in their respective FTIR spectra.

Key Spectral Differences: A Tale of Two Molecules

The most dramatic changes in the FTIR spectrum upon conversion of the free base to the oxalate salt occur in three main regions: the N-H stretching region, the "fingerprint" region where N-H bending and C-N stretching occur, and the region where the new oxalate counter-ion vibrations appear.

  • Free Base (2-(4-Bromophenyl)piperidine): As a secondary amine, the free base exhibits a single, relatively weak to medium N-H stretching vibration. This peak is typically found in the 3350-3310 cm⁻¹ region.[1] Its moderate intensity and sharpness are characteristic of a secondary amine N-H bond.

  • Oxalate Salt (2-(4-Bromophenyl)piperidinium Oxalate): Upon protonation, the N-H group is converted to an NH₂⁺ group. The stretching vibrations of this new group are fundamentally different. Instead of a sharp peak around 3300 cm⁻¹, the salt displays very broad and strong absorption bands in a much lower frequency range, typically spanning from 3000 cm⁻¹ down to 2250 cm⁻¹.[2] This broadening and significant shift to lower wavenumbers are due to the increased polarity of the N-H bonds and extensive hydrogen bonding within the crystal lattice of the salt. These broad bands often have multiple sub-peaks and are a hallmark of ammonium salt formation.[3]

  • Free Base: The free base shows an N-H bending (wagging) vibration, which is a strong, broad band typically observed between 910-665 cm⁻¹.[1] The C-N stretching vibration for an aliphatic amine is of medium or weak intensity and is found in the 1250-1020 cm⁻¹ range.[1]

  • Oxalate Salt: The salt form presents a new, characteristic NH₂⁺ deformation (bending) vibration, which appears as a medium to strong band in the 1620-1560 cm⁻¹ region.[4] This band can sometimes be obscured if it overlaps with aromatic ring absorptions, but its presence is a strong indicator of salt formation. The C-N stretching vibration may also shift due to the altered electronic environment of the protonated nitrogen.

  • Free Base: This region in the free base spectrum is typically populated by C-C and C-H bending vibrations of the piperidine and aromatic rings.

  • Oxalate Salt: The presence of the oxalate counter-ion introduces two very strong and characteristic absorptions that are completely absent in the free base spectrum. These are:

    • Asymmetric Carboxylate (COO⁻) Stretch: A very strong band typically appearing around 1640-1610 cm⁻¹.[5][6]

    • Symmetric Carboxylate (COO⁻) Stretch: Another strong band appearing around 1320-1315 cm⁻¹.[5][7]

The appearance of these two intense peaks is unequivocal evidence for the presence of the oxalate salt.

Data Summary: Predicted FTIR Absorption Bands

The following table summarizes the expected key differences in the FTIR spectra of 2-(4-Bromophenyl)piperidine and its oxalate salt.

Functional Group / MoietyVibrational ModeExpected Wavenumber (Free Base, cm⁻¹)Expected Wavenumber (Oxalate Salt, cm⁻¹)Comments & Scientific Rationale
Piperidine Nitrogen N-H Stretch3350 - 3310 (single, medium peak)[1]3000 - 2250 (very broad, strong absorption)[2]Protonation forms R₂NH₂⁺; extensive H-bonding in the salt causes significant broadening and a shift to lower frequency.
Piperidine Nitrogen N-H Bend910 - 665 (wag)[1]1620 - 1560 (NH₂⁺ deformation)[4]The bending mode of the free amine is replaced by the characteristic deformation vibration of the ammonium group.
Piperidine C-N C-N Stretch1250 - 1020[1]Shifted from original positionThe electronic environment of the C-N bond changes upon protonation, causing a shift in its stretching frequency.
Oxalate Counter-ion Asymmetric COO⁻ StretchAbsent~1630 (very strong)[5][7]Direct evidence of the deprotonated oxalic acid, characteristic of the carboxylate anion.
Oxalate Counter-ion Symmetric COO⁻ StretchAbsent~1315 (strong)[5][7]The second key signature peak of the carboxylate anion, confirming the presence of the oxalate counter-ion.
Aromatic/Aliphatic C-H C-H Stretch3100 - 28503100 - 2850These bands are expected to be largely unchanged, though they may be overlapped by the broad N-H⁺ absorption in the salt.
Experimental Protocol: Sample Preparation and FTIR Analysis

To obtain high-quality, reproducible FTIR spectra for solid samples like these, the Potassium Bromide (KBr) pellet method is a well-established and reliable technique.[8]

Objective: To prepare the free base and oxalate salt samples for FTIR analysis to validate the spectral differences.

Materials:

  • 2-(4-Bromophenyl)piperidine (Free Base)

  • 2-(4-Bromophenyl)piperidine Oxalate (Salt)

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer (e.g., Agilent Cary 630 or similar)

Methodology:

  • Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty. Run a background scan to account for atmospheric H₂O and CO₂.

  • Sample Preparation (KBr Pellet): a. Place approximately 100 mg of dry KBr powder into an agate mortar. b. Add 1-2 mg of the sample (either free base or salt) to the KBr. The sample-to-KBr ratio should be about 1-2%.[9] c. Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly for 2-3 minutes using the pestle. The goal is to create a fine, homogeneous powder, which reduces scattering of the IR beam.[9] d. Transfer a portion of the ground mixture into the collar of a 13 mm pellet-forming die. e. Assemble the die and place it in a hydraulic press. Apply pressure (typically 7-10 tons) for approximately 2 minutes to form a transparent or semi-transparent pellet.

  • Sample Analysis: a. Carefully remove the KBr pellet from the die and place it in the sample holder within the FTIR spectrometer's sample compartment. b. Acquire the FTIR spectrum. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹. c. Repeat steps 2 and 3 for the other form of the compound (if you analyzed the free base, now analyze the salt).

  • Data Interpretation: a. Label the key peaks in each spectrum. b. Directly compare the two spectra, noting the disappearance of the free amine N-H peak and the appearance of the broad ammonium N-H⁺ bands and the strong carboxylate peaks in the salt spectrum.

Visualizing the Workflow

The following diagram illustrates the logical flow from sample selection to final spectral comparison.

FTIR_Comparison_Workflow Workflow for FTIR Comparison of Free Base vs. Salt cluster_0 Sample Preparation cluster_1 FTIR Analysis cluster_2 Data Interpretation FreeBase 2-(4-Bromophenyl)piperidine (Free Base) Grind_Base Grind 1:100 (Base:KBr) FreeBase->Grind_Base OxalateSalt 2-(4-Bromophenyl)piperidine (Oxalate Salt) Grind_Salt Grind 1:100 (Salt:KBr) OxalateSalt->Grind_Salt KBr FTIR-Grade KBr KBr->Grind_Base KBr->Grind_Salt Press_Base Press KBr Pellet Grind_Base->Press_Base Press_Salt Press KBr Pellet Grind_Salt->Press_Salt Acquire_Base_Spectrum 2. Acquire Spectrum (Free Base Pellet) Press_Base->Acquire_Base_Spectrum Analyze Acquire_Salt_Spectrum 3. Acquire Spectrum (Oxalate Salt Pellet) Press_Salt->Acquire_Salt_Spectrum Analyze Spectrometer FTIR Spectrometer Spectrometer->Acquire_Base_Spectrum Spectrometer->Acquire_Salt_Spectrum Acquire_BG 1. Acquire Background (Empty) Base_Spectrum Free Base Spectrum Acquire_Base_Spectrum->Base_Spectrum Salt_Spectrum Oxalate Salt Spectrum Acquire_Salt_Spectrum->Salt_Spectrum Compare Compare Spectra & Identify Key Shifts Base_Spectrum->Compare Salt_Spectrum->Compare Conclusion Confirmation of Salt Formation Compare->Conclusion

Caption: Experimental workflow for the comparative FTIR analysis.

Conclusion

FTIR spectroscopy is a rapid, powerful, and definitive tool for distinguishing between the free base and salt forms of a pharmaceutical compound like 2-(4-Bromophenyl)piperidine. The conversion to an oxalate salt is clearly evidenced by three key spectral events: the disappearance of the sharp secondary amine N-H stretch, the appearance of a very broad secondary ammonium N-H⁺ stretch at lower wavenumbers, and the emergence of two strong, characteristic carboxylate (COO⁻) stretching bands from the oxalate anion. By following a robust experimental protocol, researchers can confidently verify successful salt formation, ensuring the correct molecular form is used in downstream applications.

References

  • Vertex AI Search. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • ResearchGate. (n.d.). FT-IR spectrum of sodium oxalate crystals. .

  • ResearchGate. (n.d.). Fourier transform infrared spectroscopy spectra of calcium oxalate.... .

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from [Link]

  • PubMed. (2011, April 18). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. Retrieved from [Link]

  • MDPI. (2024, August 12). Urinary Stone Composition Analyses Using Fourier Transform Infrared (FTIR) Spectrometry. Retrieved from [Link]

  • Acta Chemica Scandinavica. (1967). Interpretation of Infrared Spectra of Solid Alkali Metal Oxalates, their Hydrates and Perhydrates. Retrieved from [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • PubMed. (2009, December 10). Vibrational spectroscopy of secondary amine salts: 1. Assignment of NH(2)(+) stretching frequencies in crystalline phases. Retrieved from [Link]

  • Journal of the Chemical Society. (1954). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Growth, spectral, optical, electrical and computational analysis of sodium oxalate single crystals. PMC. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • MDPI. (2023, January 12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • ResearchGate. (2026, February 7). cis- and trans-Configurations of α,α′-Disubstituted Piperidines and Pyrrolidines by GC-FTIR; Application to Decahydroquinoline Stereochemistry. .

  • YouTube. (2014, December 31). Chem Exp1 FTIR of Organic Solvents and Oils. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of piperine. .

  • Reddit. (2022, August 20). FTIR Spectroscopy. r/chemhelp. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-Piperoylpiperidine - Optional[FTIR] - Spectrum. Retrieved from [Link]

  • Journal of the American Chemical Society. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Bromophenyl)piperidine. Retrieved from [Link]

  • MDPI. (2021, October 3). Fatty Acids and Their Metal Salts: A Review of Their Infrared Spectra in Light of Their Presence in Cultural Heritage. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of C–O–C and CN stretching regions (a) pure PEO and.... .

  • ARL Bio Pharma. (n.d.). Drug Formulation and The Impact on Analytical Testing. Retrieved from [Link]

  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 6: FTIR Spectra of 2-(4-bromophenyl)-6chloro-4-phenylquinoline. .

  • Quora. (2020, May 12). What is the difference between a c-h stretch and c-h bend in terms of IR spectrometry?. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(4-Bromophenyl)piperidine;oxalic acid proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 2-(4-Bromophenyl)piperidine oxalic acid (often supplied as a hemioxalate salt) requires a rigorous understanding...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 2-(4-Bromophenyl)piperidine oxalic acid (often supplied as a hemioxalate salt) requires a rigorous understanding of both its chemical behavior and regulatory classification.

This guide provides drug development professionals and laboratory scientists with a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound. By understanding the causality behind these safety measures, laboratories can ensure environmental compliance, protect personnel, and streamline their chemical hygiene plans.

Chemical Profile & The Causality of Hazards

To design an effective disposal plan, we must first deconstruct the molecule to understand why specific safety and disposal protocols are mandatory. The compound is composed of three critical structural elements, each contributing to its hazard profile:

  • The Piperidine Ring: Piperidine derivatives are highly basic and act as strong irritants. In their free-base form, they are often volatile, corrosive liquids that are toxic via inhalation and dermal contact [8, 14].

  • The Oxalate Counterion (Oxalic Acid): To mitigate the volatility and instability of the free-base piperidine, manufacturers crystallize the compound using oxalic acid to form a stable, easy-to-weigh solid salt[13]. However, oxalic acid introduces its own hazards; it is toxic and can precipitate calcium in biological systems, meaning it cannot be introduced into standard wastewater streams [16].

  • The Bromophenyl Group: The presence of the bromine atom covalently bonded to the aromatic ring is the most critical factor for disposal. It classifies any resulting waste strictly as Halogenated Organic Waste [10].

Quantitative Hazard & Physicochemical Data

The following table summarizes the critical parameters that dictate our handling and disposal methodologies.

ParameterSpecification / ClassificationCausality / Operational Impact
Chemical Identity 2-(4-Bromophenyl)piperidine hemioxalateServes as a key building block in neuro-pharmaceutical synthesis [19].
CAS Number 383128-14-1 / 2101207-01-4Identifies the specific salt forms for accurate Safety Data Sheet (SDS) tracking[13, 19].
Waste Stream Halogenated Organic WasteThe bromine atom necessitates specialized high-temperature incineration to prevent the formation of toxic dioxins [1, 10].
Drain Disposal Strictly ProhibitedToxic to aquatic life; violates EPA/RCRA regulations. Oxalates and halogenated organics cannot be processed by municipal water treatment [10, 11].
Container Fill Limit Maximum 90% CapacityPrevents spills and allows for vapor expansion within the sealed waste container [1].
Incompatibilities Strong oxidizers, strong basesMixing with strong bases can deprotonate the salt, releasing the volatile, toxic free-base piperidine [14].

Waste Segregation & Disposal Workflow

The most common critical failure in laboratory waste management is the accidental mixing of halogenated and non-halogenated waste. Non-halogenated solvents are often recycled or used as fuel additives in cement kilns. In contrast, halogenated wastes must undergo highly controlled, high-temperature incineration [10]. Mixing even trace amounts of a brominated compound like 2-(4-Bromophenyl)piperidine into a non-halogenated bin contaminates the entire container, drastically increasing disposal costs and creating severe explosion risks (e.g., mixing halogenated waste with acetone) [4, 10].

WasteDisposal Start Waste Generation: 2-(4-Bromophenyl)piperidine Oxalate State Physical State of Waste? Start->State Solid Solid Waste (Contaminated PPE, Powders) State->Solid Liquid Liquid Waste (Dissolved in Organic Solvent) State->Liquid Halogenated Halogenated Organic Waste Stream (EPA Regulated) Solid->Halogenated Liquid->Halogenated Do NOT mix with non-halogenated EHS EHS / Safety Officer Pickup Halogenated->EHS Incineration High-Temperature Incineration (Prevents Dioxin Formation) EHS->Incineration

Decision matrix for the segregation and disposal of halogenated piperidine oxalate waste.

Step-by-Step Methodologies

Protocol A: Routine Waste Segregation and Packaging

To ensure regulatory compliance and prevent dangerous cross-reactions, follow this protocol whenever disposing of spent reaction mixtures, contaminated solvents, or expired solid batches of 2-(4-Bromophenyl)piperidine oxalate.

  • Container Selection: Select a chemically resistant container (typically High-Density Polyethylene (HDPE) or glass) that features a secure, threaded screw cap to ensure it is vapor-tight [1, 2].

  • Primary Segregation: Verify that the designated waste container is strictly labeled for Halogenated Organic Waste . Never add this compound to aqueous acidic waste or non-halogenated solvent waste [4].

  • Transfer Process: Working inside a certified chemical fume hood, use a funnel to transfer the liquid or solid waste into the container.

  • Volume Control: Cease filling when the container reaches 90% capacity . This 10% headspace is a critical physical requirement to allow for vapor expansion and prevent pressure-induced container rupture [1].

  • Labeling: Immediately update the hazardous waste tag. You must write the full chemical name: "2-(4-Bromophenyl)piperidine oxalic acid salt". Do not use abbreviations, chemical formulas, or generic trade names, as this violates RCRA tracking requirements [2].

  • Storage & Pickup: Cap the container tightly. Store it in a designated Satellite Accumulation Area (SAA) utilizing secondary containment (a bund or tray) away from strong oxidizers. Submit a chemical waste pickup request through your institution's Environmental Health & Safety (EHS) department [1, 4].

Protocol B: Emergency Spill Response

Because this compound is an oxalate salt, it is typically handled as a solid powder, but may be dissolved in organic solvents during synthesis. The physical state dictates the cleanup mechanics.

  • Isolate & Ventilate: Immediately alert nearby personnel. If the spill is a solvent solution, ensure the fume hood sash is at the appropriate level to maximize exhaust ventilation and remove all ignition sources [14].

  • Don Appropriate PPE: Equip chemical-resistant gloves (nitrile or neoprene), a lab coat, and safety goggles. If a large volume of volatile solvent is involved, a half-mask respirator with an organic vapor cartridge may be required [1, 14].

  • Containment (Liquid Spill): Place chemically inert absorbent pads over the spill. Allow the pads to sit and fully absorb the halogenated mixture [2].

  • Containment (Solid Powder Spill): Do not dry sweep, as this aerosolizes the toxic piperidine oxalate dust. Instead, slightly moisten the spilled powder with a compatible solvent or use a HEPA-filtered vacuum designed for hazardous chemical cleanup [16].

  • Collection: Transfer all saturated absorbent pads, collected powder, and contaminated cleanup materials (including your contaminated gloves) into a heavy-duty plastic bag or directly into a solid Halogenated Waste container [2, 4].

  • Decontamination: Wash the affected benchtop or floor area thoroughly with soap and water to remove any residual oxalate salts, which can cause severe skin irritation upon secondary contact [2].

References

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group, University of Illinois -[Link]

  • LABORATORY WASTE DISPOSAL GUIDELINES - University of Wollongong (UOW) - [Link]

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG -[Link]

  • Organic Solvent Waste Disposal - Safety & Risk Services, University of British Columbia - [Link]

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices - Lab Manager - [Link]

Handling

Personal protective equipment for handling 2-(4-Bromophenyl)piperidine;oxalic acid

Comprehensive Safety and Operational Guide for Handling 2-(4-Bromophenyl)piperidine Oxalate Executive Summary 2-(4-Bromophenyl)piperidine;oxalic acid (frequently supplied as a hemioxalate salt) is a high-value chemical i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 2-(4-Bromophenyl)piperidine Oxalate

Executive Summary

2-(4-Bromophenyl)piperidine;oxalic acid (frequently supplied as a hemioxalate salt) is a high-value chemical intermediate widely utilized in medicinal chemistry, particularly for synthesizing therapeutics targeting neurological disorders[1]. While its structural properties make it an excellent building block for drug development, they also impart significant occupational hazards. This guide provides drug development professionals with a self-validating, mechanistic approach to Personal Protective Equipment (PPE), handling, and disposal.

Mechanistic Hazard Profile: The Causality of Toxicity

To handle this compound safely, researchers must understand the dual-threat nature of its bipartite molecular structure. Standard laboratory safety protocols are insufficient without understanding why the compound is dangerous:

  • The Cationic Moiety (Piperidine Core & Bromophenyl Group): Piperidine derivatives are inherently hazardous, known to cause severe skin burns, eye damage, and systemic toxicity upon contact or inhalation[2]. The addition of the 4-bromophenyl moiety significantly increases the molecule's lipophilicity. This structural change acts as a penetration enhancer, facilitating rapid dermal absorption of the toxic compound through biological membranes and standard single-layer latex.

  • The Anionic Moiety (Oxalate Counterion): Oxalate salts are acutely harmful if swallowed or absorbed through the skin[3]. Once in the systemic circulation, oxalate ions aggressively chelate free serum calcium to form insoluble calcium oxalate. This mechanism can rapidly induce hypocalcemia, central nervous system depression (manifesting as muscle twitching or seizures), and severe renal impairment due to urinary calculi[4].

ToxicityPathway Exposure Dermal/Inhalation Exposure 2-(4-Bromophenyl)piperidine oxalate Absorption Systemic Absorption (Enhanced by lipophilic Br-phenyl) Exposure->Absorption Unprotected PPE_Barrier PPE Barrier (Nitrile Gloves, Respirator) Exposure->PPE_Barrier Protected Chelation Calcium Chelation (Oxalate Ion) Absorption->Chelation Toxicity Hypocalcemia & Renal Impairment Chelation->Toxicity Prevention Exposure Prevented PPE_Barrier->Prevention

Mechanistic pathway of systemic oxalate toxicity and the preventative role of appropriate PPE.

Quantitative PPE Specification Matrix

Because of the enhanced dermal penetration and severe systemic toxicity risks, the following PPE matrix is engineered specifically to counteract the chemical properties of 2-(4-Bromophenyl)piperidine oxalate.

PPE CategoryTechnical SpecificationMechanistic Rationale
Hand Protection Inner: 4-mil NitrileOuter: 8-mil Nitrile or Butyl RubberPrevents permeation of lipophilic bromophenyl groups; provides redundancy against micro-tears.
Eye Protection Indirectly Vented Splash Goggles (ANSI Z87.1+)Protects against corrosive piperidine dust/aerosols while preventing internal fogging[2].
Body Protection Tyvek Coverall or Flame-Resistant (FR) Lab CoatPrevents dermal accumulation of oxalate dust; mitigates the flammability risks of organic salts[2].
Respiratory N95 / P100 Particulate RespiratorPrevents inhalation of fine crystalline oxalate dust, which causes severe mucosal ulceration[4].

Self-Validating Operational Workflow

Every step in this Standard Operating Procedure (SOP) includes a built-in validation mechanism to ensure absolute safety before proceeding to the next phase.

Phase 1: Environmental Setup & Validation

  • Isolate the Workspace: Designate a specific Class II Type A2 Biological Safety Cabinet (BSC) or chemical fume hood for handling.

  • Airflow Validation: Self-Check: Tape a 1-inch strip of Kimwipe to the bottom edge of the fume hood sash. The strip must continuously pull inward at a >45-degree angle, validating active negative pressure.

  • Spill Kit Staging: Ensure a spill kit containing universal binding agents (e.g., diatomaceous earth or sand) is within arm's reach[2].

Phase 2: PPE Donning & Integrity Check

  • Glove Donning: Put on the inner 4-mil nitrile gloves, followed by the outer 8-mil chemical-resistant gloves.

  • Integrity Validation: Self-Check: Before donning, manually inflate each glove with ambient air and hold for 5 seconds. A loss of pressure indicates micro-punctures; discard immediately.

  • Respirator Seal: Don the N95/P100 respirator. Self-Check: Perform a positive/negative pressure seal check. No air should leak around the edges during forceful exhalation.

Phase 3: Chemical Handling & Weighing

  • Static Mitigation: Piperidine derivatives and their salts can pose ignition risks[2]. Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula to prevent the aerosolization of the fine oxalate powder.

  • Transfer: Use a dedicated, non-sparking spatula[5]. Weigh the exact required mass of 2-(4-Bromophenyl)piperidine oxalate.

  • Solubilization Validation: Self-Check: If dissolving the salt for an assay, ensure complete visual dissolution in the primary solvent before removing the sealed vial from the fume hood.

Workflow Prep 1. Environmental Setup (Fume Hood, Spill Kit) Donning 2. PPE Donning (Double Gloves, Goggles) Prep->Donning Execution 3. Chemical Handling (Weighing/Transfer) Donning->Execution Doffing 4. Safe Doffing & Decontamination Execution->Doffing Waste 5. Hazardous Waste Consolidation Doffing->Waste

Step-by-step operational workflow for handling 2-(4-Bromophenyl)piperidine oxalate safely.

Decontamination and Disposal Plan

Improper disposal of oxalates can lead to dangerous chemical reactions and environmental toxicity.

  • Surface Decontamination: Wipe down the analytical balance and fume hood surfaces with a damp, disposable cloth. Follow with a standard alkaline detergent wash to neutralize any residual acidic oxalate traces.

  • Solid Waste: Place all contaminated weighing boats, spatulas, and outer gloves into a sealable High-Density Polyethylene (HDPE) container.

  • Liquid Waste: Aqueous or organic waste containing this compound must never be mixed with strong oxidizing agents or strong acids. Such mixtures can trigger hazardous decomposition, rapidly releasing toxic carbon monoxide (CO) and carbon dioxide (CO2) gases[3].

  • Labeling Validation: Self-Check: Ensure the waste manifest explicitly reads: "Contains Toxic Organo-Oxalate Salts / Hypocalcemia Hazard" before transferring the container to the facility's main hazardous waste accumulation area.

Emergency Response Protocols

In the event of exposure, immediate action is critical to prevent systemic calcium chelation and tissue necrosis.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes[6]. Medical Alert: Inform emergency responders of potential systemic oxalate absorption; monitor the patient closely for signs of hypocalcemic tetany (severe muscle spasms)[6].

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen[6]. Seek emergency medical attention, as the inhalation of oxalate dust can cause severe mucosal ulceration and chemical pneumonitis[4].

  • Ingestion: Do NOT induce vomiting, as the compound is corrosive and can cause gastric perforation[2]. Rinse the mouth thoroughly and drink plenty of water or milk (the calcium in milk can help precipitate the oxalate in the gastrointestinal tract, limiting absorption)[6]. Call a POISON CENTER immediately[3].

References[1] Chem-Impex International. "2-(4-Bromophenyl)piperidine hemioxalate Product Specification & Safety Data." Chem-Impex. URL[2] Carl Roth GmbH. "Safety Data Sheet: Piperidine ≥99 %, for synthesis." Carl Roth. URL[5] Chemos GmbH & Co. KG. "Safety Data Sheet: Piperidine." Chemos. URL[3] Thermo Fisher Scientific. "SAFETY DATA SHEET: di-Sodium oxalate; Oxalic acid, sodium salt." Thermo Fisher. URL[4] Spectrum Chemical. "SAFETY DATA SHEET: Sodium Oxalate." Spectrum Chemical. URL[6] Ricca Chemical. "Safety Data Sheet: Sodium Oxalate." Ricca Chemical. URL

Sources

© Copyright 2026 BenchChem. All Rights Reserved.